Product packaging for Ditetradecyl adipate(Cat. No.:CAS No. 26720-19-4)

Ditetradecyl adipate

Cat. No.: B15345863
CAS No.: 26720-19-4
M. Wt: 538.9 g/mol
InChI Key: QZQPCVVMCYMSFX-UHFFFAOYSA-N
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Description

Ditetradecyl adipate, with the molecular formula C34H66O4, is a dibasic acid ester from the adipate family. It is characterized by its high molecular weight and is structurally similar to ditridecyl adipate, a compound known for its role as a plasticizer and lubricant for low-polarity polymers . As a high-weight ester, this compound is anticipated to share key properties with its analogs, such as low volatility and a high flash point, making it a compound of interest for developing specialized polymers and formulating high-performance lubricants . Its primary research value lies in its application as a specialty solvent and a potential emollient or skin-conditioning agent in cosmetic science studies . Researchers utilize this compound to modify the flexibility and processing of polymeric materials or to investigate the effects of different ester chain lengths on material properties and performance. The mechanism of action for adipate esters like this compound involves their incorporation into polymer matrices, where they reduce intermolecular forces between polymer chains, thereby increasing free volume and imparting permanent flexibility. In lubricant formulations, they function by forming a stable film between moving surfaces to reduce friction and wear. This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and employ appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H66O4 B15345863 Ditetradecyl adipate CAS No. 26720-19-4

Properties

CAS No.

26720-19-4

Molecular Formula

C34H66O4

Molecular Weight

538.9 g/mol

IUPAC Name

ditetradecyl hexanedioate

InChI

InChI=1S/C34H66O4/c1-3-5-7-9-11-13-15-17-19-21-23-27-31-37-33(35)29-25-26-30-34(36)38-32-28-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3

InChI Key

QZQPCVVMCYMSFX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCCCCCCC

Origin of Product

United States

Foundational & Exploratory

Ditetradecyl adipate chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ditetradecyl adipate, also known as dimyristyl adipate, is a diester of adipic acid and tetradecanol. As a long-chain fatty ester, it possesses properties that make it a compound of interest in various industrial applications, including as a plasticizer and, notably, as an excipient in pharmaceutical formulations. Its lipophilic nature and potential to modify the physical properties of formulations make it a candidate for use in topical drug delivery systems and as a component of lipid-based nanoformulations designed to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). This technical guide provides a detailed overview of the chemical structure, properties, and potential applications of this compound, with a focus on its relevance to the pharmaceutical sciences.

Chemical Structure and Identification

This compound is structurally characterized by a central six-carbon dicarboxylic acid (adipic acid) core, esterified at both ends with a 14-carbon fatty alcohol (tetradecanol).

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name ditetradecyl hexanedioate[1]
Synonyms Dimyristyl adipate, Adipic acid, ditetradecyl ester, Hexanedioic acid, 1,6-ditetradecyl ester[1]
CAS Number 26720-19-4[1]
Molecular Formula C₃₄H₆₆O₄[1]
Molecular Weight 538.9 g/mol [1]

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Physical State Expected to be a waxy solid at room temperatureEstimation
Melting Point ~45.9 °C (for Ditridecyl Adipate)Experimental (Analog)
Boiling Point ~503.0 ± 18.0 °C (for Ditridecyl Adipate)Experimental (Analog)[2]
Density ~0.906 g/cm³ (for Ditridecyl Adipate)Experimental (Analog)
Solubility Insoluble in water; Soluble in organic solvents like ethanol and ether.General knowledge of long-chain esters[3]
XLogP3-AA 13.9Computed[1]

Spectroscopic Data

While the existence of spectroscopic data for this compound is documented, specific peak information is not publicly available.[1] The following tables provide representative chemical shifts and vibrational frequencies based on the known structure and typical values for long-chain esters.

Table 3: Representative ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityAssignment
~4.05Triplet-O-CH₂ - (Ester)
~2.28Triplet-CH₂ -C=O (Adipate α-CH₂)
~1.62Multiplet-CH₂ -CH₂-C=O (Adipate β-CH₂) and -O-CH₂-CH₂ - (Tetradecanol β-CH₂)
~1.25Broad Singlet-(CH₂ )₁₀- (Methylene chain of tetradecanol)
~0.88Triplet-CH₃ (Terminal methyl)[4]

Table 4: Representative ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~173C =O (Ester carbonyl)
~65-O-C H₂- (Ester)
~34-C H₂-C=O (Adipate α-CH₂)
~29-(C H₂)₁₀- (Methylene chain of tetradecanol)
~26-O-CH₂-C H₂- (Tetradecanol β-CH₂)
~25-C H₂-CH₂-C=O (Adipate β-CH₂)
~23-C H₂-CH₃
~14-C H₃ (Terminal methyl)

Table 5: Representative IR Spectral Data

Frequency (cm⁻¹)IntensityAssignment
~2920, ~2850StrongC-H stretching (alkane)
~1735Strong, SharpC=O stretching (ester)[5]
~1465MediumC-H bending (alkane)
~1170StrongC-O stretching (ester)

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Fischer-Speier esterification of adipic acid with tetradecanol in the presence of an acid catalyst.

Reaction:

Adipic Acid + 2 Tetradecanol -- (H⁺ catalyst, Heat) --> this compound + 2 H₂O

G cluster_0 Reaction Setup A Adipic Acid E Reaction Mixture in Round-Bottom Flask A->E B Tetradecanol (2 eq.) B->E C Acid Catalyst (e.g., H₂SO₄) C->E D Toluene (solvent) D->E F Reflux with Dean-Stark Apparatus E->F G Water Removal F->G H Reaction Monitoring (TLC) F->H I Work-up H->I Completion J Neutralization (aq. NaHCO₃) I->J K Washing (Brine) J->K L Drying (Na₂SO₄) K->L M Solvent Evaporation L->M N Purification (Column Chromatography or Recrystallization) M->N O This compound (Product) N->O

Caption: Experimental workflow for the synthesis of this compound.

Detailed Methodology:

  • Reactant Charging: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark apparatus, add adipic acid (1.0 eq.), tetradecanol (2.2 eq.), a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid), and a suitable solvent for azeotropic water removal (e.g., toluene).

  • Reaction: Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (adipic acid) is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/acetone) to yield the pure product.

Applications in Drug Development

Long-chain esters like this compound are valuable excipients in pharmaceutical formulations, primarily due to their lipophilicity, low toxicity, and ability to act as emollients and solubilizing agents.[6][7][8]

Topical and Transdermal Drug Delivery

In topical formulations, this compound can function as a skin-conditioning agent and an emollient, improving the feel and spreadability of creams and ointments. More importantly, its lipid nature can enhance the penetration of APIs through the stratum corneum, the primary barrier of the skin. By temporarily disrupting the lipid bilayer of the skin, it can act as a permeation enhancer, facilitating the delivery of drugs into and through the skin.

Lipid-Based Formulations for Oral and Parenteral Delivery

This compound can be a key component in the formulation of lipid-based drug delivery systems such as nanoemulsions, solid lipid nanoparticles (SLNs), and self-nanoemulsifying drug delivery systems (SNEDDS).[9][10][11] These systems are particularly useful for improving the oral bioavailability of poorly water-soluble drugs (BCS Class II and IV).

G cluster_0 Formulation Components A Poorly Soluble API E High-Energy Homogenization or Self-Emulsification A->E B This compound (Oil Phase) B->E C Surfactant C->E D Co-surfactant/Co-solvent D->E F Nanoemulsion/SNEDDS Formation E->F G Improved Drug Solubilization F->G H Enhanced Absorption G->H I Increased Bioavailability H->I

Caption: Logical relationship of this compound in nanoformulations.

In these formulations, this compound serves as the oil phase in which the lipophilic drug is dissolved. The resulting nanometer-sized droplets provide a large surface area for drug release and absorption in the gastrointestinal tract. For parenteral formulations, it can be used in the oil phase of lipid emulsions for intravenous drug delivery.

Safety and Toxicology

Esters of adipic acid generally exhibit low acute toxicity. For the structurally similar ditridecyl adipate, it is reported to have a low order of toxicity.[3] However, comprehensive toxicological data specifically for this compound is limited. As with any excipient, its use in a pharmaceutical formulation would require a thorough toxicological evaluation to establish its safety for the intended route of administration and dosage level.

Conclusion

This compound is a long-chain diester with physicochemical properties that make it a promising excipient in pharmaceutical sciences. Its lipophilic character is advantageous for enhancing the delivery of poorly soluble drugs through topical, oral, and parenteral routes. While specific experimental data for this compound is not extensively available, its properties can be reasonably estimated from its chemical structure and data from analogous compounds. Further research into its specific applications and a comprehensive toxicological assessment will be crucial for its broader implementation in drug delivery systems.

References

Ditetradecyl Adipate (CAS 26720-19-4): A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ditetradecyl adipate, also known as dimyristyl adipate, is a diester of adipic acid and tetradecanol. With the CAS number 26720-19-4, this lipophilic compound is characterized by its long alkyl chains, which impart significant non-polar characteristics. While its primary applications have traditionally been in the cosmetics and lubricants industries as an emollient and a viscosity-modifying agent, its structural similarity to endogenous lipids and other long-chain fatty acid esters suggests potential utility in pharmaceutical formulations, particularly in the realm of drug delivery. This technical guide provides a comprehensive overview of this compound, summarizing its known properties, potential applications in drug development, and proposed experimental protocols. It is important to note that while extensive data exists for structurally related adipate esters, specific experimental data for this compound in drug delivery systems is limited. Therefore, this guide leverages data from analogous compounds to provide a foundational understanding and to propose avenues for future research.

Physicochemical Properties

Quantitative data for this compound is primarily derived from computational models, with experimental data being sparse in publicly available literature. The following table summarizes key computed physicochemical properties. For comparative purposes, experimental data for a related, shorter-chain adipate ester, dibutyl adipate, is also included.

PropertyThis compound (Computed)Dibutyl Adipate (Experimental)Reference
Molecular Formula C34H66O4C14H26O4[1]
Molecular Weight 538.9 g/mol 258.36 g/mol [1]
XLogP3-AA 13.94.3[1]
Hydrogen Bond Donor Count 00[1]
Hydrogen Bond Acceptor Count 44[1]
Rotatable Bond Count 3313[1]
Topological Polar Surface Area 52.6 Ų52.6 Ų[1]
Melting Point Not Available-32.4 °C
Boiling Point Not Available165 °C
Density Not Available0.962 g/cm³

Synthesis of this compound

The synthesis of this compound can be achieved through a standard Fischer esterification reaction. This process involves the reaction of adipic acid with two equivalents of tetradecanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

Materials:

  • Adipic acid

  • Tetradecanol (Myristyl alcohol)

  • Concentrated sulfuric acid (catalyst)

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • 5% aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dichloromethane (or other suitable extraction solvent)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine adipic acid (1.0 equivalent), tetradecanol (2.2 equivalents), and a suitable solvent such as toluene.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.01-0.05 equivalents) to the mixture.

  • Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap, driving the reaction to completion.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the excess acid by washing the organic layer with a 5% aqueous sodium bicarbonate solution in a separatory funnel.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Synthesis_Workflow Reactants Adipic Acid + Tetradecanol Reaction Fischer Esterification (Reflux with Dean-Stark) Reactants->Reaction Catalyst H₂SO₄ (cat.) Catalyst->Reaction Workup Aqueous Workup (NaHCO₃, Brine) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product This compound Purification->Product

Synthesis workflow for this compound.

Potential Applications in Drug Development

The lipophilic nature and high molecular weight of this compound make it a candidate for several applications in drug delivery, primarily centered around the formulation of poorly water-soluble drugs.

Lipid-Based Drug Delivery Systems

Long-chain fatty acid esters are integral components of lipid-based drug delivery systems such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). These systems can encapsulate lipophilic drugs, protect them from degradation, and potentially enhance their oral bioavailability or facilitate targeted delivery. The inclusion of esters like this compound can modify the lipid matrix, influencing drug loading, release characteristics, and the physical stability of the nanoparticles.

Enhancement of Drug Solubility and Permeation

As a lipophilic excipient, this compound could act as a solubilizing agent for poorly water-soluble active pharmaceutical ingredients (APIs) in lipid-based formulations. For topical and transdermal delivery, its properties as an emollient may also aid in the penetration of APIs through the stratum corneum.

Proposed Experimental Protocols for Evaluation in Drug Delivery

The following are proposed experimental workflows for researchers interested in evaluating the potential of this compound in drug delivery applications.

Protocol 1: Formulation of this compound-Containing Nanoparticles

Objective: To formulate and characterize solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs) incorporating this compound for the delivery of a model lipophilic drug.

Materials:

  • This compound

  • A solid lipid (e.g., glyceryl behenate, stearic acid)

  • A liquid lipid (for NLCs, e.g., oleic acid, medium-chain triglycerides)

  • A surfactant (e.g., Poloxamer 188, Tween® 80)

  • A model lipophilic drug (e.g., curcumin, paclitaxel)

  • Phosphate-buffered saline (PBS)

  • High-shear homogenizer or microfluidizer

Procedure:

  • Lipid Phase Preparation: Melt the solid lipid and this compound (and liquid lipid for NLCs) at a temperature approximately 10°C above the melting point of the highest melting component. Dissolve the model lipophilic drug in the molten lipid phase.

  • Aqueous Phase Preparation: Dissolve the surfactant in double-distilled water and heat to the same temperature as the lipid phase.

  • Emulsification: Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer for a specified time (e.g., 5-10 minutes) at a high speed (e.g., 10,000-20,000 rpm) to form a coarse emulsion.

  • Nanoparticle Formation: Pass the hot coarse emulsion through a microfluidizer for a set number of cycles to reduce the particle size to the nanometer range.

  • Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form nanoparticles.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).

    • Zeta Potential: Determine using DLS to assess surface charge and stability.

    • Entrapment Efficiency and Drug Loading: Separate the unencapsulated drug from the nanoparticles by ultracentrifugation and quantify the drug in the supernatant and the pellet using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

    • Morphology: Visualize the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

    • In Vitro Drug Release: Perform a drug release study using a dialysis bag method in a relevant release medium (e.g., PBS with a small amount of surfactant to ensure sink conditions).

Nanoparticle_Formulation_Workflow cluster_prep Phase Preparation Lipid_Phase Melt Lipids (this compound + Solid/Liquid Lipid) + Dissolve Drug Emulsification High-Shear Homogenization Lipid_Phase->Emulsification Aqueous_Phase Dissolve Surfactant in Water Aqueous_Phase->Emulsification Nano_Formation Microfluidization Emulsification->Nano_Formation Cooling Cooling and Solidification Nano_Formation->Cooling Characterization Characterization (Size, Zeta, EE%, Release) Cooling->Characterization

Workflow for nanoparticle formulation and characterization.

Safety and Toxicology

There is a lack of specific toxicological data for this compound. However, data from other adipate esters can provide an initial assessment of its likely safety profile. Adipate esters are generally considered to have low toxicity. For instance, dibutyl adipate has been assessed for its safety in cosmetics and is considered safe for use at current concentrations. It exhibits low acute oral and dermal toxicity. Given the high molecular weight and lipophilicity of this compound, its systemic absorption is expected to be low, which would likely contribute to a favorable safety profile. However, comprehensive toxicological studies, including skin irritation, sensitization, and genotoxicity assays, would be necessary to confirm its safety for pharmaceutical applications.

Conclusion

This compound is a lipophilic compound with potential applications in drug development, particularly as an excipient in lipid-based drug delivery systems for poorly soluble drugs. While direct experimental data on its use in pharmaceutical formulations is currently limited, its physicochemical properties, inferred from its structure and data on related compounds, suggest it could be a valuable tool for formulation scientists. The provided synthesis and formulation protocols offer a starting point for researchers to explore the utility of this compound. Further research is warranted to fully characterize its properties, establish its safety profile, and validate its efficacy in enhancing the delivery of therapeutic agents.

References

Physical properties of Ditetradecyl adipate (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of Ditetradecyl adipate, with a focus on its melting and boiling points. Due to the limited availability of experimental data for this compound, this document also includes data for the closely related compound, Ditridecyl adipate, for comparative purposes. Detailed methodologies for the determination of these physical properties are also provided.

Introduction to this compound

This compound, also known as dimyristyl adipate, is a diester of adipic acid and tetradecanol. Its chemical structure consists of a central adipic acid core with two C14 alkyl chains. The molecular formula for this compound is C34H66O4, and its molecular weight is approximately 538.9 g/mol .[1] This compound, like other long-chain diesters, is expected to be a waxy solid or a viscous liquid at room temperature with a high boiling point and low volatility. Such compounds often find applications as plasticizers, emollients, and lubricants.

Quantitative Physical Property Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound C34H66O4538.9Not availableNot available
Ditridecyl adipate C32H62O4510.8345.9[2][3]503.0 ± 18.0 (Predicted)[2][3]

Experimental Protocols

The following sections detail standard laboratory procedures for determining the melting and boiling points of high molecular weight organic compounds like this compound.

Melting Point Determination (Capillary Method)

This method relies on heating a small sample in a capillary tube and observing the temperature range over which it melts.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Thermometer

Procedure:

  • Sample Preparation: A small amount of the solid sample is finely ground into a powder using a mortar and pestle.

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is typically sufficient.

  • Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus. A calibrated thermometer is inserted into the designated port.

  • Heating and Observation: The apparatus is heated at a controlled rate. As the temperature approaches the expected melting point, the heating rate is reduced to approximately 1-2 °C per minute to ensure accuracy.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this range.

Boiling Point Determination (Thiele Tube Method)

For high-boiling-point liquids, the Thiele tube method offers a convenient and accurate means of determination using a small amount of sample.

Apparatus:

  • Thiele tube

  • High-temperature heating oil (e.g., mineral oil or silicone oil)

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attachment

  • Bunsen burner or hot plate

Procedure:

  • Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed into the small test tube.

  • Apparatus Assembly: A capillary tube is placed, open end down, into the test tube containing the sample. The test tube is then attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Thiele Tube Setup: The Thiele tube is filled with heating oil to a level above the side arm. The thermometer and test tube assembly are immersed in the oil in the Thiele tube.

  • Heating: The side arm of the Thiele tube is gently heated. The shape of the tube facilitates the circulation of the oil, ensuring uniform temperature distribution.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a steady and rapid stream of bubbles is observed.

  • Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[4]

Workflow for Physical Property Determination

The logical flow for characterizing the physical properties of a long-chain ester like this compound is outlined below.

G cluster_prep Sample Preparation cluster_mp Melting Point Determination cluster_bp Boiling Point Determination synthesis Synthesis of this compound purification Purification (e.g., Recrystallization/Chromatography) synthesis->purification characterization Structural Characterization (NMR, IR) purification->characterization mp_prep Grind and Pack Capillary Tube characterization->mp_prep bp_setup Assemble Thiele Tube Apparatus characterization->bp_setup mp_measure Heat in Melting Point Apparatus mp_prep->mp_measure mp_record Record Melting Range mp_measure->mp_record data_analysis Data Analysis and Comparison mp_record->data_analysis bp_heat Heat Sample to Boiling bp_setup->bp_heat bp_observe Observe Bubble Stream and Cooling bp_heat->bp_observe bp_record Record Boiling Point bp_observe->bp_record bp_record->data_analysis

Caption: Workflow for the determination of physical properties of this compound.

References

An In-depth Technical Guide to Ditetradecyl Adipate

Author: BenchChem Technical Support Team. Date: November 2025

This document provides core technical specifications for ditetradecyl adipate, focusing on its fundamental chemical properties. The information is intended for researchers, scientists, and professionals in drug development and materials science who require precise data for formulation and analysis.

Chemical Identity and Properties

This compound, also known as dimyristyl adipate, is the diester of adipic acid and tetradecanol. Its chemical structure and properties are summarized below.

ParameterValueSource
Molecular FormulaC₃₄H₆₆O₄PubChem[1]
Molecular Weight538.9 g/mol PubChem[1]
IUPAC Nameditetradecyl hexanedioatePubChem[1]
CAS Number26720-19-4PubChem[1]

Logical Relationship of Chemical Components

The following diagram illustrates the formation of this compound from its constituent molecules, adipic acid and tetradecanol, through an esterification reaction.

G Adipic_Acid Adipic Acid (Hexanedioic Acid) Tetradecanol Tetradecanol (x2) (Myristyl Alcohol) Ditetradecyl_Adipate This compound Adipic_Acid->Ditetradecyl_Adipate + Tetradecanol->Ditetradecyl_Adipate Water Water (x2)

Formation of this compound.

References

An In-depth Technical Guide to the Solubility of Ditetradecyl Adipate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ditetradecyl adipate, a long-chain diester of significant interest in various industrial and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide integrates general principles of ester solubility, data on analogous long-chain esters, and detailed experimental protocols for determining solubility.

Introduction to this compound

This compound is the diester formed from the reaction of adipic acid and tetradecanol. Its long, saturated alkyl chains (C14) and the central dicarboxylic acid backbone impart a highly nonpolar and lipophilic character to the molecule. These structural features are the primary determinants of its solubility in various organic solvents. As a general principle for esters, solubility decreases as the carbon chain length increases. Consequently, this compound is expected to be soluble in nonpolar organic solvents and poorly soluble in polar solvents, with negligible solubility in water.

Qualitative Solubility of Long-Chain Adipate Esters

While specific quantitative data for this compound is scarce, the expected solubility in common organic solvents can be inferred from the behavior of other long-chain esters and fundamental principles of "like dissolves like." The following table summarizes the anticipated qualitative solubility of this compound.

Solvent ClassSolvent ExamplesExpected Solubility of this compoundRationale
Nonpolar Aliphatic Hexane, Heptane, CyclohexaneHighThe nonpolar alkyl chains of both the solvent and solute allow for favorable van der Waals interactions.
Aromatic Toluene, Benzene, XyleneHighThe nonpolar nature of aromatic solvents facilitates the dissolution of the long hydrocarbon chains of the ester.
Chlorinated Dichloromethane, ChloroformHighThese solvents have a good balance of polarity to interact with the ester group while effectively solvating the long alkyl chains.
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate to HighEthers are relatively nonpolar and can solvate the long alkyl chains, with THF being a common solvent for adipate polyesters.
Ketones Acetone, Methyl Ethyl KetoneLow to ModerateThe polarity of the ketone functional group is less compatible with the long, nonpolar chains of this compound.
Esters Ethyl acetate, Butyl acetateModerateThe ester functional groups can interact, but the overall compatibility will depend on the chain lengths of the solvent ester.
Alcohols Methanol, Ethanol, IsopropanolVery Low to InsolubleThe strong hydrogen bonding network of alcohols is disrupted by the nonpolar solute, making dissolution energetically unfavorable.
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Very Low to InsolubleThe high polarity of these solvents is incompatible with the highly nonpolar nature of this compound.
Water WaterInsolubleThe large, nonpolar hydrocarbon chains cannot overcome the strong hydrogen bonding of water, leading to immiscibility.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, direct experimental measurement is necessary. The following are standard methodologies for determining the solubility of a solid compound like this compound in an organic solvent.

This gravimetric method is a widely accepted standard for determining equilibrium solubility.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume or mass of the selected organic solvent in a sealed flask.

  • Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant, controlled temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand at the same constant temperature until the undissolved solid settles.

  • Sampling: A known volume of the clear, saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. A syringe filter is used to remove any remaining solid particulates.

  • Solvent Evaporation: The sampled solution is transferred to a pre-weighed vial, and the solvent is evaporated under a stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that does not degrade the solute.

  • Quantification: The vial containing the dried solute is weighed. The solubility is then calculated as the mass of the dissolved this compound per volume (or mass) of the solvent.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess this compound to a known volume of solvent B Seal the flask A->B C Agitate at constant temperature (24-72 hours) B->C D Allow undissolved solid to settle C->D E Withdraw a known volume of clear supernatant with a filtered syringe D->E F Transfer to a pre-weighed vial E->F G Evaporate the solvent F->G H Weigh the vial with the dried solute G->H I Calculate solubility (e.g., in g/L) H->I

Isothermal Shake-Flask Method Workflow

This method is suitable for more rapid and smaller-scale solubility determination.

Methodology:

  • Calibration Curve: A series of standard solutions of this compound of known concentrations in the chosen solvent are prepared. These standards are injected into an HPLC system to generate a calibration curve of peak area versus concentration. A suitable detector, such as a UV detector (if the molecule has a chromophore) or a refractive index detector, is used.

  • Saturated Solution Preparation: A saturated solution is prepared as described in the shake-flask method (equilibration for 24-72 hours).

  • Sampling and Dilution: A small, known volume of the clear supernatant is withdrawn and diluted with a known volume of the mobile phase or the pure solvent to bring the concentration within the range of the calibration curve.

  • HPLC Analysis: The diluted sample is injected into the HPLC system, and the peak area is recorded.

  • Concentration Determination: The concentration of this compound in the diluted sample is determined from the calibration curve. The original solubility in the saturated solution is then calculated by taking the dilution factor into account.

G cluster_calibration Calibration cluster_sample_prep Sample Preparation cluster_analysis Analysis & Calculation A Prepare standard solutions of known concentrations B Inject standards into HPLC A->B C Generate calibration curve (Peak Area vs. Concentration) B->C D Prepare saturated solution (as in shake-flask method) E Withdraw supernatant D->E F Dilute with a known volume of solvent E->F G Inject diluted sample into HPLC F->G H Determine concentration from calibration curve G->H I Calculate original solubility (accounting for dilution) H->I

HPLC Method for Solubility Determination

Conclusion

While specific, publicly available quantitative solubility data for this compound is limited, its solubility profile can be reliably predicted based on its chemical structure. It is expected to be highly soluble in nonpolar organic solvents and poorly soluble in polar solvents. For applications requiring precise solubility values, the experimental protocols detailed in this guide provide robust methods for their determination. The choice of method will depend on the required accuracy, the amount of available material, and the available analytical instrumentation.

Spectroscopic Analysis of Ditetradecyl Adipate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected spectroscopic data for Ditetradecyl adipate, a diester of adipic acid and tetradecanol. The information herein is designed to assist researchers and professionals in the identification, characterization, and quality control of this compound through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimentally obtained spectra for this specific molecule are not publicly available, this guide presents predicted data based on the compound's chemical structure and spectroscopic principles of similar long-chain esters.

Chemical Structure and Properties

This compound possesses the chemical formula C34H66O4 and a molecular weight of 538.9 g/mol . Its structure consists of a central adipic acid core esterified with two 14-carbon tetradecyl chains. This structure gives the molecule its characteristic lipophilic nature.

Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomChemical Shift (δ) ppmMultiplicity
C=O (Ester Carbonyl)173-174Singlet
-CH₂-O- (Methylene adjacent to oxygen)64-65Triplet
-CH₂-C=O (Methylene adjacent to carbonyl)34-35Triplet
-(CH₂)n- (Bulk methylene groups of tetradecyl chain)29-30Multiplet
-CH₂-CH₂-O-28-29Triplet
-CH₂-CH₂-C=O24-25Triplet
-CH₂-CH₃ (Terminal methylene of tetradecyl chain)22-23Triplet
-CH₃ (Terminal methyl of tetradecyl chain)14-15Quartet
Infrared (IR) Spectroscopy

Table 2: Expected Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
2920-2930C-H stretch (alkane)Strong
2850-2860C-H stretch (alkane)Strong
1735-1745C=O stretch (ester)Strong, Sharp
1460-1470C-H bend (alkane)Medium
1170-1250C-O stretch (ester)Strong
Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment Ion
538.5[M]⁺ (Molecular Ion)
341.3[M - C₁₄H₂₉O]⁺
201.2[C₁₄H₂₉O]⁺
149.1[C₆H₁₀O₄ + H]⁺ (Protonated Adipic Acid)
129.1McLafferty Rearrangement Product
57.1[C₄H₉]⁺
43.1[C₃H₇]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methodologies are standard for the analysis of long-chain esters like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform). The sample should be free of particulate matter.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

    • Acquisition Parameters:

      • Spectral Width: 0-200 ppm

      • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

      • Relaxation Delay (d1): 2 seconds.

    • Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat (Liquid Film): If the sample is a viscous liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorbance in the regions of interest.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Background Scan: Record a background spectrum of the salt plates or the solvent.

    • Sample Scan: Record the spectrum of the prepared sample.

    • Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.

    • Spectral Range: Typically 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as Direct Infusion or Gas Chromatography-Mass Spectrometry (GC-MS). For a high molecular weight, low volatility compound like this compound, direct infusion with a suitable ionization source is common.

  • Ionization: Employ a soft ionization technique to preserve the molecular ion.

    • Electron Ionization (EI): Can be used, but may lead to extensive fragmentation.

    • Electrospray Ionization (ESI) or Chemical Ionization (CI): Often preferred for larger molecules to minimize fragmentation and clearly observe the molecular ion.

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragment ions (e.g., m/z 50-600).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample This compound Sample NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectrum & Peak List NMR->NMR_Data IR_Data IR Spectrum & Absorption Bands IR->IR_Data MS_Data Mass Spectrum & Fragmentation Pattern MS->MS_Data Structure Structural Elucidation & Purity Assessment NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. For definitive identification and characterization, it is always recommended to obtain experimental data on a purified sample. The protocols and predicted data herein should serve as a valuable reference for researchers working with this and similar long-chain ester compounds.

A Deep Dive into the Thermal Stability and Degradation of Ditetradecyl Adipate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ditetradecyl adipate (DTA) is a long-chain diester of adipic acid and 1-tetradecanol. Its properties make it a subject of interest in various fields, including as a phase change material (PCM) for thermal energy storage and potentially as an excipient in pharmaceutical formulations.[1] Understanding the thermal stability and degradation profile of DTA is critical for its safe and effective application, particularly in contexts involving elevated temperatures during manufacturing, processing, or storage. This technical guide provides a comprehensive overview of the thermal behavior of this compound, including its thermal stability threshold, and a detailed examination of its degradation pathways.

Thermal Stability Assessment

The thermal stability of this compound has been primarily investigated using thermogravimetric analysis (TGA). TGA measures the change in mass of a sample as a function of temperature, providing key information about its decomposition profile.

Quantitative Thermal Analysis Data

The thermal properties of this compound are summarized in the table below. These values are crucial for determining the operational temperature limits for applications involving this material.

Thermal PropertyValueAnalytical MethodReference
Melting Temperature44 °CDifferential Scanning Calorimetry (DSC)[1]
Enthalpy of Fusion142.4 J/gDifferential Scanning Calorimetry (DSC)[1]
Onset Decomposition Temperature248.3 °CThermogravimetric Analysis (TGA)[1]

Table 1: Summary of Thermal Properties of this compound

Degradation Pathway of this compound

The thermal degradation of long-chain esters, such as this compound, in an inert atmosphere is generally understood to proceed through a non-radical, intramolecular elimination reaction, often referred to as a cis-elimination or a cyclic pyrolysis of esters. This mechanism involves the formation of a six-membered cyclic transition state. For an ester to undergo this type of degradation, the alcohol moiety must contain at least one hydrogen atom on the carbon atom beta to the ester oxygen (a β-hydrogen).

In the case of this compound, the 1-tetradecanol portion of the ester provides the necessary β-hydrogens. The proposed degradation pathway involves the following steps:

  • Initiation: At elevated temperatures (above 248.3 °C), the ester undergoes a conformational change to allow for the formation of a six-membered cyclic transition state.

  • Hydrogen Transfer and Bond Cleavage: A β-hydrogen from the tetradecyl group is transferred to the carbonyl oxygen of the ester. Simultaneously, the C-O bond of the ester cleaves, and a double bond is formed in the alkyl chain.

  • Product Formation: This concerted reaction results in the formation of adipic acid and 1-tetradecene for each ester linkage that degrades.

This degradation mechanism is depicted in the diagram below.

Caption: Proposed thermal degradation pathway of this compound.

Experimental Protocols

To ensure reproducible and accurate assessment of the thermal stability and degradation of this compound, standardized experimental protocols are essential.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset of thermal decomposition and the mass loss profile as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp up to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Determine the onset temperature of decomposition, which is typically calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss. Record the temperature at the maximum rate of decomposition (the peak of the derivative thermogravimetric curve) and the final residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting temperature and enthalpy of fusion.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 0 °C.

      • Heat from 0 °C to 80 °C at a rate of 10 °C/min.

      • Hold at 80 °C for 5 minutes to erase thermal history.

      • Cool from 80 °C to 0 °C at a rate of 10 °C/min.

      • Heat from 0 °C to 80 °C at a rate of 10 °C/min (second heating scan).

  • Data Analysis: Determine the melting temperature (peak of the endotherm) and the enthalpy of fusion (integrated area of the melting peak) from the second heating scan.

Experimental Workflow for Thermal Analysis

The logical flow for a comprehensive thermal analysis of this compound is illustrated in the following diagram.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition & Analysis cluster_3 Interpretation Sample This compound Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA_Data Mass Loss vs. Temperature Curve TGA->TGA_Data DSC_Data Heat Flow vs. Temperature Curve DSC->DSC_Data Analysis Determine: - Onset of Decomposition - Melting Point - Enthalpy of Fusion TGA_Data->Analysis DSC_Data->Analysis Interpretation Assess Thermal Stability and Degradation Profile Analysis->Interpretation

Caption: Experimental workflow for thermal analysis of this compound.

Conclusion

This compound exhibits good thermal stability up to approximately 248.3 °C, making it suitable for applications where it will not be exposed to temperatures exceeding this limit.[1] Above this temperature, it undergoes a predictable degradation process via a cyclic elimination mechanism to yield adipic acid and 1-tetradecene. For researchers, scientists, and drug development professionals, a thorough understanding of these thermal properties is paramount for ensuring product quality, stability, and safety. The experimental protocols and degradation pathways outlined in this guide provide a foundational framework for the thermal characterization and application of this compound.

References

An In-depth Technical Guide to the Health and Safety of Ditetradecyl Adipate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive Safety Data Sheet (SDS) containing detailed health and safety data specifically for ditetradecyl adipate (CAS No. 26720-19-4) is not publicly available. The following guide has been compiled using publicly accessible data for this compound and related long-chain dialkyl adipates. Information pertaining to related compounds should be considered for reference purposes only and may not be representative of the specific toxicological properties of this compound.

Chemical Identification and Physical Properties

This compound, also known as dimyristyl adipate, is the diester of tetradecanol and adipic acid.[1] It belongs to the class of long-chain dialkyl adipates.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundDi(tridecyl) AdipateDiethyl Adipate
CAS Number 26720-19-4[2]16958-92-2141-28-6
Molecular Formula C34H66O4[1]C32H62O4C10H18O4
Molecular Weight 538.9 g/mol [1]Not specified202.25 g/mol
Appearance Not specifiedNot specifiedColorless liquid
Melting Point Not specifiedNot specified-20 °C
Boiling Point Not specifiedNot specified251 °C
Density Not specifiedNot specified1.009 g/mL at 25 °C
Synonyms Dimyristyl adipate, Hexanedioic acid, 1,6-ditetradecyl ester[1]Adipic acid, ditridecyl esterDiethyl hexanedioate, Ethyl adipate

Hazard Identification and Classification

Specific GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification for this compound is not available. For many related adipate esters, such as di(tridecyl) adipate, they are not classified as hazardous substances. However, some shorter-chain adipates, like diethyl adipate, may be classified as harmful to aquatic life.

Without specific data, a precautionary approach should be taken when handling this compound, assuming it may pose hazards similar to other chemicals of its class until proven otherwise.

Toxicological Profile (General for Long-Chain Dialkyl Adipates)

To the best of current knowledge, the toxicological properties of this compound have not been thoroughly investigated. The following is a general summary based on data for other adipate esters.

  • Acute Toxicity: Long-chain dialkyl adipates generally exhibit low acute toxicity via oral and dermal routes.

  • Skin Corrosion/Irritation: Not expected to be a significant skin irritant. Prolonged or repeated contact may cause mild irritation.

  • Serious Eye Damage/Irritation: May cause mild, transient eye irritation upon direct contact.

  • Respiratory or Skin Sensitization: Not generally considered to be a skin sensitizer.

  • Germ Cell Mutagenicity: Adipate esters have generally not shown evidence of mutagenicity in standard assays.

  • Carcinogenicity: No components of similar adipate esters at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by IARC, ACGIH, NTP, or OSHA.[3]

  • Reproductive Toxicity: Insufficient data available for this compound.

Experimental Protocols

As no specific toxicological studies for this compound were found, a generalized experimental protocol for assessing acute oral toxicity, based on OECD Guideline 420 (Fixed Dose Procedure), is provided below as an example of how such a substance would be evaluated.[4]

Title: Acute Oral Toxicity – Fixed Dose Procedure (based on OECD 420)

Objective: To determine the acute oral toxicity of a test substance, providing information on the hazardous properties and allowing for its classification.

Test Animals: Healthy, young adult rodents (e.g., rats), typically of a single sex (usually females, as they are often slightly more sensitive).

Methodology:

  • Sighting Study: A preliminary study is conducted to identify the appropriate starting dose. A single animal is dosed at a specific level (e.g., 300 mg/kg) and observed for signs of toxicity. The outcome of this first animal determines the dose for the next animal (either higher or lower).[4]

  • Main Study: Groups of animals of a single sex are dosed in a stepwise procedure using a set of fixed doses (e.g., 5, 50, 300, 2000 mg/kg).[4]

  • Administration of Substance: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

  • Observations: Animals are observed individually after dosing at least once during the first 30 minutes, periodically during the first 24 hours (with special attention given during the first 4 hours), and daily thereafter, for a total of 14 days.[4]

  • Parameters Measured: Observations include changes in skin and fur, eyes, and mucous membranes, and also respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern. Attention is directed to observations of tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma. The time of death, if it occurs, is recorded.

  • Body Weight: Individual animal weights are recorded shortly before the test substance is administered and at least weekly thereafter.

  • Pathology: At the end of the study, all surviving animals are euthanized and subjected to a gross necropsy.

Data Analysis: The results are used to classify the substance according to the GHS, based on the dose at which evident toxicity or mortality is observed.

Visualization of a Chemical Safety Assessment Workflow

The following diagram illustrates a generalized workflow for assessing the safety of a chemical substance.

ChemicalSafetyAssessment cluster_0 Phase 1: Hazard Identification cluster_1 Phase 2: Exposure Assessment cluster_2 Phase 3: Risk Characterization cluster_3 Phase 4: Risk Management DataCollection Data Collection (Physicochemical, Toxicological, Ecotoxicological) HazardClassification Hazard Classification (e.g., GHS) DataCollection->HazardClassification DoseResponse Dose-Response Assessment (Determine DNELs/PNECs) HazardClassification->DoseResponse IdentifyUses Identify Uses and Exposure Scenarios QuantifyExposure Quantify Exposure (Route, Duration, Frequency) IdentifyUses->QuantifyExposure RiskCalculation Risk Calculation (Compare Exposure to DNELs/PNECs) QuantifyExposure->RiskCalculation DoseResponse->RiskCalculation RiskDecision Risk Acceptable? RiskCalculation->RiskDecision ImplementControls Implement Risk Management Measures (e.g., PPE, Engineering Controls) RiskDecision->ImplementControls No FinalReport Final Safety Assessment Report & SDS RiskDecision->FinalReport Yes ImplementControls->QuantifyExposure Re-assess Exposure

Caption: A generalized workflow for chemical safety assessment.

Handling and Storage Recommendations

Based on the general properties of long-chain esters, the following handling and storage recommendations are provided:

  • Handling: Use in a well-ventilated area. Avoid contact with eyes, skin, and clothing. Wash thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep containers tightly closed when not in use.

First Aid Measures

The following are general first-aid measures and should be adapted based on the specific circumstances of exposure:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.

  • Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Conclusion

There is a significant lack of publicly available health and safety data for this compound. While it is a member of the long-chain dialkyl adipate family, which generally exhibits low toxicity, this cannot be assumed for this specific substance. Any work with this compound should be conducted with a high degree of caution, implementing standard industrial hygiene practices. Comprehensive toxicological testing is required to fully characterize its health and safety profile.

References

Ditetradecyl Adipate: A Technical Guide to its Application as a Polymer Plasticizer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ditetradecyl adipate (DTDA), a diester of adipic acid and tetradecanol, is a high molecular weight plasticizer with potential applications in various polymer systems. As the polymer industry continues to seek alternatives to traditional phthalate-based plasticizers due to health and environmental concerns, long-chain aliphatic esters like DTDA are gaining interest. Their inherent properties, such as low volatility and potential for improved biocompatibility, make them attractive candidates for specialized applications, including in medical devices and drug delivery systems.

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a general synthesis protocol, and standardized methodologies for its incorporation and evaluation in polymer matrices. Due to the limited availability of specific performance data for DTDA in the public domain, this guide also presents comparative data for other common adipate plasticizers to infer its potential effects.

Physicochemical Properties of this compound

This compound is a large, non-polar molecule. Its key properties, sourced from the PubChem database, are summarized in the table below.[1] The high molecular weight and large number of rotatable bonds are characteristic of a plasticizer designed for low volatility and permanence.

PropertyValueSource
CAS Number 26720-19-4[1]
Molecular Formula C34H66O4[1]
Molecular Weight 538.9 g/mol [1]
Appearance White crystalline solid (predicted)Inferred
Boiling Point 337 °C (for Adipic Acid)[2]
Melting Point 152 - 154 °C (for Adipic Acid)[2]
Topological Polar Surface Area 52.6 Ų[1]
Rotatable Bond Count 33[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 4[1]

Synthesis of this compound

This compound can be synthesized via the esterification of adipic acid with tetradecanol. The general reaction is as follows:

Adipic Acid + 2 Tetradecanol → this compound + 2 H₂O

Below is a generalized experimental protocol for the synthesis of adipate esters, which can be adapted for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • Adipic Acid

  • Tetradecanol

  • Toluene (as a water-carrying agent)

  • Sulfuric Acid (catalyst)

  • Anhydrous Potassium Carbonate

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine adipic acid (1 molar equivalent), tetradecanol (2.2 molar equivalents), and toluene.

  • Add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the mixture to reflux. The water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.

  • After cooling, the reaction mixture is neutralized with a solution of sodium carbonate.

  • The organic layer is separated and washed with water to remove any remaining acid and salt.

  • The toluene and excess tetradecanol are removed by distillation under reduced pressure.

  • The resulting crude this compound can be further purified by vacuum distillation or recrystallization.

Logical Flow of Synthesis:

Figure 1: General workflow for the synthesis of this compound.

This compound as a Plasticizer in Polymers

Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer by reducing the intermolecular forces between polymer chains.[3][4] This is achieved by the plasticizer molecules inserting themselves between the polymer chains, thereby increasing the free volume and lowering the glass transition temperature (Tg). The long aliphatic chains of this compound are expected to be compatible with non-polar polymers like Polyvinyl Chloride (PVC) and could also find utility in biopolymers such as Polylactic Acid (PLA), where they can enhance flexibility.

Expected Effects on Polymer Properties

Based on the principles of polymer science and data from other long-chain adipate plasticizers, the following effects of this compound on polymer properties can be anticipated:

  • Glass Transition Temperature (Tg): A significant reduction in Tg is expected, transitioning the polymer from a rigid, glassy state to a more flexible, rubbery state at lower temperatures.[5]

  • Mechanical Properties:

    • Tensile Strength: A decrease in tensile strength is likely.[3]

    • Elongation at Break: A significant increase in elongation at break is expected, indicating enhanced flexibility.[3]

    • Modulus of Elasticity: A decrease in the modulus of elasticity (Young's Modulus) is anticipated, signifying a softer, less stiff material.

  • Permanence: Due to its high molecular weight, this compound is expected to exhibit low volatility and reduced migration out of the polymer matrix compared to lower molecular weight plasticizers.

Quantitative Data (Comparative)
PlasticizerPolymerPlasticizer Conc. (phr)Change in Tg (°C)Tensile Strength (MPa)Elongation at Break (%)
Dioctyl Adipate (DOA) PVC50↓ ~100~15-20~300-400
Di(2-ethylhexyl) Adipate (DEHA) PVC50↓ ~90-110~16-22~350-450
This compound (DTDA)PVC50 (estimated)Expected to be similar or slightly less effective than DOA/DEHA due to higher molecular weightExpected to be in a similar rangeExpected to be in a similar range

Data for DOA and DEHA is generalized from various sources for illustrative purposes. Specific values can vary depending on the grade of PVC and testing conditions.

Experimental Protocols for Evaluation in Polymers

To evaluate the efficacy of this compound as a plasticizer, a systematic experimental approach is required. This involves the preparation of plasticized polymer films followed by standardized testing of their thermal and mechanical properties.

Preparation of Plasticized Polymer Films by Solvent Casting

Solvent casting is a common laboratory technique for preparing thin polymer films with a uniform dispersion of additives.[6][7]

Materials:

  • Polymer (e.g., PVC, PLA)

  • This compound

  • Suitable Solvent (e.g., Tetrahydrofuran (THF) for PVC, Chloroform for PLA)

  • Glass petri dish or other flat casting surface

Procedure:

  • Dissolve the polymer in the chosen solvent to create a solution of a specific concentration (e.g., 10% w/v).

  • In a separate container, dissolve the desired amount of this compound in the same solvent.

  • Add the plasticizer solution to the polymer solution and stir until a homogeneous mixture is obtained. The concentration of the plasticizer is typically expressed in parts per hundred of resin (phr).

  • Pour the mixture into a level glass petri dish.

  • Allow the solvent to evaporate slowly in a fume hood at room temperature. To control the evaporation rate, the petri dish can be partially covered.

  • Once the film is formed and appears dry, place it in a vacuum oven at a slightly elevated temperature (below the polymer's Tg) to remove any residual solvent.

  • Carefully peel the film from the glass substrate.

Workflow for Polymer Film Preparation:

Figure 2: Workflow for preparing plasticized polymer films via solvent casting.
Testing of Plasticized Polymers

Standardized testing methods are crucial for obtaining reliable and comparable data. The American Society for Testing and Materials (ASTM) provides several relevant standards.

5.2.1. Determination of Glass Transition Temperature (Tg)

The Tg of the plasticized polymer can be determined using Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA).

  • ASTM D7028: Standard Test Method for Glass Transition Temperature (DMA Tg) of Polymer Matrix Composites by Dynamic Mechanical Analysis (DMA). [8]

  • General DSC Procedure: A small sample of the polymer film is heated at a constant rate in a DSC instrument. The Tg is observed as a step change in the heat flow curve.[9][10]

5.2.2. Determination of Mechanical Properties

The tensile properties of the plasticized films are measured using a universal testing machine.

  • ASTM D638: Standard Test Method for Tensile Properties of Plastics. [11][12] This standard outlines the procedures for determining tensile strength, elongation at break, and modulus of elasticity. The polymer films are cut into a specific "dog-bone" shape to ensure that failure occurs in the gauge section.

Relationship between Plasticizer Addition and Polymer Properties:

Plasticizer_Effect Plasticizer Addition of this compound Intermolecular_Forces Reduced Intermolecular Forces Plasticizer->Intermolecular_Forces Free_Volume Increased Free Volume Intermolecular_Forces->Free_Volume Tg Lower Glass Transition Temperature (Tg) Free_Volume->Tg Flexibility Increased Flexibility / Elongation Tg->Flexibility Stiffness Decreased Stiffness / Modulus Tg->Stiffness Strength Decreased Tensile Strength Tg->Strength

Figure 3: Logical relationship of how this compound is expected to affect polymer properties.

Conclusion

This compound presents a promising option as a high molecular weight plasticizer for various polymer systems. Its large aliphatic structure suggests good compatibility with non-polar polymers and is expected to impart significant flexibility, as indicated by a reduced glass transition temperature and increased elongation at break. Furthermore, its high molecular weight should contribute to lower volatility and migration, enhancing the durability of the plasticized material.

While specific quantitative performance data for this compound is currently lacking in publicly available literature, the experimental protocols and standardized testing methods outlined in this guide provide a clear framework for its evaluation. Researchers and professionals in drug development and material science are encouraged to conduct further studies to fully characterize the plasticizing effects of this compound in polymers of interest, thereby unlocking its potential in advanced applications.

References

Ditetradecyl Adipate: A Technical Guide to its Application as a Lubricant Additive

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ditetradecyl adipate, a high molecular weight diester, presents significant potential as a lubricant additive. This technical guide explores its core functions, performance characteristics, and the methodologies used for its evaluation. As a Group V base oil, it is primarily valued for its excellent low-temperature fluidity, high viscosity index, and inherent lubricity. When used as an additive, this compound enhances the performance of conventional and synthetic base oils by improving solvency for other additives, contributing to wear protection under boundary lubrication conditions, and improving the viscosity index of the final formulation. This document provides a comprehensive overview of its synthesis, physical and tribological properties, and detailed experimental protocols for its assessment, offering a foundational resource for researchers and formulation scientists.

Introduction

The demand for high-performance lubricants that can operate under increasingly severe conditions has driven the development of advanced synthetic lubricant additives. Among these, ester-based compounds have garnered significant attention due to their versatility and desirable performance attributes. This compound (DTDA), the diester of adipic acid and tetradecanol, is a notable member of this class. Its molecular structure, characterized by long alkyl chains and a polar ester core, imparts a unique combination of properties that make it a valuable component in modern lubricant formulations.

This guide provides an in-depth technical examination of this compound's role as a lubricant additive. It covers its synthesis, mechanism of action, performance data, and the standardized experimental procedures used to quantify its benefits.

Synthesis of this compound

This compound is typically synthesized through the direct esterification of adipic acid with tetradecanol. The reaction is generally catalyzed by an acid catalyst, such as p-toluenesulfonic acid, and proceeds with the removal of water to drive the equilibrium towards the formation of the diester.

Synthesis Workflow

The synthesis process can be visualized as a multi-step workflow, from raw materials to the purified final product.

G cluster_reactants Reactants adipic_acid Adipic Acid esterification Esterification Reaction (140-160°C) adipic_acid->esterification tetradecanol Tetradecanol tetradecanol->esterification catalyst p-Toluenesulfonic Acid (Catalyst) catalyst->esterification water_removal Water Removal (Dean-Stark Trap) esterification->water_removal neutralization Neutralization (e.g., with NaHCO3 solution) esterification->neutralization washing Washing (with brine) neutralization->washing drying Drying (e.g., with MgSO4) washing->drying purification Purification (Vacuum Distillation) drying->purification final_product This compound purification->final_product

Figure 1: Synthesis Workflow of this compound.

Mechanism of Action as a Lubricant Additive

This compound primarily functions as a boundary lubrication additive. Under high-load and low-speed conditions, where the hydrodynamic oil film is insufficient to prevent metal-to-metal contact, the polar ester groups of this compound adsorb onto the metal surfaces. This forms a protective, low-shear-strength film that minimizes direct asperity contact, thereby reducing friction and wear.[1]

Boundary Lubrication Signaling Pathway

The process of forming this protective boundary film can be conceptualized as a signaling pathway, initiated by the tribological stress at the metal surface.

G high_load High Load/ Low Speed metal_surface Metal Surface (e.g., Iron) high_load->metal_surface Tribological Stress adsorption Adsorption of Polar Ester Groups metal_surface->adsorption dtda This compound (in bulk oil) dtda->adsorption boundary_film Boundary Lubrication Film adsorption->boundary_film friction_reduction Friction Reduction boundary_film->friction_reduction wear_prevention Wear Prevention boundary_film->wear_prevention

Figure 2: Boundary Lubrication Mechanism of this compound.

Performance Data

The performance of this compound as a lubricant additive is evaluated based on its influence on the physical and tribological properties of the base oil. The following tables summarize representative data for this compound and a structurally similar adipate ester, ditridecyl adipate.

Physical Properties
PropertyThis compound (Typical)Ditridecyl Adipate (DTDA)Test Method
Molecular FormulaC34H66O4C32H62O4-
Molecular Weight538.9 g/mol 510.8 g/mol -
Kinematic Viscosity @ 40°C (cSt)~30-3527ASTM D445
Kinematic Viscosity @ 100°C (cSt)~5.5-6.05ASTM D445
Viscosity Index~145-155140ASTM D2270
Pour Point (°C)≤ -45-50ASTM D97
Flash Point (°C)≥ 230241ASTM D92

Note: Data for this compound is estimated based on trends for similar adipate esters. Data for ditridecyl adipate is from publicly available technical data sheets.

Tribological Performance in PAO 6 Base Oil
Additive Concentration (wt%)Wear Scar Diameter (mm)Coefficient of Friction
0% (PAO 6 only)0.650.12
2% this compound0.520.10
5% this compound0.450.09
10% this compound0.410.08

Note: This data is representative and intended for illustrative purposes, based on typical performance of adipate esters as anti-wear additives in polyalphaolefin (PAO) base stocks.

Experimental Protocols

The following sections detail the methodologies for key experiments used to evaluate the performance of this compound as a lubricant additive.

Synthesis of this compound

Objective: To synthesize this compound via Fischer esterification.

Materials:

  • Adipic acid

  • Tetradecanol (2.1 molar equivalents)

  • p-Toluenesulfonic acid (catalyst, ~1% by weight of reactants)

  • Toluene (solvent)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Combine adipic acid, tetradecanol, p-toluenesulfonic acid, and toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux (approximately 140-160°C) and collect the water by-product in the Dean-Stark trap.

  • Monitor the reaction progress by the amount of water collected. The reaction is considered complete when water evolution ceases.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the mixture to remove the drying agent.

  • Remove the toluene solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Four-Ball Wear Test (ASTM D4172)

Objective: To evaluate the wear-preventive characteristics of a lubricating fluid.[2][3][4][5][6]

Apparatus:

  • Four-Ball Wear Tester

Materials:

  • Test lubricant (e.g., PAO 6 with varying concentrations of this compound)

  • Steel balls (test specimens)

  • Solvent for cleaning (e.g., hexane or acetone)

Procedure:

  • Thoroughly clean the test balls, ball pot, and locking ring with a suitable solvent and dry them.

  • Place three clean balls in the ball pot and secure them with the locking ring.

  • Pour the test lubricant into the ball pot to a level approximately 3 mm above the top of the balls.

  • Place the ball pot assembly into the four-ball tester.

  • Secure a fourth clean ball in the chuck of the motor-driven spindle.

  • Assemble the test unit and apply the specified load (typically 147 N or 392 N).

  • Heat the lubricant to the test temperature (typically 75°C).

  • Start the motor and run the test at the specified speed (typically 1200 rpm) for the specified duration (typically 60 minutes).

  • After the test, stop the motor, remove the load, and turn off the heater.

  • Remove the ball pot assembly, discard the lubricant, and clean the three lower balls with solvent.

  • Measure the diameter of the wear scars on the three lower balls in both the direction of sliding and perpendicular to it using a calibrated microscope.

  • Calculate the average wear scar diameter.

Experimental Workflow for Tribological Testing

The overall process of evaluating the tribological performance of a lubricant additive follows a structured workflow.

G cluster_prep Preparation cluster_testing Testing (ASTM D4172) cluster_analysis Analysis blend_prep Prepare Lubricant Blends (Base Oil + this compound) run_test Run Four-Ball Wear Test (Specified Load, Temp, Speed, Time) blend_prep->run_test instrument_prep Clean and Prepare Four-Ball Tester instrument_prep->run_test measure_scar Measure Wear Scar Diameters (Microscopy) run_test->measure_scar record_friction Record Friction Data (from instrument) run_test->record_friction calculate_avg Calculate Average Wear Scar and Friction Coefficient measure_scar->calculate_avg record_friction->calculate_avg report Report Results calculate_avg->report

Figure 3: Tribological Testing Experimental Workflow.

Conclusion

This compound serves as a multifunctional lubricant additive that can significantly enhance the performance of lubricating oils. Its primary benefits include improved lubricity under boundary conditions, good solvency for other additives, and a favorable viscosity-temperature profile. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of its performance characteristics. For researchers and formulation scientists, this compound represents a valuable tool for developing advanced lubricants tailored to meet the demands of modern machinery. Further research into its synergistic effects with other additives and its performance in a wider range of base oils will continue to expand its application in the field of tribology.

References

Methodological & Application

Application Note and Synthesis Protocol for Ditetradecyl Adipate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ditetradecyl adipate, a diester of adipic acid and tetradecanol, is a wax ester with applications in cosmetics, lubricants, and as a plasticizer. Its synthesis involves the esterification of adipic acid with two equivalents of tetradecanol. This document provides detailed laboratory protocols for the synthesis of this compound via two common methods: Fischer esterification using an acid catalyst and an enzymatic protocol using an immobilized lipase. These protocols are intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Reaction Principle

The synthesis of this compound is based on the esterification reaction between adipic acid, a dicarboxylic acid, and tetradecanol (also known as myristyl alcohol), a long-chain fatty alcohol. The reaction proceeds by nucleophilic acyl substitution, where the hydroxyl group of the alcohol attacks the carbonyl carbon of the carboxylic acid, leading to the formation of an ester and water as a byproduct. To drive the reaction towards the product side, water is typically removed as it is formed.

Chemical Equation:

HOOC-(CH₂)₄-COOH + 2 CH₃-(CH₂)₁₃-OH → CH₃-(CH₂)₁₃-OOC-(CH₂)₄-COO-(CH₂)₁₃-CH₃ + 2 H₂O (Adipic Acid + Tetradecanol → this compound + Water)

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that yields are representative and can vary based on reaction scale and purification efficiency.

ParameterFischer EsterificationEnzymatic SynthesisReference
Reactants Adipic Acid, TetradecanolAdipic Acid, TetradecanolN/A
Catalyst Sulfuric Acid (H₂SO₄)Immobilized Lipase (e.g., Novozym 435)[1]
Solvent Toluene (for azeotropic water removal)Solvent-free or high-boiling inert solvent[2]
Temperature 110-120 °C (Reflux)50-70 °C[1][2]
Reaction Time 4-8 hours12-48 hours[2]
Molar Ratio (Adipic Acid:Tetradecanol) 1 : 2.21 : 2N/A
Typical Yield 85-95%90-99%[2]
Molecular Weight of this compound 538.9 g/mol 538.9 g/mol [3]

Experimental Protocols

Protocol 1: Fischer Esterification

This protocol describes the synthesis of this compound using sulfuric acid as a catalyst and toluene to facilitate the azeotropic removal of water.

Materials:

  • Adipic Acid (1.46 g, 10 mmol)

  • Tetradecanol (4.72 g, 22 mmol)

  • Concentrated Sulfuric Acid (0.1 mL)

  • Toluene (50 mL)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexane

  • Ethyl Acetate

Equipment:

  • Round-bottom flask (100 mL)

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add adipic acid (1.46 g, 10 mmol) and tetradecanol (4.72 g, 22 mmol).

  • Solvent and Catalyst Addition: Add 50 mL of toluene to the flask to dissolve the reactants. With gentle stirring, carefully add 0.1 mL of concentrated sulfuric acid.

  • Reflux and Water Removal: Attach the Dean-Stark apparatus and a condenser to the flask. Heat the mixture to reflux (approximately 110-120 °C) using a heating mantle. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux for 4-8 hours, or until no more water is collected.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting from 100:0 and gradually increasing the polarity) to yield the pure this compound. Alternatively, recrystallization from a suitable solvent like ethanol or acetone can be attempted.

Protocol 2: Enzymatic Synthesis

This protocol utilizes an immobilized lipase for a more environmentally friendly synthesis under milder conditions.

Materials:

  • Adipic Acid (1.46 g, 10 mmol)

  • Tetradecanol (4.28 g, 20 mmol)

  • Immobilized Lipase (e.g., Novozym 435, 0.3 g, ~5-10% by weight of reactants)

  • tert-Butanol (optional, as solvent)

Equipment:

  • Schlenk flask or sealed vial (50 mL)

  • Heating block or oil bath with magnetic stirrer

  • Vacuum pump

  • Buchner funnel and filter paper

Procedure:

  • Reactant Preparation: In a 50 mL Schlenk flask, combine adipic acid (1.46 g, 10 mmol) and tetradecanol (4.28 g, 20 mmol).

  • Enzyme Addition: Add the immobilized lipase (0.3 g) to the reactant mixture.

  • Reaction Conditions: Heat the mixture to 60 °C with vigorous stirring. To drive the equilibrium towards the product, apply a vacuum (e.g., 200-400 mbar) to remove the water byproduct. The reaction is typically run for 24-48 hours. Progress can be monitored by TLC or GC.

  • Enzyme Recovery: After the reaction is complete, cool the mixture. If the product is solid at room temperature, it may need to be gently heated to be filtered. The immobilized enzyme can be recovered by filtration using a Buchner funnel and washed with a non-polar solvent (e.g., hexane). The recovered enzyme can often be reused.

  • Purification: The filtered product can be purified by recrystallization from a suitable solvent such as isopropanol or acetone to remove any unreacted starting materials.

Visualizations

Experimental Workflow Diagram

Synthesis_Workflow Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants Combine Adipic Acid and Tetradecanol catalyst Add Catalyst (Acid or Enzyme) reactants->catalyst heat Heat Mixture (Reflux or 60°C) catalyst->heat water_removal Remove Water (Dean-Stark or Vacuum) heat->water_removal wash Wash with Water and Bicarbonate (for Acid Catalysis) water_removal->wash Acid Catalysis filter_enzyme Filter to Remove Enzyme (for Enzymatic Synthesis) water_removal->filter_enzyme Enzymatic Synthesis dry Dry Organic Layer wash->dry purify Purification (Chromatography or Recrystallization) filter_enzyme->purify evaporate Solvent Evaporation dry->evaporate evaporate->purify product Pure this compound purify->product

Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.

Signaling Pathway (Not Applicable)

This compound is a synthetic compound, and its synthesis is a direct chemical transformation. As such, there is no biological signaling pathway directly associated with its laboratory synthesis. The workflow diagram above provides the most relevant logical relationship for this topic.

References

High-performance liquid chromatography (HPLC) methods for Ditetradecyl adipate

Author: BenchChem Technical Support Team. Date: November 2025

An effective High-Performance Liquid Chromatography (HPLC) method is crucial for the accurate quantification and purity assessment of Ditetradecyl adipate, a key component in various industrial applications. This document provides a detailed application note and protocol for the analysis of this compound, designed for researchers, scientists, and professionals in drug development. The proposed method is based on established principles of reversed-phase chromatography, which is well-suited for the separation of non-polar compounds like esters.

Application Note: HPLC Analysis of this compound

Introduction

This compound is a diester of adipic acid and tetradecanol. Its analysis by HPLC is essential for quality control, stability testing, and formulation development. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The method utilizes a C18 stationary phase and an isocratic mobile phase of acetonitrile and water, with detection by a UV detector. This approach provides excellent resolution and sensitivity for the analyte.

Chromatographic Conditions

A summary of the proposed HPLC method parameters is provided in the table below. These parameters are a starting point and may require optimization based on the specific instrumentation and sample matrix.

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (90:10, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detector UV at 210 nm
Run Time 15 minutes

Rationale for Method Selection

This compound is a large, non-polar molecule. A C18 column is selected for its hydrophobic stationary phase, which provides strong retention for such analytes. The high percentage of acetonitrile in the mobile phase ensures sufficient elution strength to achieve a reasonable retention time. UV detection at a low wavelength (210 nm) is chosen because the ester functional groups have some absorbance in this region, providing adequate sensitivity. An isocratic elution is proposed for its simplicity and robustness.

Experimental Protocols

1. Reagents and Materials

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Methanol (HPLC grade, for sample preparation)

  • 0.45 µm syringe filters

2. Standard Solution Preparation

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer the standard to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with methanol to obtain a stock solution of approximately 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to prepare working standards at desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation

  • Accurately weigh a portion of the sample expected to contain this compound.

  • Dissolve the sample in methanol. The final concentration should fall within the calibration range of the standard solutions.[1]

  • Vortex or sonicate the sample to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.[2]

4. HPLC System Setup and Operation

  • Set up the HPLC system according to the chromatographic conditions outlined in the table above.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the standard solutions in increasing order of concentration to establish a calibration curve.

  • Inject the prepared sample solutions.

  • After the analysis, flush the column with a high percentage of organic solvent (e.g., 100% acetonitrile) to remove any strongly retained compounds.

Data Presentation

The quantitative data obtained from the analysis should be summarized in a clear and structured table. An example template is provided below.

Table 1: Summary of Quantitative Data for this compound Analysis

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Standard 1
Standard 2
Standard 3
Standard 4
Standard 5
Sample 1
Sample 2
...

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Weighing Weigh this compound Reference Standard Dissolution_Standard Dissolve in Methanol (Stock Solution) Standard_Weighing->Dissolution_Standard Sample_Weighing Weigh Sample Dissolution_Sample Dissolve in Methanol Sample_Weighing->Dissolution_Sample Dilution Prepare Working Standards Dissolution_Standard->Dilution Filtration Filter Sample Solution Dissolution_Sample->Filtration Injection Inject Blank, Standards, and Samples Dilution->Injection Filtration->Injection Equilibration Equilibrate HPLC System with Mobile Phase Equilibration->Injection Data_Acquisition Acquire Chromatographic Data Injection->Data_Acquisition Peak_Integration Integrate Peaks Data_Acquisition->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify this compound in Samples Calibration_Curve->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Logical Relationship of HPLC Method Development

G cluster_method_dev HPLC Method Development Steps Analyte_Properties Define Analyte Properties (this compound: Non-polar, UV-active) Column_Selection Select Column (Reversed-Phase: C18, C8) Analyte_Properties->Column_Selection Mobile_Phase_Selection Select Mobile Phase (Acetonitrile/Methanol + Water) Analyte_Properties->Mobile_Phase_Selection Detector_Selection Select Detector (UV, RI, ELSD) Analyte_Properties->Detector_Selection Optimization Optimize Parameters (Gradient/Isocratic, Flow Rate, Temp.) Column_Selection->Optimization Mobile_Phase_Selection->Optimization Detector_Selection->Optimization Validation Method Validation (Linearity, Accuracy, Precision) Optimization->Validation

Caption: Logical steps in developing an HPLC method for this compound.

References

Application Notes and Protocols for Ditetradecyl Adipate (DTDA) as a PVC Plasticizer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ditetradecyl Adipate (DTDA) as a high-performance, low-migration plasticizer in Polyvinyl Chloride (PVC) formulations. The information is intended to guide researchers and professionals in the development of advanced PVC materials with enhanced safety and durability profiles, particularly for applications in medical devices, pharmaceutical packaging, and other sensitive areas.

Introduction to this compound (DTDA) in PVC

This compound (DTDA) is a high molecular weight, linear, non-phthalate plasticizer belonging to the adipate ester family. Its long C14 alkyl chains contribute to superior permanence within the PVC matrix, resulting in significantly lower migration, extraction, and volatility compared to conventional low molecular weight plasticizers like Di(2-ethylhexyl) phthalate (DEHP) and Di(2-ethylhexyl) adipate (DEHA or DOA). This characteristic makes DTDA an excellent candidate for applications where plasticizer leaching is a critical concern.

The incorporation of DTDA into PVC formulations is expected to yield materials with excellent thermal stability and flexibility at low temperatures. While imparting the desired softness and processability to PVC, its higher molecular weight suggests a moderate plasticizing efficiency compared to shorter-chain adipates. Therefore, formulation optimization is key to achieving the desired balance of properties.

Data Presentation: Performance of Adipate Plasticizers in PVC

Due to the limited availability of specific experimental data for this compound (DTDA) in open literature, the following tables present a comparative summary of the performance of common adipate plasticizers and a high-molecular-weight polymeric adipate. This data serves as a reference to anticipate the performance of DTDA, which is expected to exhibit properties superior to DOA, particularly in migration resistance, and comparable to or exceeding those of polymeric adipates in certain aspects.

Table 1: Mechanical Properties of PVC Formulations with Different Plasticizers (at 50 phr)

PropertyPVC (no plasticizer)PVC + DOA (Di(2-ethylhexyl) adipate)PVC + Polymeric AdipatePVC + DTDA (this compound) - Estimated
Tensile Strength (MPa) ~50~18 - 22~20 - 24~22 - 26
Elongation at Break (%) <10~350 - 400~300 - 350~320 - 370
Hardness (Shore A) >95~75 - 80~80 - 85~82 - 87

Note: The values for DTDA are estimated based on the established trends of increasing tensile strength and hardness with longer alkyl chain plasticizers.

Table 2: Thermal and Migration Properties of PVC Formulations (at 50 phr)

PropertyPVC + DOA (Di(2-ethylhexyl) adipate)PVC + Polymeric AdipatePVC + DTDA (this compound) - Estimated
Glass Transition Temp. (Tg) (°C) ~ -15 to -25~ -10 to -20~ -5 to -15
Weight Loss after Hexane Extraction (%) ~15 - 20~1 - 3< 2
Weight Loss after Activated Carbon Test (%) ~5 - 10< 1< 0.5

Note: The values for DTDA are estimated based on the principle that higher molecular weight and longer alkyl chains significantly reduce plasticizer migration and slightly increase the glass transition temperature.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and the evaluation of its performance as a PVC plasticizer.

Protocol 1: Synthesis of this compound (DTDA)

This protocol describes the synthesis of DTDA via Fischer esterification of adipic acid and tetradecanol.

Materials:

  • Adipic acid

  • Tetradecanol (Myristyl alcohol)

  • Sulfuric acid (concentrated, as catalyst)

  • Toluene (as solvent and for azeotropic removal of water)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Heating mantle with magnetic stirrer

  • Dean-Stark apparatus

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, combine adipic acid (1 molar equivalent) and tetradecanol (2.2 molar equivalents).

  • Add toluene to the flask to dissolve the reactants.

  • Slowly add concentrated sulfuric acid (0.5-1% of the total reactant weight) to the mixture while stirring.

  • Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

  • Continue the reaction until the theoretical amount of water is collected, indicating the completion of the esterification.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst) and distilled water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the mixture to remove the drying agent.

  • Remove the toluene using a rotary evaporator to obtain the crude this compound.

  • Further purification can be achieved by vacuum distillation if required.

Protocol 2: Preparation of PVC Plastisol and Test Specimens

This protocol outlines the preparation of a PVC plastisol formulation containing DTDA and the subsequent molding of test specimens.

Materials:

  • PVC resin (suspension grade)

  • This compound (DTDA)

  • Heat stabilizer (e.g., Ca/Zn stearate)

  • Lubricant (e.g., stearic acid)

  • High-speed mixer

  • Two-roll mill

  • Hydraulic press with heating and cooling capabilities

  • Molds for tensile and other test specimens

Procedure:

  • Dry Blending: In a high-speed mixer, combine the PVC resin, heat stabilizer, and lubricant. Mix until a homogenous powder is obtained.

  • Plasticizer Addition: Gradually add the pre-weighed this compound to the dry blend while mixing. Continue mixing until the plasticizer is fully absorbed and a free-flowing powder (dry blend) is formed.

  • Melt Compounding: Transfer the dry blend to a two-roll mill preheated to 160-170°C.

  • Masticate the blend on the mill until a homogenous, molten sheet is formed. This process is known as gelation and fusion.

  • Molding: Cut the PVC sheet into appropriate sizes for the molds.

  • Place the cut sheets into the preheated molds in the hydraulic press.

  • Apply pressure according to the desired thickness of the specimen and maintain the temperature for a specified time to ensure complete fusion.

  • Cool the mold under pressure to solidify the PVC specimens.

  • Once cooled, remove the specimens from the mold.

  • Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 24 hours before testing.

Protocol 3: Evaluation of Mechanical Properties

This protocol describes the testing of the mechanical properties of the prepared PVC specimens according to ASTM D638.

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Extensometer

Procedure:

  • Measure the width and thickness of the dumbbell-shaped test specimens.

  • Mount the specimen in the grips of the UTM.

  • Attach the extensometer to the gauge length of the specimen.

  • Apply a tensile load at a constant crosshead speed until the specimen fractures.

  • Record the load and elongation data throughout the test.

  • Calculate the tensile strength, elongation at break, and modulus of elasticity from the recorded data.

Protocol 4: Evaluation of Thermal Properties

This protocol details the determination of the glass transition temperature (Tg) using Differential Scanning Calorimetry (DSC).

Apparatus:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Accurately weigh a small sample (5-10 mg) of the PVC formulation into an aluminum DSC pan.

  • Seal the pan.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample to a temperature above its expected Tg (e.g., 100°C) to erase its thermal history.

  • Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -50°C).

  • Heat the sample again at a controlled rate (e.g., 10°C/min) through its glass transition region.

  • The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve.

Protocol 5: Evaluation of Plasticizer Migration

This protocol describes the determination of plasticizer migration using the activated carbon method (based on ISO 176).

Apparatus:

  • Analytical balance

  • Forced-air oven

  • Desiccator

  • Test sieves

  • Activated carbon

Procedure:

  • Cut circular specimens from the prepared PVC sheet and accurately weigh them.

  • Place a layer of activated carbon in a test container.

  • Place the PVC specimen on the activated carbon.

  • Cover the specimen with another layer of activated carbon.

  • Place the container in a forced-air oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).

  • After the test period, remove the specimen from the activated carbon, clean any adhering particles, and allow it to cool in a desiccator.

  • Reweigh the specimen.

  • The percentage of weight loss is calculated as the amount of migrated plasticizer.

Visualizations

Experimental_Workflow cluster_Synthesis Synthesis & Formulation cluster_Characterization Performance Evaluation cluster_Analysis Data Analysis & Comparison S1 Synthesis of This compound S2 PVC Formulation (Dry Blending) S1->S2 Plasticizer S3 Melt Compounding (Two-Roll Mill) S2->S3 Dry Blend S4 Specimen Preparation (Molding & Conditioning) S3->S4 Compounded PVC T1 Mechanical Testing (Tensile Strength, Elongation) S4->T1 Test Specimens T2 Thermal Analysis (DSC for Tg) S4->T2 T3 Migration Testing (Activated Carbon, Extraction) S4->T3 A1 Data Compilation & Tabulation T1->A1 Mechanical Data T2->A1 Thermal Data T3->A1 Migration Data A2 Comparative Analysis vs. Standard Plasticizers A1->A2 A3 Conclusion on DTDA Performance A2->A3

Caption: Experimental workflow for evaluating this compound in PVC.

Logical_Relationship cluster_Properties cluster_Performance DTDA This compound (DTDA) Properties Key Molecular Properties P1 High Molecular Weight DTDA->P1 P2 Long Alkyl Chains (C14) DTDA->P2 P3 Low Polarity DTDA->P3 Performance Performance in PVC Applications Suitable Applications Perf1 Low Migration/ Extraction P1->Perf1 Perf2 Good Thermal Stability P1->Perf2 P2->Perf1 Perf3 Good Low-Temp Flexibility P2->Perf3 Perf1->Applications Perf2->Applications Perf3->Applications

Caption: Relationship between DTDA's properties and its performance in PVC.

Application of Ditetradecyl Adipate in Cosmetic Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ditetradecyl adipate, also known as dimyristyl adipate, is the ester of tetradecyl alcohol and adipic acid. With the chemical formula C34H66O4 and a molecular weight of 538.9 g/mol , this long-chain diester is a waxy solid at room temperature.[1] Its chemical structure suggests properties that are highly desirable in cosmetic and pharmaceutical formulations, primarily as a potent emollient and skin-conditioning agent. This document provides detailed application notes and experimental protocols for the evaluation and use of this compound in cosmetic science.

Physicochemical Properties

Quantitative data for this compound is not widely published. The following table summarizes available data and provides estimated values based on the properties of similar long-chain esters.

PropertyValueSource/Basis
Chemical Name This compoundIUPAC
INCI Name This compoundN/A
Synonyms Dimyristyl Adipate, Bis(tetradecyl) AdipatePubChem[1]
CAS Number 26720-19-4ChemicalBook[2]
Molecular Formula C34H66O4PubChem[1]
Molecular Weight 538.89 g/mol ChemicalBook[2]
Appearance White to off-white waxy solidInferred from long-chain ester chemistry
Melting Point ~40-50 °CEstimated based on similar long-chain esters
Solubility Insoluble in water; Soluble in oils and organic solventsGeneral property of long-chain esters
Viscosity (at 50°C) Low to mediumEstimated
Spreading Value Medium to HighEstimated

Application Notes

This compound's primary functions in cosmetic formulations are as an emollient, skin-conditioning agent, and potentially as a viscosity modifier in anhydrous systems.

Emollient and Skin-Conditioning Agent

Due to its long carbon chains, this compound forms a substantive, yet non-greasy, film on the skin. This film helps to reduce transepidermal water loss (TEWL), thereby moisturizing the skin. Its emollient properties fill in the spaces between corneocytes, leading to a smoother and softer skin feel.

Recommended Use Levels:

  • Creams and Lotions: 2-10%

  • Body Butters and Balms: 5-15%

  • Lipsticks and Lip Balms: 1-5%

Solvent and Dispersing Agent

In its molten state, this compound can act as a solvent for other oil-soluble ingredients, including active ingredients, UV filters, and fragrances. This can improve the stability and homogeneity of formulations.

Viscosity Modifier

In anhydrous formulations such as sticks and balms, this compound can contribute to the structure and viscosity of the product upon solidification.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of this compound in cosmetic formulations.

Protocol 1: Determination of Spreading Value

Objective: To quantify the spreading characteristics of this compound, which correlates with its sensory feel on the skin.

Materials:

  • This compound

  • Reference emollients (e.g., Isopropyl Myristate, Dicaprylyl Carbonate)

  • Whatman filter paper (or similar absorbent paper)

  • Micropipette

  • Ruler or caliper

  • Oven

Methodology:

  • Melt the this compound to a liquid state in an oven set to 60°C.

  • Place a sheet of filter paper on a flat, level surface.

  • Using a micropipette, dispense 10 µL of the molten this compound onto the center of the filter paper.

  • Simultaneously, dispense 10 µL of each reference emollient on separate filter papers.

  • Allow the emollients to spread for a set period (e.g., 10 minutes).

  • Measure the diameter of the spread in two perpendicular directions for each spot and calculate the average diameter.

  • The spreading value can be reported as the area of the circle (πr²).

  • Compare the spreading value of this compound to the reference emollients.

Protocol 2: Evaluation of Occlusivity (Transepidermal Water Loss - TEWL)

Objective: To assess the ability of this compound to form an occlusive barrier on the skin and prevent water loss.

Materials:

  • This compound

  • Base cream formulation (without the test material)

  • Tewameter® or similar TEWL measurement device

  • Volunteer panel with healthy skin on the forearms

Methodology:

  • Prepare a 5% w/w dispersion of this compound in the base cream. The base cream alone will serve as the control.

  • Acclimatize the volunteers in a room with controlled temperature and humidity for at least 20 minutes.

  • Mark out two adjacent test sites (e.g., 2x2 cm) on the volar forearm of each volunteer.

  • Measure the baseline TEWL for each test site.

  • Evenly apply a standardized amount (e.g., 2 mg/cm²) of the control cream to one site and the cream with this compound to the other site.

  • Measure TEWL at predetermined time points (e.g., 30, 60, and 120 minutes) after application.

  • The percentage reduction in TEWL compared to the baseline and the control site indicates the occlusivity of this compound.

Protocol 3: Sensory Panel Evaluation

Objective: To characterize the sensory attributes of a formulation containing this compound.

Materials:

  • Formulation containing this compound

  • Control formulation (without this compound)

  • Trained sensory panel (10-15 panelists)

  • Standardized sensory evaluation questionnaires

Methodology:

  • Provide panelists with coded samples of the test and control formulations.

  • Instruct panelists to apply a standardized amount of each product to a designated area of their forearm.

  • Panelists will evaluate various sensory parameters immediately after application and after a set time (e.g., 5 minutes).

  • Parameters to be assessed include:

    • Spreadability

    • Absorbency

    • Greasiness/Oiliness

    • Tackiness/Stickiness

    • Smoothness

    • After-feel

  • Collect and statistically analyze the data from the questionnaires to determine the sensory profile of the formulation with this compound.

Visualizations

G cluster_0 Formulation Development cluster_1 Performance Testing cluster_2 Final Product Raw Material Sourcing Raw Material Sourcing Pre-formulation Studies Pre-formulation Studies Raw Material Sourcing->Pre-formulation Studies Formulation Optimization Formulation Optimization Pre-formulation Studies->Formulation Optimization Scale-up and Manufacturing Scale-up and Manufacturing Formulation Optimization->Scale-up and Manufacturing Spreading Value Analysis Spreading Value Analysis Formulation Optimization->Spreading Value Analysis Occlusivity (TEWL) Testing Occlusivity (TEWL) Testing Formulation Optimization->Occlusivity (TEWL) Testing Sensory Panel Evaluation Sensory Panel Evaluation Formulation Optimization->Sensory Panel Evaluation Finished Cosmetic Product Finished Cosmetic Product Scale-up and Manufacturing->Finished Cosmetic Product

Caption: Experimental workflow for incorporating and testing this compound.

G Ditetradecyl_Adipate This compound Skin_Surface Stratum Corneum Corneocytes Intercellular Lipids Ditetradecyl_Adipate->Skin_Surface:f2 Fills intercellular spaces Atmosphere Atmosphere Skin_Surface:f0->Atmosphere Reduced TEWL Smoother_Skin Smoother_Skin Skin_Surface:f1->Smoother_Skin Smoothens surface

References

Application Notes and Protocols: Ditetradecyl Adipate as an Industrial Lubricant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation and evaluation of ditetradecyl adipate as a high-performance lubricant for various industrial applications. The information presented here is intended to guide researchers and formulation scientists in the development of advanced lubrication solutions.

Introduction to this compound

This compound is a synthetic ester-based lubricant belonging to the diester family. It is synthesized from the esterification of adipic acid with tetradecanol (myristyl alcohol). Its long, linear alkyl chains and the presence of polar ester groups give it unique properties that make it a promising candidate for a base oil in demanding industrial applications. Diesters, in general, are known for their excellent thermal and oxidative stability, good viscosity-temperature characteristics, and inherent lubricity.[1]

The molecular structure of this compound contributes to the formation of a robust lubricating film on metal surfaces, reducing friction and wear.[2] This property is particularly beneficial in applications with high loads and operating temperatures.

Physicochemical Properties of Adipate Esters

PropertyDioctyl Adipate (DOA)Di-isodecyl Adipate (DIDA)Di-tridecyl AdipateThis compound (Estimated)Test Method
Kinematic Viscosity @ 40°C (cSt) ~13.5~25~4550 - 60ASTM D445
Kinematic Viscosity @ 100°C (cSt) ~3.4~5.0~7.58.0 - 9.5ASTM D445
Viscosity Index ~140~150~160160 - 175ASTM D2270
Pour Point (°C) -50 to -60-40 to -50-30 to -40-20 to -30ASTM D97
Flash Point (°C) ~210~230~250260 - 280ASTM D92
Density @ 20°C (g/cm³) ~0.927~0.922~0.9180.910 - 0.915ASTM D1298

Note: The values for this compound are estimations based on trends observed in shorter-chain adipate esters. Actual values may vary.

Experimental Protocols

Synthesis of this compound

This protocol describes a laboratory-scale synthesis of this compound via direct esterification.

Materials:

  • Adipic Acid

  • Tetradecanol (Myristyl Alcohol)

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (solvent and azeotropic agent)

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine adipic acid and tetradecanol in a 1:2.2 molar ratio.

  • Add toluene to the flask to facilitate azeotropic removal of water.

  • Add p-toluenesulfonic acid (0.5-1.0 mol% based on adipic acid) as a catalyst.

  • Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap.

  • Continue the reaction until the theoretical amount of water is collected, indicating the completion of the esterification.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by brine to remove any remaining aqueous impurities.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the toluene using a rotary evaporator.

  • The resulting product is crude this compound, which can be further purified by vacuum distillation if required.

Lubricant Formulation

This protocol outlines the preparation of a simple lubricant formulation using this compound as the base oil.

Materials:

  • This compound (base oil)

  • Anti-wear (AW) additive (e.g., Zinc dialkyldithiophosphate - ZDDP)

  • Antioxidant (AO) additive (e.g., aminic or phenolic type)

  • Viscosity index improver (VII) (optional, depending on application)

  • Pour point depressant (PPD) (optional)

  • Glass beaker

  • Hot plate with magnetic stirrer

  • Weighing balance

Procedure:

  • Weigh the required amount of this compound into a glass beaker.

  • Gently heat the base oil to approximately 60-70°C while stirring.

  • Slowly add the desired concentrations of AW and AO additives to the heated base oil. Continue stirring until the additives are completely dissolved. Esters generally exhibit good additive solubility.[3]

  • If required, add the VII and PPD to the formulation and continue stirring until a homogenous mixture is obtained.

  • Allow the formulation to cool to room temperature while stirring.

Performance Testing

The following are standard ASTM methods for evaluating the performance of the formulated lubricant.

  • Kinematic Viscosity (ASTM D445): This test determines the fluid's resistance to flow under gravity at specified temperatures (typically 40°C and 100°C).

  • Viscosity Index (ASTM D2270): Calculated from the kinematic viscosities at 40°C and 100°C, this value indicates the effect of temperature on the lubricant's viscosity. A higher VI signifies less change in viscosity with temperature.

  • Wear Preventive Characteristics (ASTM D4172 - Four-Ball Method): This test evaluates the anti-wear properties of the lubricant under boundary lubrication conditions. It measures the wear scar diameter on steel balls after being subjected to a specified load, speed, and temperature.

  • Pour Point (ASTM D97): This test determines the lowest temperature at which the lubricant will flow.

  • Flash Point (ASTM D92): This test measures the lowest temperature at which the vapors of the lubricant will ignite when exposed to a flame.

Visualizations

Synthesis of this compound Workflow

Synthesis_Workflow Reactants Adipic Acid + Tetradecanol + Toluene + PTSA Catalyst Reaction Esterification (Reflux with Dean-Stark) Reactants->Reaction Neutralization Wash with NaHCO3 Solution Reaction->Neutralization Washing Wash with Brine Neutralization->Washing Drying Dry with Anhydrous MgSO4 Washing->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Product This compound Solvent_Removal->Product Lubricant_Workflow cluster_Formulation Formulation cluster_Testing Performance Testing Base_Oil This compound (Base Oil) Blending Blending and Mixing Base_Oil->Blending Additives Additives (AW, AO, VII, PPD) Additives->Blending Final_Product Final Lubricant Formulation Blending->Final_Product Viscosity Viscosity & VI (ASTM D445, D2270) Evaluation Performance Evaluation Viscosity->Evaluation Wear Wear Prevention (ASTM D4172) Wear->Evaluation Thermal Pour & Flash Point (ASTM D97, D92) Thermal->Evaluation Final_Product->Viscosity Final_Product->Wear Final_Product->Thermal Logical_Relationships cluster_Components Lubricant Components cluster_Properties Desired Lubricant Properties Base_Oil Base Oil (e.g., this compound) Reduced_Friction Reduced Friction & Wear Base_Oil->Reduced_Friction Inherent Lubricity Thermal_Stability High Thermal & Oxidative Stability Base_Oil->Thermal_Stability AW_Additive Anti-Wear Additive AW_Additive->Reduced_Friction Enhances AO_Additive Antioxidant Additive AO_Additive->Thermal_Stability Enhances VII_Additive Viscosity Index Improver Viscosity_Stability Stable Viscosity over Temperature VII_Additive->Viscosity_Stability Improves PPD_Additive Pour Point Depressant Low_Temp_Fluidity Good Low-Temperature Fluidity PPD_Additive->Low_Temp_Fluidity Improves

References

Application Note & Protocol: Synthesis of Ditetradecyl Adipate via Transesterification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of ditetradecyl adipate, a long-chain diester with applications as an emollient, plasticizer, and lubricant in various formulations. Two primary synthetic routes are presented: a chemical method employing a titanate catalyst and an enzymatic approach using an immobilized lipase. These protocols are designed to be adaptable for laboratory-scale synthesis and are supported by tables of key reagents and expected product characteristics. A comprehensive workflow diagram illustrates the key steps in the synthesis process.

Introduction

This compound (CAS No. 10595-74-1), the diester of adipic acid and tetradecanol, is a wax ester valued for its lubricating and softening properties. In the pharmaceutical and cosmetic industries, it can be utilized to modify the sensory profile and physical properties of topical formulations. The synthesis of such long-chain diesters is commonly achieved through esterification or transesterification reactions. Transesterification, the focus of this protocol, involves the reaction of a starting ester (e.g., dimethyl adipate) with an alcohol (tetradecanol) in the presence of a catalyst to yield the desired ester (this compound) and a volatile byproduct (methanol). This method can offer advantages in terms of reaction conditions and purification. Both chemical and enzymatic catalytic methods are explored herein to provide flexibility in synthesis design, catering to both traditional chemical synthesis and green chemistry principles.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C34H66O4
Molecular Weight 538.9 g/mol
IUPAC Name Ditetradecyl hexanedioate
Appearance White to off-white waxy solid
Melting Point Not specified, expected to be a low-melting solid
Boiling Point High, not readily distillable
Solubility Soluble in organic solvents (e.g., chloroform, hexane); insoluble in water

Table 2: Key Reagents for Synthesis

ReagentChemical FormulaMolecular Weight ( g/mol )CAS Number
Dimethyl AdipateC8H14O4174.19627-93-0
Tetradecanol (Myristyl Alcohol)C14H30O214.39112-72-1
Tetrabutyl Titanate (Catalyst)C16H36O4Ti340.325593-70-4
Novozym® 435 (Immobilized Lipase B from Candida antarctica)N/AN/A9001-62-1 (lipase)
TolueneC7H892.14108-88-3
HexaneC6H1486.18110-54-3

Experimental Protocols

Method 1: Chemical Synthesis using Tetrabutyl Titanate Catalyst

This protocol is adapted from procedures for the synthesis of similar long-chain diesters.[1][2]

Materials:

  • Dimethyl adipate

  • Tetradecanol

  • Tetrabutyl titanate

  • Nitrogen gas supply

  • Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and Dean-Stark trap (or simple distillation setup)

  • Heating mantle with temperature control

  • Vacuum source for purification

Procedure:

  • Reactant Charging: In a clean, dry round-bottom flask, combine dimethyl adipate and tetradecanol. A molar ratio of tetradecanol to dimethyl adipate of 2.2:1 is recommended to drive the reaction towards completion.

  • Inert Atmosphere: Flush the reaction system with nitrogen gas to create an inert atmosphere.

  • Heating and Catalyst Addition: Begin stirring and heat the mixture to approximately 140-150°C. Once the reactants have melted and the temperature has stabilized, add the tetrabutyl titanate catalyst. A catalyst loading of 0.5-1.0% (w/w) relative to the total weight of the reactants is a suitable starting point.

  • Transesterification Reaction: Continue heating and stirring the reaction mixture at 150-180°C. The methanol byproduct will begin to distill off and can be collected in the Dean-Stark trap or distillation receiver. The progress of the reaction can be monitored by measuring the amount of methanol collected. The reaction is typically complete within 3-5 hours.

  • Purification:

    • Catalyst Removal: After the reaction is complete, cool the mixture. The catalyst can be neutralized with the addition of a small amount of water or a dilute acid, followed by filtration.

    • Removal of Excess Alcohol: Excess tetradecanol can be removed by vacuum distillation.

    • Recrystallization: The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol or acetone.

Method 2: Enzymatic Synthesis using Novozym® 435

This protocol is based on the use of immobilized lipase for the synthesis of various esters.[3][4]

Materials:

  • Dimethyl adipate

  • Tetradecanol

  • Novozym® 435 (immobilized Candida antarctica lipase B)

  • Molecular sieves (3Å or 4Å)

  • Solvent (e.g., hexane, toluene, or solvent-free)

  • Orbital shaker incubator or stirred reactor

  • Vacuum filtration setup

Procedure:

  • Reactant and Enzyme Charging: In a suitable reaction vessel, combine dimethyl adipate and tetradecanol in a 1:2 molar ratio. Add Novozym® 435 at a loading of 5-10% (w/w) of the total substrate weight.

  • Solvent (Optional): The reaction can be performed solvent-free. Alternatively, an organic solvent such as hexane or toluene can be used to reduce viscosity and improve mass transfer.

  • Water Removal: Add activated molecular sieves to the reaction mixture to remove the methanol byproduct and shift the equilibrium towards product formation.

  • Reaction Incubation: Place the reaction vessel in an orbital shaker incubator set to 50-60°C and agitate at 150-200 rpm. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 24-48 hours.

  • Enzyme Recovery: After the reaction, the immobilized enzyme can be recovered by simple filtration and washed with fresh solvent for reuse.

  • Purification:

    • Solvent Removal: If a solvent was used, it can be removed under reduced pressure using a rotary evaporator.

    • Removal of Excess Reactants: Any unreacted dimethyl adipate or tetradecanol can be removed by vacuum distillation or column chromatography.

    • Recrystallization: The final product can be purified by recrystallization.

Characterization

The synthesized this compound can be characterized using various analytical techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the ester carbonyl group (C=O stretch typically around 1735 cm⁻¹) and the absence of the hydroxyl group from the starting alcohol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the formation of the desired diester.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and identify any byproducts.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and thermal behavior of the synthesized ester.

Visualization

Transesterification_Workflow cluster_reactants Reactant Preparation cluster_reaction Transesterification cluster_purification Purification DimethylAdipate Dimethyl Adipate ReactionVessel Reaction Vessel (Heated & Stirred) DimethylAdipate->ReactionVessel Tetradecanol Tetradecanol Tetradecanol->ReactionVessel Catalyst Catalyst Addition (Chemical or Enzymatic) ReactionVessel->Catalyst CatalystRemoval Catalyst Removal ReactionVessel->CatalystRemoval Crude Product Byproduct Methanol (Removed) ReactionVessel->Byproduct Byproduct Removal Catalyst->ReactionVessel Initiates Reaction SolventRemoval Solvent/Excess Reactant Removal CatalystRemoval->SolventRemoval Recrystallization Recrystallization SolventRemoval->Recrystallization FinalProduct This compound Recrystallization->FinalProduct

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Characterization of Ditetradecyl Adipate Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for assessing the purity of Ditetradecyl adipate, a key excipient in various pharmaceutical formulations. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC) are designed to ensure the identity, purity, and quality of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying residual starting materials, by-products from synthesis, and other volatile impurities in this compound.

Experimental Protocol

Sample Preparation (Derivatization to Fatty Acid Methyl Esters - FAMEs):

  • Saponification: Weigh accurately about 100 mg of this compound into a round-bottom flask. Add 10 mL of 0.5 M methanolic sodium hydroxide.

  • Reflux the mixture for 10 minutes until the fat globules go into the solution.

  • Esterification: Add 15 mL of boron trifluoride-methanol solution (14% w/v) to the flask and reflux for another 2 minutes.

  • Extraction: Add 10 mL of heptane through the condenser and reflux for 1 minute.

  • Add saturated sodium chloride solution and shake the flask. Allow the layers to separate.

  • Transfer the upper heptane layer containing the FAMEs to a clean vial.

  • Wash the aqueous layer with a further 10 mL of heptane and combine the heptane extracts.

  • Dry the combined heptane extract over anhydrous sodium sulfate.

  • The sample is now ready for GC-MS analysis.

Instrumentation and Conditions:

ParameterValue
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 280 °C
Injection Volume 1 µL (Split mode, 50:1)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp 150 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 10 min
Transfer Line Temp 280 °C
MS Source Temp 230 °C
MS Quad Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-600
Data Presentation

Table 1: Expected Retention Times and Mass Fragments for Purity Assessment

CompoundExpected Retention Time (min)Key Mass Fragments (m/z)
Methyl myristate~14.5242 (M+), 211, 199, 143, 87, 74
Dimethyl adipate~9.2174 (M+), 143, 115, 112, 83, 59
Myristyl alcohol (unreacted)~13.8214 (M+), 196, 168, 140, 112, 83, 55
Adipic acid (unreacted)Variable (derivatized)-

Note: Retention times are approximate and should be confirmed with standards.

High-Performance Liquid Chromatography (HPLC) for Purity Assay

HPLC is a primary method for the quantitative determination of the purity of non-volatile compounds like this compound. This method can also be used to detect non-volatile impurities.

Experimental Protocol

Sample Preparation:

  • Accurately weigh about 50 mg of this compound.

  • Dissolve in 50 mL of a mixture of isopropanol and acetonitrile (1:1, v/v) to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm PTFE syringe filter before injection.

Instrumentation and Conditions:

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent with UV/Vis detector
Column C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water; B: Acetonitrile
Gradient 0-20 min, 80-100% B; 20-25 min, 100% B; 25-26 min, 100-80% B; 26-30 min, 80% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Data Presentation

Table 2: HPLC Method Validation Parameters (as per ICH Q2(R1) guidelines) [1][2][3][4][5]

ParameterAcceptance Criteria
Specificity No interference from blank or known impurities at the retention time of the main peak.
Linearity Correlation coefficient (r²) > 0.999 over the concentration range.
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Repeatability (n=6): ≤ 1.0%; Intermediate Precision: ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1
Robustness No significant change in results with small variations in flow rate, column temperature, and mobile phase composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is an essential tool for the unambiguous identification and structural elucidation of this compound. It can also be used to detect and quantify impurities containing proton or carbon atoms.

Experimental Protocol

Sample Preparation:

  • Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Conditions:

ParameterValue
Spectrometer Bruker Avance III 400 MHz or equivalent
Nuclei ¹H and ¹³C
Solvent CDCl₃
Temperature 25 °C
¹H NMR Parameters 32 scans, relaxation delay of 1 s
¹³C NMR Parameters 1024 scans, relaxation delay of 2 s
Data Presentation

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment (¹H NMR) Expected Chemical Shift (δ, ppm) Multiplicity Integration
-CH₂-CH₂ -O-CO-~4.05Triplet4H
-CO-CH₂ -CH₂-~2.28Triplet4H
-CO-CH₂-CH₂ -~1.62Quintet4H
-O-CH₂-CH₂ -~1.60Quintet4H
-(CH₂)₁₀-~1.25Broad singlet48H
-CH₃~0.88Triplet6H
Assignment (¹³C NMR) Expected Chemical Shift (δ, ppm)
-C =O~173.7
-C H₂-O-~64.4
-CO-C H₂-~34.1
-O-CH₂-C H₂-~28.7
-(C H₂)₁₀-~29.7 - 29.1
-CH₂-C H₂-CH₃~25.9
-CO-CH₂-C H₂-~24.7
-C H₂-CH₃~22.7
-C H₃~14.1

Note: Chemical shifts are referenced to TMS (0 ppm) and can vary slightly depending on the solvent and instrument.

Differential Scanning Calorimetry (DSC) for Thermal Characterization

DSC is used to determine the melting point and thermal behavior of this compound, which are critical physical properties related to its purity. Impurities can lead to a depression and broadening of the melting peak.

Experimental Protocol

Sample Preparation:

  • Accurately weigh 3-5 mg of this compound into an aluminum DSC pan.

  • Hermetically seal the pan.

Instrumentation and Conditions:

ParameterValue
DSC Instrument TA Instruments Q2000 or equivalent
Temperature Range 20 °C to 100 °C
Heating Rate 10 °C/min
Purge Gas Nitrogen at 50 mL/min
Data Presentation

Table 4: Expected Thermal Properties of this compound

ParameterExpected Value
Melting Onset ~50 - 52 °C
Melting Peak ~54 - 56 °C
Enthalpy of Fusion (ΔH) ~200 - 220 J/g

Note: These values can be influenced by the crystalline form and purity of the sample.

Visualizations

G Overall Workflow for this compound Purity Characterization cluster_0 Sample Receipt and Initial Assessment cluster_1 Chromatographic Analysis cluster_2 Spectroscopic and Thermal Analysis cluster_3 Data Analysis and Reporting raw_material This compound Raw Material visual_inspection Visual Inspection (Appearance, Color) raw_material->visual_inspection gc_ms GC-MS Analysis visual_inspection->gc_ms Volatile Impurities hplc HPLC Analysis visual_inspection->hplc Assay/Purity nmr NMR Spectroscopy ('H & 'C) visual_inspection->nmr Identity dsc DSC Analysis visual_inspection->dsc Thermal Properties purity_assessment Purity Assessment and Impurity Profiling gc_ms->purity_assessment hplc->purity_assessment nmr->purity_assessment dsc->purity_assessment report Certificate of Analysis (CoA) Generation purity_assessment->report

Caption: Overall workflow for purity characterization.

G Relationship between Analytical Techniques and Purity Attributes technique technique attribute attribute GC_MS GC-MS Identity Identity Confirmation GC_MS->Identity Volatile_Impurities Volatile Impurities GC_MS->Volatile_Impurities Residual_Solvents Residual Solvents GC_MS->Residual_Solvents HPLC HPLC Assay Purity (Assay) HPLC->Assay Non_Volatile_Impurities Non-Volatile Impurities HPLC->Non_Volatile_Impurities NMR NMR NMR->Identity DSC DSC Thermal_Profile Thermal Profile / Melting Point DSC->Thermal_Profile

References

Ditetradecyl Adipate: Application Notes for Biodegradable Polymer Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ditetradecyl adipate, a diester of adipic acid and tetradecanol, is a large, hydrophobic molecule. While scientific literature does not currently support its use as a primary monomer in the direct synthesis of biodegradable polymers, its molecular structure suggests a significant potential application as a specialty additive, particularly as a plasticizer, in biodegradable polymer formulations.

These application notes provide a detailed overview of the potential use of this compound in enhancing the properties of common biodegradable polymers such as polylactic acid (PLA), poly(butylene adipate-co-terephthalate) (PBAT), and starch blends. The protocols outlined below are based on established methodologies for evaluating plasticizers in polymer science and can be adapted for specific research and development needs.

Theoretical Application: this compound as a Plasticizer

Plasticizers are additives that increase the flexibility, workability, and durability of a material. They function by embedding themselves between polymer chains, reducing intermolecular forces and the glass transition temperature (Tg) of the polymer.

The long aliphatic chains of this compound are expected to impart significant hydrophobicity and flexibility to biodegradable polymer matrices. This can be particularly advantageous in applications requiring improved ductility, reduced brittleness, and modified drug release profiles in drug delivery systems.

Potential Effects on Biodegradable Polymers

The incorporation of this compound as a plasticizer in biodegradable polymers is anticipated to have the following effects:

  • Increased Flexibility and Elongation: The long alkyl chains can disrupt polymer chain packing, leading to a more flexible material with a higher elongation at break.

  • Reduced Brittleness: By lowering the glass transition temperature, this compound can make inherently brittle polymers like PLA more tough and resistant to fracture.

  • Enhanced Hydrophobicity: The nonpolar nature of the molecule will increase the surface hydrophobicity of the polymer blend, which can be beneficial for controlling water uptake and modulating degradation rates.

  • Modified Drug Release: In drug delivery applications, the hydrophobic nature of this compound can be leveraged to create formulations with sustained release profiles for hydrophobic active pharmaceutical ingredients (APIs).

Experimental Protocols

The following protocols provide a framework for evaluating the efficacy of this compound as a plasticizer in biodegradable polymer films.

Protocol 1: Preparation of Plasticized Biodegradable Polymer Films by Solvent Casting

Objective: To prepare thin films of a biodegradable polymer (e.g., PLA) with varying concentrations of this compound for subsequent characterization.

Materials:

  • Biodegradable polymer (e.g., Polylactic acid (PLA), pellets or powder)

  • This compound

  • Volatile solvent (e.g., Dichloromethane (DCM) or Chloroform)

  • Glass petri dishes or a flat glass surface

  • Magnetic stirrer and stir bar

  • Fume hood

Procedure:

  • Polymer Solution Preparation:

    • In a fume hood, dissolve a known amount of the biodegradable polymer in the chosen solvent to create a solution of a specific concentration (e.g., 5% w/v). Stir the solution using a magnetic stirrer until the polymer is completely dissolved.

  • Plasticizer Addition:

    • Prepare stock solutions of this compound in the same solvent.

    • Add the plasticizer stock solution to the polymer solution to achieve the desired final concentrations (e.g., 5%, 10%, 15%, 20% by weight relative to the polymer).

    • Prepare a control film with no plasticizer.

  • Casting:

    • Pour a specific volume of the polymer-plasticizer solution into a clean, dry glass petri dish. Ensure the volume is consistent across all samples to maintain a uniform film thickness.

  • Solvent Evaporation:

    • Cover the petri dish with a perforated lid or aluminum foil with small holes to allow for slow and controlled solvent evaporation. Place the dish on a level surface in the fume hood at room temperature.

  • Drying:

    • Once the solvent has completely evaporated (typically 24-48 hours), carefully peel the film from the glass surface.

    • Place the film in a vacuum oven at a temperature slightly above the solvent's boiling point for 24 hours to remove any residual solvent.

  • Storage:

    • Store the prepared films in a desiccator to prevent moisture absorption before characterization.

Protocol 2: Characterization of Plasticized Films

Objective: To evaluate the physical, thermal, and mechanical properties of the prepared films.

A. Thermal Properties - Differential Scanning Calorimetry (DSC)

  • Purpose: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the films.

  • Procedure:

    • Cut a small sample (5-10 mg) from the film and seal it in an aluminum DSC pan.

    • Perform a heat-cool-heat cycle. For PLA, a typical cycle would be:

      • Heat from 25°C to 200°C at a rate of 10°C/min.

      • Hold at 200°C for 5 minutes to erase thermal history.

      • Cool from 200°C to 25°C at a rate of 10°C/min.

      • Heat from 25°C to 200°C at a rate of 10°C/min.

    • Analyze the second heating scan to determine Tg, Tm, and the enthalpy of melting (ΔHm).

B. Mechanical Properties - Tensile Testing

  • Purpose: To measure the tensile strength, Young's modulus, and elongation at break.

  • Procedure:

    • Cut dumbbell-shaped specimens from the films according to ASTM D638 standard.

    • Measure the thickness and width of the gauge section of each specimen.

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fails.

    • Record the load-displacement data to calculate tensile strength, Young's modulus, and elongation at break.

C. Surface Properties - Contact Angle Measurement

  • Purpose: To assess the hydrophobicity of the film surface.

  • Procedure:

    • Place a small, flat piece of the film on the stage of a contact angle goniometer.

    • Dispense a small droplet (e.g., 5 µL) of deionized water onto the film surface.

    • Capture an image of the droplet and measure the contact angle between the droplet and the film surface.

    • Perform measurements at multiple locations on the film and calculate the average.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Thermal Properties of Plasticized PLA Films

Plasticizer Concentration (wt%)Glass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Crystallinity (%)
0 (Control)
5
10
15
20

Table 2: Mechanical Properties of Plasticized PLA Films

Plasticizer Concentration (wt%)Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
0 (Control)
5
10
15
20

Table 3: Surface Hydrophobicity of Plasticized PLA Films

Plasticizer Concentration (wt%)Water Contact Angle (°)
0 (Control)
5
10
15
20

Visualizations

The following diagrams illustrate the conceptual frameworks and workflows described in these application notes.

Plasticization_Mechanism cluster_0 Rigid Polymer Matrix (Before Plasticization) cluster_1 Plasticized Polymer Matrix p1 Polymer Chain p2 Polymer Chain pp1 Polymer Chain p3 Polymer Chain d1 pp2 Polymer Chain d2 pp3 Polymer Chain d3 start This compound (Plasticizer) start->d1 Increased Inter-chain Distance

Caption: Mechanism of polymer plasticization.

Experimental_Workflow cluster_prep Film Preparation cluster_char Characterization cluster_data Data Analysis prep1 Dissolve Polymer in Solvent prep2 Add this compound prep1->prep2 prep3 Solvent Casting prep2->prep3 prep4 Drying prep3->prep4 char1 Thermal Analysis (DSC) prep4->char1 Plasticized Films char2 Mechanical Testing prep4->char2 Plasticized Films char3 Surface Analysis (Contact Angle) prep4->char3 Plasticized Films data1 Determine Tg, Tm, Crystallinity char1->data1 data2 Calculate Tensile Properties char2->data2 data3 Assess Hydrophobicity char3->data3 final Evaluate Plasticizer Efficacy data1->final Structure-Property Relationship data2->final Structure-Property Relationship data3->final Structure-Property Relationship

Caption: Workflow for evaluating plasticizers.

Conclusion

While this compound is not a primary building block for biodegradable polymers based on current scientific literature, its properties make it a compelling candidate for use as a functional additive. The protocols and frameworks provided here offer a starting point for researchers to explore its potential in modifying and enhancing the properties of biodegradable polymers for a variety of applications, from flexible packaging to advanced drug delivery systems. Further research is warranted to fully elucidate its impact on polymer biodegradability and long-term performance.

Troubleshooting & Optimization

Technical Support Center: Ditetradecyl Adipate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of ditetradecyl adipate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is the direct esterification of adipic acid with tetradecanol. This reaction is typically catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, or by using a solid catalyst like a titanium-based catalyst.[1] More recently, enzymatic catalysis using lipases has emerged as a greener alternative.[2]

Q2: What are the key factors influencing the yield of this compound?

A2: The primary factors affecting the yield are reaction temperature, reaction time, catalyst type and concentration, and the molar ratio of reactants (adipic acid to tetradecanol).[3][2] Efficient removal of water, a byproduct of the esterification, is also crucial to drive the reaction equilibrium towards product formation.

Q3: How can I minimize side reactions during the synthesis?

A3: Undesirable side reactions can occur at high temperatures, such as the degradation of the ester product.[4] Using milder reaction conditions, such as lower temperatures and optimized catalyst concentrations, can help minimize these side reactions. Enzymatic catalysis, which proceeds at lower temperatures, is also an effective way to improve selectivity and reduce byproducts.[2]

Q4: Is it possible to recycle the catalyst?

A4: Yes, catalyst recyclability is a key consideration for sustainable synthesis. Solid acid catalysts and immobilized enzymes can be recovered from the reaction mixture by filtration and reused.[3] For instance, some titanium-based catalysts have been shown to be reusable for multiple cycles with minimal loss of activity.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield - Incomplete reaction. - Reaction equilibrium not shifted towards products. - Suboptimal catalyst concentration.- Increase reaction time or temperature (within optimal range). - Ensure efficient removal of water byproduct (e.g., using a Dean-Stark apparatus or vacuum). - Optimize catalyst loading based on experimental data.[3]
Product Contamination - Presence of unreacted starting materials. - Formation of side products.- Purify the crude product using techniques like column chromatography or recrystallization. - Adjust reaction conditions (e.g., lower temperature) to minimize side reactions.
Catalyst Deactivation - Poisoning of the catalyst by impurities. - Thermal degradation of the catalyst.- Ensure the purity of reactants and solvents. - For reusable catalysts, follow recommended regeneration procedures. - Operate within the recommended temperature range for the specific catalyst.
Difficulty in Product Isolation - Emulsion formation during workup. - High viscosity of the reaction mixture.- Use appropriate solvent extraction techniques and brine washes to break emulsions. - Dilute the reaction mixture with a suitable solvent to reduce viscosity before isolation.

Quantitative Data Summary

The following tables summarize the impact of different reaction parameters on the yield of adipate esters, providing a basis for optimizing this compound synthesis.

Table 1: Comparison of Catalytic Systems for Adipate Ester Synthesis

CatalystReactantsTemperature (°C)Reaction Time (h)Yield (%)Reference
Titanium AdipateDimethyl Adipate + Isooctanol117Not Specified94.23
Immobilized Lipase BAdipic Acid + Oleyl Alcohol66.55.995.7
HPW/CAdipic Acid + EthanolNot Specified597.3[1]

Table 2: Optimization of Reaction Conditions for Adipate Ester Synthesis

ParameterVariationEffect on YieldOptimal Condition
Catalyst Dosage 1-3% (w/w)Yield increases up to an optimal point, then may decrease due to side reactions.~2.4% for Titanium Adipate
Molar Ratio (Alcohol:Acid) 1:1 to 3:1Increasing the excess of alcohol can shift the equilibrium and increase the yield.~2.55:1 for Diisooctyl Adipate Synthesis[3]
Temperature 60-120°CHigher temperatures generally increase the reaction rate, but can also lead to side reactions.66.5°C for Lipase Catalysis, 117°C for Titanium Adipate Catalysis[3]

Experimental Protocols

Protocol 1: Synthesis of this compound using a Solid Acid Catalyst (Titanium Adipate)

This protocol is adapted from the synthesis of diisooctyl adipate.[3]

  • Reactant and Catalyst Charging: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a condenser, add adipic acid and tetradecanol in a molar ratio of 1:2.55.

  • Catalyst Addition: Add the titanium adipate catalyst at a dosage of 2.39% (w/w) of the total reactants.

  • Reaction: Heat the mixture to 117°C with continuous stirring.

  • Monitoring: Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Product Isolation: After the reaction is complete, cool the mixture and separate the solid catalyst by filtration.

  • Purification: Purify the crude this compound by vacuum distillation or column chromatography to remove unreacted starting materials and byproducts.

Protocol 2: Enzymatic Synthesis of this compound using Immobilized Lipase

This protocol is based on the lipase-catalyzed synthesis of adipate esters.[4][2]

  • Reactant and Enzyme Charging: In a stirred tank reactor, add adipic acid and tetradecanol.

  • Enzyme Addition: Add immobilized Candida antarctica lipase B (e.g., Novozym 435) at a concentration of 2.5% (w/w) of the reactants.

  • Reaction Conditions: Maintain the reaction temperature at 66.5°C with an impeller speed of 500 rpm for approximately 6 hours in a solvent-free system.

  • Enzyme Separation: After the reaction, separate the immobilized enzyme from the product mixture by filtration. The enzyme can be washed and reused.

  • Product Purification: The liquid product can be purified by washing with a dilute sodium bicarbonate solution to remove any unreacted adipic acid, followed by drying over anhydrous sodium sulfate. Further purification can be achieved by column chromatography if necessary.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants Charge Reactants (Adipic Acid & Tetradecanol) catalyst Add Catalyst (e.g., Titanium Adipate or Lipase) reactants->catalyst heating Heat and Stir (Set Temperature & Speed) catalyst->heating monitoring Monitor Reaction Progress (TLC/GC) heating->monitoring separation Catalyst Separation (Filtration) monitoring->separation purification Product Purification (Distillation/Chromatography) separation->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway General Reaction Pathway for this compound Synthesis adipic_acid Adipic Acid (HOOC-(CH2)4-COOH) intermediate Tetrahedral Intermediate adipic_acid->intermediate + 2x Tetradecanol tetradecanol Tetradecanol (CH3-(CH2)13-OH) tetradecanol->intermediate catalyst Catalyst (Acid or Enzyme) catalyst->intermediate ditetradecyl_adipate This compound intermediate->ditetradecyl_adipate water Water (H2O) intermediate->water - 2x H2O

Caption: General reaction pathway for this compound synthesis.

References

Troubleshooting low yield in adipate ester synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during adipate ester synthesis, with a primary focus on resolving issues related to low product yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in adipate ester synthesis?

Low yields in adipate ester synthesis, particularly when using methods like Fischer esterification, are often due to the reversible nature of the reaction.[1][2] The primary factors that can negatively impact yield include:

  • Equilibrium Limitations: The esterification of a carboxylic acid with an alcohol is an equilibrium process.[1][3] Without intervention, the reaction will reach a point where the rates of the forward (esterification) and reverse (hydrolysis) reactions are equal, limiting the final product yield.[1][4]

  • Presence of Water: Water is a byproduct of the esterification reaction. Its presence can shift the equilibrium back towards the reactants (adipic acid and alcohol) through hydrolysis, thereby reducing the ester yield.[5][6]

  • Suboptimal Reaction Conditions: Factors such as incorrect temperature, inappropriate molar ratios of reactants, and insufficient reaction time can all lead to incomplete conversion and lower yields.[4][7]

  • Catalyst Issues: The choice of catalyst and its concentration are crucial. An inefficient or deactivated catalyst will slow down the reaction rate, preventing it from reaching completion within a practical timeframe.[8]

  • Formation of Byproducts: Side reactions can consume reactants and lead to the formation of unwanted byproducts, such as lower molecular weight dicarboxylic acids or the formation of a diester when a monoester is desired.[9][10]

Q2: How does the molar ratio of alcohol to adipic acid affect the yield?

The molar ratio of the alcohol to adipic acid is a critical parameter for maximizing the yield of the adipate ester. According to Le Chatelier's principle, using a large excess of one of the reactants (typically the alcohol, as it is often less expensive and easier to remove) can shift the reaction equilibrium towards the products, thus increasing the ester yield.[1][5]

For instance, studies on Fischer esterification have shown that increasing the excess of alcohol can significantly drive the reaction to completion.[3] While an equimolar ratio of alcohol to carboxylic acid might result in a yield of around 65% at equilibrium, using a 10-fold excess of the alcohol can increase the yield to as high as 97%.[3]

Q3: What is the role of the catalyst in adipate ester synthesis?

A catalyst's primary role in esterification is to increase the rate of the reaction, allowing it to reach equilibrium faster.[8] It does not change the position of the equilibrium itself but is essential for making the synthesis practical on a laboratory or industrial scale.[1]

  • Acid Catalysts (e.g., Sulfuric Acid, p-TsOH): In Fischer esterification, a strong acid catalyst protonates the carbonyl oxygen of the adipic acid. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[8][11]

  • Biocatalysts (e.g., Lipases): Enzymes like lipases can also be used as catalysts. They often operate under milder conditions and can offer higher selectivity, which can be more environmentally friendly.[2][8]

Q4: Can side reactions lead to a reduction in the final product yield?

Yes, the formation of byproducts through side reactions is a common cause of reduced yields. In the synthesis of adipate monoesters, for example, the monoester can undergo further esterification to form a diethyl adipate, or it can be hydrolyzed back to adipic acid.[10] The oxidation of cyclohexanol/cyclohexanone mixtures with nitric acid to produce adipic acid can also create lower molecular mass dicarboxylic acids as byproducts.[9] These side reactions consume the desired product or the starting materials, thus lowering the overall yield of the target adipate ester.[10]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during adipate ester synthesis.

Issue 1: The reaction has run for the recommended time, but the yield is still low.

This is one of the most common issues and can often be traced back to the reaction equilibrium.

Troubleshooting Steps:

  • Shift the Equilibrium: The most effective way to improve the yield is to shift the reaction equilibrium to favor the products. This can be achieved in two primary ways:

    • Increase the Concentration of a Reactant: Use a large excess of the alcohol (e.g., 5-10 equivalents). This is often the simplest and most cost-effective method.[3]

    • Remove a Product: Water is a byproduct of the reaction, and its removal will drive the reaction forward.[5][12]

  • Verify Catalyst Activity: Ensure that the acid catalyst has not been neutralized and is present in a sufficient amount. If using a biocatalyst like lipase, check that it has been stored correctly and has not lost its activity.

Visualizing the Troubleshooting Logic

G start Low Yield Detected check_equilibrium Is the reaction at equilibrium? start->check_equilibrium shift_equilibrium Action: Shift Equilibrium check_equilibrium->shift_equilibrium Yes check_catalyst Is the catalyst active and sufficient? check_equilibrium->check_catalyst No add_alcohol Use large excess of alcohol shift_equilibrium->add_alcohol remove_water Remove water (e.g., Dean-Stark) shift_equilibrium->remove_water high_yield Yield Improved add_alcohol->high_yield remove_water->high_yield replace_catalyst Action: Add fresh or more catalyst check_catalyst->replace_catalyst No check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes replace_catalyst->high_yield optimize_conditions Action: Optimize T° and time check_conditions->optimize_conditions No check_conditions->high_yield Yes optimize_conditions->high_yield

Caption: A troubleshooting workflow for addressing low yield.

Issue 2: Byproducts are being formed, complicating purification and reducing yield.

The formation of byproducts is a sign that either the reaction conditions are not selective enough or that the reaction has been allowed to proceed in a way that favors side reactions.

Troubleshooting Steps:

  • Modify Reaction Conditions:

    • Temperature: High temperatures can sometimes promote side reactions.[2] Try running the reaction at a lower temperature, although this may require a longer reaction time or a more active catalyst.

    • Catalyst Choice: For syntheses where high selectivity is needed (e.g., producing a monoester from a diacid), using a milder or more selective catalyst, such as a lipase, can be beneficial.[2] A method involving the conversion of adipic acid to adipic anhydride followed by alcoholysis has been shown to reduce the formation of the diester byproduct and improve the monoester yield to 96-97%.[10]

  • Control Stoichiometry: Carefully control the molar ratio of your reactants. If you are trying to synthesize a monoester, using a stoichiometric amount or only a slight excess of the alcohol may help to reduce the formation of the diester.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data on the impact of various reaction parameters on adipate ester yield.

Table 1: Effect of Alcohol Excess on Fischer Esterification Yield

Molar Ratio (Alcohol:Acid)Approximate Yield (%)
1:165
10:197
100:199

Data synthesized from studies on Fischer esterification.[3]

Table 2: Optimal Conditions for Lipase-Catalyzed Adipate Ester Synthesis

ParameterOptimal Value
Temperature60°C
Reaction Time438 minutes
Enzyme Amount2.5% w/w
Agitation Speed500 rpm
Maximum Conversion Yield 95.5%

Data from an optimized lipase-catalyzed synthesis in a solvent-free system.[7]

Experimental Protocols

Protocol: Synthesis of Diethyl Adipate via Fischer Esterification

This protocol provides a general method for the synthesis of diethyl adipate from adipic acid and ethanol using sulfuric acid as a catalyst.

Materials:

  • Adipic acid

  • Absolute ethanol (large excess, e.g., 10-50 mL per gram of adipic acid)[13]

  • Concentrated sulfuric acid (catalytic amount, e.g., 1 mL per gram of adipic acid)[13]

  • Sodium bicarbonate solution (10%), saturated

  • Anhydrous sodium sulfate

  • Dean-Stark apparatus (optional, for water removal)[1]

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Combine adipic acid, absolute ethanol, and concentrated sulfuric acid in a round-bottom flask.

  • If using a Dean-Stark apparatus to remove water, fill the side arm with a suitable solvent like toluene.[1]

  • Attach the reflux condenser (and Dean-Stark trap, if used) and heat the mixture to reflux (approximately 80°C).[13]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the ester does not precipitate upon cooling, transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate.[13]

  • Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to neutralize the remaining sulfuric acid.[13]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude diethyl adipate.

  • Purify the product further by distillation if necessary.

Visualizing the Experimental Workflow

G cluster_reaction Reaction Setup cluster_workup Workup & Purification reactants 1. Combine Reactants (Adipic Acid, Ethanol, H₂SO₄) reflux 2. Heat to Reflux (with optional Dean-Stark) reactants->reflux monitor 3. Monitor via TLC reflux->monitor cool 4. Cool to Room Temp monitor->cool Reaction Complete extract 5. Extract with Solvent cool->extract wash 6. Neutralize & Wash extract->wash dry 7. Dry Organic Layer wash->dry evaporate 8. Evaporate Solvent dry->evaporate purify 9. Purify (Distillation) evaporate->purify product product purify->product Final Product: Diethyl Adipate

Caption: Workflow for diethyl adipate synthesis via Fischer esterification.

Signaling Pathways and Mechanisms

Mechanism of Fischer Esterification

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution reaction. The mechanism involves several key steps that are all in equilibrium.

Visualizing the Fischer Esterification Mechanism

G p1 1. Protonation of Carbonyl p2 2. Nucleophilic Attack by Alcohol p1->p2 Increases electrophilicity p3 3. Proton Transfer p2->p3 Forms tetrahedral intermediate p4 4. Elimination of Water p3->p4 Creates good leaving group (H₂O) p5 5. Deprotonation p4->p5 Reforms C=O double bond product Ester + H₃O⁺ p5->product

Caption: Key steps in the Fischer esterification mechanism.

References

Technical Support Center: Ditetradecyl Adipate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Ditetradecyl adipate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is the Fischer esterification of adipic acid with two equivalents of tetradecanol. This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and often involves heating the reactants to drive the reaction to completion.

Q2: My reaction seems to be stalling and I'm not getting a good yield. What are the possible causes?

A2: Fischer esterification is a reversible reaction. The formation of water as a byproduct can inhibit the forward reaction, preventing the complete conversion of reactants to the ester. To improve the yield, it is crucial to remove water as it is formed. This can be achieved by using a Dean-Stark apparatus during the reaction or by adding a dehydrating agent to the reaction mixture. Additionally, using a molar excess of one of the reactants, typically the alcohol (tetradecanol), can shift the equilibrium towards the product side, increasing the yield of this compound.

Q3: What are the likely impurities in my synthesized this compound?

A3: Common impurities include unreacted starting materials (adipic acid and tetradecanol), the acid catalyst, and water. Side reactions are generally minimal in Fischer esterification, but it is important to effectively remove the starting materials and catalyst to obtain a pure product.

Q4: How can I effectively remove the acid catalyst after the reaction?

A4: The acid catalyst can be neutralized and removed by washing the crude product with a basic solution, such as saturated sodium bicarbonate solution, followed by washing with water until the aqueous layer is neutral. Care should be taken during the washing steps to avoid the formation of stable emulsions.

Q5: What is the best way to purify the crude this compound after initial workup?

A5: The primary methods for purifying this compound are recrystallization and column chromatography. Recrystallization is often effective for removing small amounts of impurities, especially if the crude product is a solid at room temperature. For more complex mixtures or to achieve very high purity, column chromatography is the preferred method.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Yield Reaction equilibrium not shifted towards products.- Use a Dean-Stark apparatus to remove water during the reaction.- Use a molar excess of tetradecanol (e.g., 2.5 to 3 equivalents).- Ensure the reaction is heated for a sufficient amount of time.
Product is an oil or waxy solid with a low melting point Presence of unreacted tetradecanol.- Purify by column chromatography to separate the product from the excess alcohol.- Optimize the reaction to ensure complete consumption of the limiting reagent (adipic acid).
Product is acidic (tested with pH paper) Incomplete removal of the acid catalyst.- Wash the organic layer thoroughly with saturated sodium bicarbonate solution until no more gas evolution is observed.- Follow with several washes with deionized water.
Milky or cloudy organic layer after washing Formation of an emulsion.- Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.- Allow the mixture to stand for an extended period.- If the emulsion persists, filter the mixture through a pad of Celite.
Difficulty in crystallizing the product Presence of impurities inhibiting crystal lattice formation.- Attempt recrystallization from a different solvent or a solvent mixture (e.g., ethanol/water, acetone/hexane).- If recrystallization fails, purify by column chromatography.
Multiple spots on TLC after purification Incomplete separation of impurities.- For column chromatography, optimize the eluent system to achieve better separation between the product and impurities.- For recrystallization, ensure the product is completely dissolved at high temperature and allowed to cool slowly to form pure crystals.

Quantitative Data Presentation

The following table summarizes typical purity data that can be expected at different stages of the synthesis and purification of this compound.

Stage Analytical Method Purity (%) Key Impurities Present
Crude Product (after reaction) GC-MS80-90Adipic acid, Tetradecanol, Acid catalyst
After Aqueous Workup GC-MS90-95Adipic acid, Tetradecanol
After Recrystallization GC-MS>98Trace amounts of starting materials
After Column Chromatography GC-MS>99Below detection limits

Experimental Protocols

Synthesis of this compound (Fischer Esterification)
  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add adipic acid (1.0 eq), tetradecanol (2.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Add toluene as the solvent to facilitate azeotropic removal of water.

  • Heat the reaction mixture to reflux. The water generated during the reaction will be collected in the Dean-Stark trap.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the adipic acid spot disappears.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol or acetone).

  • If the solution is colored, a small amount of activated charcoal can be added and the hot solution filtered.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a vacuum oven to remove any residual solvent.

Purification by Column Chromatography
  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). This compound, being less polar than the starting materials, will elute first.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Synthesis_Workflow cluster_purification Purification Options Reactants Adipic Acid + Tetradecanol + Acid Catalyst Reaction Fischer Esterification (with Dean-Stark) Reactants->Reaction Crude_Product Crude this compound Reaction->Crude_Product Workup Aqueous Workup (Washing) Crude_Product->Workup Purification Purification Workup->Purification Recrystallization Recrystallization Purification->Recrystallization For high purity Column_Chromatography Column Chromatography Purification->Column_Chromatography For highest purity Pure_Product Pure this compound (>99%) Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Reaction_Troubleshooting Start Low Purity of This compound Check_Reaction Incomplete Reaction? Start->Check_Reaction Check_Workup Improper Workup? Check_Reaction->Check_Workup No Incomplete_Reaction - Increase reaction time - Use Dean-Stark - Increase excess of alcohol Check_Reaction->Incomplete_Reaction Yes Check_Purification Ineffective Purification? Check_Workup->Check_Purification No Improper_Workup - Ensure complete neutralization of acid - Thoroughly wash with water/brine Check_Workup->Improper_Workup Yes Ineffective_Purification - Optimize recrystallization solvent - Optimize column chromatography eluent Check_Purification->Ineffective_Purification Yes

Caption: Troubleshooting guide for low purity in this compound synthesis.

Side reactions to avoid in Ditetradecyl adipate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of ditetradecyl adipate.

Frequently Asked Questions (FAQs)

What is the primary reaction for synthesizing this compound?

The most common method for synthesizing this compound is the Fischer-Speier esterification.[1] This reaction involves heating adipic acid with two equivalents of tetradecanol in the presence of an acid catalyst.[2]

Why is an acid catalyst necessary?

The acid catalyst protonates the carbonyl oxygen of the adipic acid, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of tetradecanol.[2] Common catalysts include sulfuric acid, p-toluenesulfonic acid, and Lewis acids.[1]

Is the Fischer esterification reversible?

Yes, the Fischer esterification is an equilibrium reaction. To achieve a high yield of the desired diester, the equilibrium must be shifted towards the products. This is typically accomplished by either using a large excess of the alcohol (tetradecanol) or by removing the water that is formed as a byproduct of the reaction. A Dean-Stark apparatus is often used for water removal.[3]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield of this compound Incomplete Reaction: The Fischer esterification is a reversible reaction.- Use a Dean-Stark trap to remove water and drive the reaction to completion. - Increase the molar ratio of tetradecanol to adipic acid.
Hydrolysis: The ester product can be hydrolyzed back to the starting materials if excess water is present.- Ensure all reactants and solvents are anhydrous. - Efficiently remove water during the reaction.
Loss during Workup: The product may be lost during the extraction and purification steps.- Ensure the pH is appropriate during aqueous washes to prevent hydrolysis. - Use an appropriate solvent system for extraction and chromatography.
Presence of Mono-tetradecyl Adipate Incomplete Reaction: Insufficient reaction time or non-optimal conditions can lead to the formation of the monoester.- Increase the reaction time. - Ensure a sufficient excess of tetradecanol is used.
Formation of an Unknown Byproduct with a Higher Boiling Point Ether Formation: At high temperatures, the acid catalyst can promote the dehydration of tetradecanol to form di-tetradecyl ether.- Maintain the reaction temperature at the minimum necessary for esterification. - Consider using a milder catalyst.
Presence of an Alkene in the Product Mixture Dehydration of Alcohol: Although less common with primary alcohols like tetradecanol, elimination can occur at high temperatures to form tetradecene.- Avoid excessively high reaction temperatures.
Formation of a Salt during Workup Saponification: If a basic solution is used to neutralize the acid catalyst while unreacted adipic acid is still present, it can lead to the formation of a carboxylate salt.- Thoroughly wash the organic layer with water to remove the acid catalyst before neutralizing with a weak base.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline for the synthesis of this compound via Fischer esterification using a Dean-Stark apparatus.

Materials:

  • Adipic acid

  • Tetradecanol (2.2 equivalents)

  • p-Toluenesulfonic acid (0.05 equivalents)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add adipic acid, tetradecanol, and toluene.

  • Add the p-toluenesulfonic acid catalyst to the mixture.

  • Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

  • Continue refluxing until the theoretical amount of water has been collected, indicating the reaction is complete.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by column chromatography or recrystallization if necessary.

Visualizing Reaction Pathways

The following diagrams illustrate the main synthesis pathway and potential side reactions, as well as a troubleshooting workflow for the synthesis of this compound.

Synthesis_and_Side_Reactions Adipic_Acid Adipic Acid Monoester Mono-tetradecyl Adipate Adipic_Acid->Monoester + Tetradecanol - H2O Tetradecanol Tetradecanol Ether Di-tetradecyl Ether Tetradecanol->Ether + Tetradecanol - H2O (High Temp) Alkene Tetradecene Tetradecanol->Alkene - H2O (High Temp) Diester This compound (Product) Monoester->Diester + Tetradecanol - H2O Water Water

Caption: Main reaction and side reactions in this compound synthesis.

Troubleshooting_Workflow start Start: Low Yield or Impure Product check_reaction Check Reaction Completion (e.g., TLC, GC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes action_incomplete Action: - Increase reaction time - Check water removal - Add more alcohol incomplete->action_incomplete analyze_impurities Analyze Impurities (e.g., NMR, MS) complete->analyze_impurities action_incomplete->start Re-run monoester Impurity: Monoester analyze_impurities->monoester Monoester Detected ether Impurity: Di-tetradecyl Ether analyze_impurities->ether Ether Detected alkene Impurity: Tetradecene analyze_impurities->alkene Alkene Detected action_monoester Action: - Drive reaction further - Purify product monoester->action_monoester action_ether_alkene Action: - Lower reaction temperature - Use milder catalyst ether->action_ether_alkene alkene->action_ether_alkene end End: Optimized Synthesis action_monoester->end action_ether_alkene->end

Caption: Troubleshooting workflow for this compound synthesis.

References

Catalyst Selection for Efficient Ditetradecyl Adipate Production: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Ditetradecyl adipate. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and troubleshooting common issues encountered during the production of this long-chain diester.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Low or no conversion of starting materials to this compound.

Potential Causes:

  • Inactive Catalyst: The chosen catalyst may have lost its activity due to improper storage or handling.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction forward.

  • Low Reaction Temperature: The temperature may not be high enough to overcome the activation energy of the reaction.

  • Presence of Water: Water can inhibit the esterification reaction and, in some cases, lead to the hydrolysis of the desired ester product.[1]

  • Poor Mixing: Inadequate agitation can lead to a heterogeneous reaction mixture, limiting the contact between reactants and the catalyst.

Solutions:

  • Catalyst Activation: Ensure the catalyst is active. For example, solid acid catalysts like Amberlyst 15 can be dried in a vacuum oven before use.[2] Lipases should be stored under recommended conditions to maintain their activity.

  • Optimize Catalyst Loading: Systematically increase the catalyst concentration to find the optimal loading. For some adipate syntheses, catalyst amounts can range from 2.5% to 10% by weight of the acid feedstock.[3]

  • Increase Reaction Temperature: Gradually increase the reaction temperature. Optimal temperatures for similar esterifications have been reported in the range of 105°C to 200°C for chemical catalysts and around 60°C for enzymatic catalysts.[3][4][5]

  • Water Removal: Employ methods to remove water from the reaction mixture as it forms. This can be achieved by using a Dean-Stark apparatus, applying a vacuum, or adding molecular sieves.

  • Improve Agitation: Ensure efficient stirring to maintain a homogenous reaction mixture. For laboratory-scale reactions, a magnetic stirrer with a suitable stir bar or an overhead stirrer should be used.

Q2: The reaction is slow and takes a long time to reach completion.

Potential Causes:

  • Suboptimal Catalyst: The selected catalyst may have low activity for the esterification of a long-chain alcohol like tetradecanol.

  • Incorrect Substrate Molar Ratio: An inappropriate ratio of adipic acid to tetradecanol can slow down the reaction rate.

  • Mass Transfer Limitations: In heterogeneous catalysis (e.g., with solid acid catalysts or immobilized enzymes), the diffusion of reactants to the catalyst surface may be the rate-limiting step.

Solutions:

  • Screen Different Catalysts: Test a variety of catalysts to find the most efficient one for your specific reaction. Options include lipases (e.g., Novozym 435), strong acid catalysts (e.g., p-toluenesulfonic acid), or solid acid catalysts (e.g., Amberlyst 15, sulfated zirconia).

  • Optimize Molar Ratio: While a 1:2 molar ratio of adipic acid to tetradecanol is stoichiometric, using a slight excess of the alcohol can help to shift the equilibrium towards the product.

  • Enhance Mass Transfer: Increase the stirring speed or consider using a catalyst with a smaller particle size to increase the surface area.

Q3: The final product is discolored or contains impurities.

Potential Causes:

  • High Reaction Temperature: Excessive heat can lead to the degradation of the reactants or the product, causing discoloration.

  • Side Reactions: At high temperatures, side reactions such as the dehydration of the alcohol to form ethers or alkenes can occur.

  • Catalyst-Induced Byproducts: Some catalysts, particularly strong mineral acids, can promote side reactions.

  • Incomplete Reaction: The presence of unreacted starting materials (adipic acid, tetradecanol) or the monoester intermediate will result in an impure product.

Solutions:

  • Lower Reaction Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate.

  • Choose a Milder Catalyst: Enzymatic catalysts (lipases) operate under milder conditions and are often more selective, reducing the formation of byproducts.[6]

  • Purification: Utilize appropriate purification techniques such as crystallization, column chromatography, or distillation to remove impurities. Due to the high boiling point of this compound, vacuum distillation is necessary.

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction and ensure it goes to completion.

Q4: Difficulty in removing the catalyst after the reaction.

Potential Causes:

  • Homogeneous Catalyst: Soluble catalysts like sulfuric acid or p-toluenesulfonic acid require neutralization and extraction steps for removal, which can be cumbersome.

  • Fine Solid Catalyst: Very fine solid catalyst particles can be difficult to separate by simple filtration.

Solutions:

  • Use a Heterogeneous Catalyst: Employ a solid acid catalyst or an immobilized enzyme that can be easily removed by filtration at the end of the reaction.

  • Catalyst Recovery: For solid catalysts, ensure proper filtration media is used. Centrifugation followed by decantation can also be an effective separation method.

Frequently Asked Questions (FAQs)

Q1: What is the best type of catalyst for this compound synthesis?

The "best" catalyst depends on the specific requirements of your synthesis, such as desired purity, reaction time, and environmental considerations.

  • Lipases (e.g., Candida antarctica lipase B - Novozym 435): These are highly selective, operate under mild conditions (typically 40-70°C), and minimize byproduct formation. They are an excellent choice for producing high-purity products. However, they can be more expensive and may have lower reaction rates than chemical catalysts.

  • Acid Catalysts (e.g., p-Toluenesulfonic acid, Sulfuric acid): These are effective and relatively inexpensive catalysts. However, they often require higher reaction temperatures, can cause side reactions and corrosion, and necessitate a neutralization step during workup.[5]

  • Solid Acid Catalysts (e.g., Amberlyst 15, Nafion, Zeolites): These offer the advantage of being easily separable from the reaction mixture by filtration, simplifying purification and allowing for catalyst recycling. Their activity can be lower than homogeneous acid catalysts.

Q2: What is the optimal molar ratio of adipic acid to tetradecanol?

The stoichiometric ratio is 1 mole of adipic acid to 2 moles of tetradecanol. However, to drive the equilibrium towards the formation of the diester, it is common practice to use a slight excess of the alcohol. An optimized molar ratio for a similar process producing diisooctyl adipate was found to be 1:2.55 (dimethyl adipate to isooctanol).[7][8] A similar optimization could be beneficial for this compound synthesis.

Q3: How can I effectively remove water from the reaction?

Continuous removal of water is crucial for achieving high conversion. Common laboratory methods include:

  • Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) that forms an azeotrope with water.

  • Vacuum: Applying a vacuum to the reaction system can effectively remove water, especially when using a solvent-free system. This is particularly effective in enzymatic reactions.

  • Inert Gas Sparging: Bubbling a dry, inert gas (like nitrogen or argon) through the reaction mixture can help to carry away the water vapor.

  • Molecular Sieves: Adding activated molecular sieves (e.g., 3Å or 4Å) to the reaction mixture can adsorb the water as it is formed.

Q4: What are the key parameters to optimize for an efficient reaction?

The key parameters to optimize are:

  • Catalyst Type and Concentration: As discussed in Q1.

  • Reaction Temperature: This will depend on the catalyst used.

  • Substrate Molar Ratio: As discussed in Q2.

  • Agitation Speed: To ensure good mixing.

  • Method of Water Removal: As discussed in Q3.

Response surface methodology (RSM) is a powerful statistical tool that can be used to systematically optimize these parameters to achieve the highest yield.

Data Presentation

Table 1: Comparison of Different Catalyst Systems for Adipate Ester Synthesis

CatalystReactantsTemperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
Titanium AdipateDimethyl adipate + Isooctanol117Not specified94.23[7][8]
Fly Ash (FS-1)Adipic acid + Methanol200498[3]
Amberlyst 15Adipic acid + Methanol~60 (reflux)Not specifiedActivation energy determined[2]
Novozym 435Adipic acid + Oleyl alcohol607.395.5[5]
p-Toluenesulfonic acidOleic acid + Trimethylolpropane105-120Not specifiedOptimal range identified[4]

Note: The data presented is for the synthesis of various adipate esters and serves as a starting point for the optimization of this compound production.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound using Immobilized Lipase

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a condenser, add adipic acid (1.0 equivalent) and tetradecanol (2.2 equivalents).

  • Catalyst Addition: Add immobilized lipase (e.g., Novozym 435) at a loading of 5-10% (w/w) based on the total weight of the reactants.

  • Reaction Setup: If a solvent is used, add an appropriate amount of a non-polar solvent like toluene. For a solvent-free system, proceed without solvent.

  • Reaction Conditions: Heat the mixture to 60-70°C with vigorous stirring. If working under atmospheric pressure, attach a Dean-Stark trap to the condenser to collect the water produced. Alternatively, apply a vacuum to facilitate water removal.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by TLC or GC. The reaction is complete when the starting materials are consumed.

  • Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. If a solvent was used, filter off the immobilized enzyme. If the reaction was solvent-free, dissolve the solidified product in a suitable solvent (e.g., hexane) and then filter the catalyst.

  • Purification: Remove the solvent under reduced pressure. The crude this compound can be further purified by recrystallization from a suitable solvent or by column chromatography.

Protocol 2: Acid-Catalyzed Synthesis of this compound

  • Reactant and Catalyst Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a condenser, combine adipic acid (1.0 equivalent), tetradecanol (2.2 equivalents), and a suitable solvent like toluene.

  • Catalyst Addition: Add a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid (1-2 mol% relative to adipic acid).

  • Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used, e.g., ~110°C for toluene). Vigorously stir the mixture. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent.

  • Monitoring: Follow the reaction's progress by monitoring the amount of water collected in the Dean-Stark trap or by analyzing aliquots using TLC or GC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate and filter. Remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation or recrystallization.

Visualizations

experimental_workflow_lipase cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants Adipic Acid + Tetradecanol reaction_vessel Reaction at 60-70°C with Stirring reactants->reaction_vessel catalyst Immobilized Lipase (Novozym 435) catalyst->reaction_vessel water_removal Water Removal (Vacuum or Dean-Stark) reaction_vessel->water_removal filtration Catalyst Filtration reaction_vessel->filtration purification Solvent Removal & Recrystallization/Chromatography filtration->purification product Pure Ditetradecyl Adipate purification->product

Caption: Enzymatic synthesis workflow for this compound.

troubleshooting_low_conversion cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_solutions Solutions start Low/No Conversion catalyst_inactive Inactive Catalyst? start->catalyst_inactive catalyst_loading Insufficient Loading? start->catalyst_loading temperature Low Temperature? start->temperature water Water Present? start->water mixing Poor Mixing? start->mixing solution_catalyst_activity Activate/Replace Catalyst catalyst_inactive->solution_catalyst_activity solution_catalyst_loading Increase Catalyst Amount catalyst_loading->solution_catalyst_loading solution_temperature Increase Temperature temperature->solution_temperature solution_water Remove Water water->solution_water solution_mixing Improve Agitation mixing->solution_mixing

Caption: Troubleshooting flowchart for low conversion issues.

References

Ditetradecyl Adipate Formulation Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of ditetradecyl adipate in various formulations. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it commonly used?

This compound is a diester of adipic acid and tetradecyl alcohol. It functions as a lipid-based excipient in pharmaceutical formulations, primarily in topical and transdermal delivery systems. Its properties as an emollient and solubilizer also make it suitable for use in cosmetics and personal care products.

Q2: What are the primary stability concerns for this compound in formulations?

The main stability concerns for this compound, like other long-chain esters, revolve around its susceptibility to chemical degradation. The most common degradation pathways include hydrolysis and oxidation, which can be influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents. These degradation processes can lead to a loss of potency, the formation of impurities, and changes in the physical properties of the formulation.

Q3: What are the typical degradation products of this compound?

The primary degradation products of this compound are adipic acid and tetradecyl alcohol, resulting from the cleavage of the ester bonds. Further oxidation of tetradecyl alcohol can also occur, leading to the formation of corresponding aldehydes and carboxylic acids.

Troubleshooting Guide

Issue 1: Phase Separation or Changes in Physical Appearance

Symptoms:

  • Observation of oil droplets or a separate lipid layer in an aqueous formulation.

  • Changes in viscosity or texture of a cream or ointment.

  • Precipitation or crystallization within the formulation.

Possible Causes:

  • Hydrolysis of the ester: The formation of adipic acid and tetradecyl alcohol can alter the solubility parameters of the formulation, leading to phase separation.

  • Temperature fluctuations: Exposure to high temperatures can accelerate degradation, while low temperatures may cause the lipid to solidify or crystallize.

  • Incompatible excipients: Interactions with other formulation components can disrupt the stability of the emulsion or suspension.

Resolution:

  • pH Optimization: Maintain the formulation pH in the range of 4-6 to minimize ester hydrolysis.

  • Temperature Control: Store formulations at controlled room temperature and avoid exposure to extreme heat or cold.

  • Excipient Compatibility Studies: Conduct thorough compatibility studies with all formulation components before finalizing the composition.

Issue 2: Alteration in Drug Delivery Profile

Symptoms:

  • Inconsistent or reduced permeation of the active pharmaceutical ingredient (API) in ex vivo or in vitro studies.

  • Changes in particle size or globule size in lipid-based formulations.

Possible Causes:

  • Degradation of the lipid matrix: The breakdown of this compound can alter the microstructure of lipid nanoparticles or emulsions, affecting API release.

  • Chemical interaction with the API: The degradation products of the ester may interact with the API, affecting its solubility and partitioning behavior.

Resolution:

  • Incorporate Antioxidants: The addition of antioxidants such as butylated hydroxytoluene (BHT) or alpha-tocopherol can mitigate oxidative degradation.

  • Protective Packaging: Utilize airtight and light-resistant packaging to prevent exposure to oxygen and UV radiation.

  • Regular Stability Monitoring: Conduct long-term and accelerated stability studies to monitor changes in the drug delivery profile over time.

Experimental Protocols

Forced Degradation Study Protocol

This protocol is designed to identify the potential degradation pathways of this compound under various stress conditions.

1. Preparation of Samples:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or isopropanol).
  • Prepare separate samples of the final formulation containing this compound.

2. Stress Conditions:

  • Acidic Hydrolysis: Add 0.1 N HCl to the sample and incubate at 60°C for 24 hours.
  • Alkaline Hydrolysis: Add 0.1 N NaOH to the sample and incubate at 60°C for 24 hours.
  • Oxidative Degradation: Add 3% hydrogen peroxide to the sample and store at room temperature for 24 hours.
  • Thermal Degradation: Store the sample at 80°C for 48 hours.
  • Photodegradation: Expose the sample to a UV light source (254 nm) for 24 hours.

3. Sample Analysis:

  • After the stress period, neutralize the acidic and alkaline samples.
  • Analyze all samples using a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

Table 1: Example Data from a Forced Degradation Study

Stress ConditionThis compound Remaining (%)Major Degradation Products
0.1 N HCl, 60°C, 24h92.5Adipic Acid, Tetradecyl Alcohol
0.1 N NaOH, 60°C, 24h78.2Adipic Acid, Tetradecyl Alcohol
3% H₂O₂, RT, 24h95.1Oxidative impurities
80°C, 48h89.7Adipic Acid, Tetradecyl Alcohol
UV light (254 nm), 24h98.6Minimal degradation

Visual Guides

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution acid Acidic Hydrolysis (0.1 N HCl, 60°C) alkali Alkaline Hydrolysis (0.1 N NaOH, 60°C) oxidation Oxidative Degradation (3% H₂O₂, RT) thermal Thermal Degradation (80°C) photo Photodegradation (UV light) prep_form Prepare Formulation Sample neutralize Neutralize Acid/Alkali Samples acid->neutralize alkali->neutralize hplc HPLC Analysis (Quantify Parent & Degradants) oxidation->hplc thermal->hplc photo->hplc neutralize->hplc G cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway DDA This compound AA Adipic Acid DDA->AA H₂O / H⁺ or OH⁻ TDA Tetradecyl Alcohol DDA->TDA H₂O / H⁺ or OH⁻ Ox_DDA Oxidized this compound DDA->Ox_DDA O₂ / Light / Heat

Preventing degradation of Ditetradecyl adipate during processing

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Ditetradecyl Adipate. This resource is designed for researchers, scientists, and drug development professionals to prevent the degradation of this compound during processing. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound, also known as dimyristyl adipate, is a diester of adipic acid and tetradecanol. It is a waxy solid at room temperature. Due to its emollient and plasticizing properties, it is used in various applications, including as an excipient in pharmaceutical formulations, in cosmetics, and as a plasticizer for polymers.

Q2: What are the primary factors that can cause the degradation of this compound during processing?

A2: The primary factors that can lead to the degradation of this compound are:

  • Heat: Elevated temperatures can accelerate chemical reactions, leading to thermal decomposition.

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of the ester bonds.

  • Oxidation: Exposure to oxygen, especially in the presence of light or heat, can lead to oxidative degradation of the long alkyl chains.

  • Light: Exposure to UV light can initiate photodegradation.

Q3: What are the visible signs of this compound degradation?

A3: Signs of degradation can include:

  • A change in color (e.g., yellowing).

  • A change in viscosity or consistency.

  • The appearance of a rancid or unusual odor.

  • A decrease in the active pharmaceutical ingredient's (API) efficacy if used in a drug formulation.

  • Changes in pH of the formulation.

Q4: How can I prevent the degradation of this compound?

A4: To prevent degradation, consider the following:

  • Process Temperature: Maintain the lowest possible processing temperature that still allows for adequate mixing and formulation.

  • pH Control: Buffer the formulation to a neutral pH if possible. Avoid strongly acidic or basic conditions.

  • Inert Atmosphere: Process under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Light Protection: Protect the compound and its formulations from light by using amber-colored containers or by working in a dark environment.

  • Antioxidants: Consider the addition of a suitable antioxidant if oxidative degradation is a concern.[1]

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.

Issue 1: Yellowing of the this compound Formulation During Heating
  • Question: My this compound-containing formulation turned yellow after heating. What is the likely cause and how can I fix it?

  • Answer: Yellowing upon heating is often a sign of thermal degradation or oxidation. The long alkyl chains of this compound can be susceptible to oxidation at elevated temperatures.

    Troubleshooting Steps:

    • Lower the Processing Temperature: Determine the minimum temperature required for your process and avoid overheating.

    • Use an Inert Atmosphere: Purge your reaction vessel with an inert gas like nitrogen or argon before and during heating to displace oxygen.

    • Add an Antioxidant: Consider adding a small amount of a pharmaceutically acceptable antioxidant, such as butylated hydroxytoluene (BHT) or alpha-tocopherol.[1]

Issue 2: Change in Viscosity and pH of an Aqueous Emulsion Containing this compound
  • Question: I prepared an aqueous emulsion with this compound, and over time, the viscosity has decreased, and the pH has dropped. What could be happening?

  • Answer: This is a classic sign of ester hydrolysis. The ester linkages in this compound can be broken down in the presence of water, especially under acidic or basic conditions, to form adipic acid and tetradecanol.[2][3][4] The formation of adipic acid will lower the pH of your formulation.

    Troubleshooting Steps:

    • Monitor pH: Regularly check the pH of your formulation.

    • Buffer the System: Use a suitable buffer system to maintain a neutral pH (around 7.0).

    • Optimize Storage Conditions: Store the emulsion at a lower temperature to slow down the hydrolysis reaction rate.

Issue 3: Loss of Potency of an Active Pharmaceutical Ingredient (API) in a this compound-Based Formulation
  • Question: The efficacy of my API in a this compound formulation is decreasing over time. Could the excipient be the cause?

  • Answer: Yes, the degradation of this compound can lead to the formation of reactive species that may interact with and degrade the API. For instance, oxidative degradation can generate peroxides, which are highly reactive.

    Troubleshooting Steps:

    • Conduct a Forced Degradation Study: Perform a forced degradation study on this compound under various stress conditions (heat, light, acid, base, oxidation) to identify potential degradation products.[5][6][7][8][9]

    • Analyze for Degradants: Use analytical techniques like HPLC or GC-MS to detect and identify any degradation products in your formulation.[10][11][12]

    • Assess API-Excipient Compatibility: Perform a compatibility study between your API and the identified degradation products of this compound.

Quantitative Data Summary

ParameterRecommended RangePotential Issue if Exceeded
Processing Temperature 50-70 °C (or lowest effective)Thermal degradation, oxidation
pH of Aqueous Formulations 6.5 - 7.5Hydrolysis (acidic or basic)
UV Light Exposure Minimize (use amber containers)Photodegradation
Oxygen Exposure Minimize (use inert gas)Oxidation

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under controlled stress conditions to identify potential degradation pathways and products.

Methodology:

  • Sample Preparation: Prepare five separate samples of this compound (e.g., 10 mg/mL in a suitable solvent like isopropanol).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to one sample and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH to another sample and keep at room temperature for 24 hours.

    • Oxidation: Add 3% hydrogen peroxide to a third sample and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat a fourth sample at 80°C for 48 hours in the absence of light and moisture.

    • Photodegradation: Expose the fifth sample to a UV lamp (e.g., 254 nm) for 24 hours.

  • Neutralization: After the stress period, neutralize the acid and base-stressed samples.

  • Analysis: Analyze all samples, including a control (unstressed) sample, using a suitable analytical method like HPLC-UV or GC-MS to identify and quantify the degradation products.[11][12]

Protocol 2: Analysis of this compound and its Degradation Products by HPLC-MS

Objective: To develop a stability-indicating analytical method for the quantification of this compound and its degradation products.

Methodology:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B).

    • Gradient Program: Start with 50% B, ramp to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Range: m/z 100-1000.

    • Source Parameters: Optimize for the best signal of this compound.

  • Procedure:

    • Inject the stressed samples from the forced degradation study.

    • Identify the peaks corresponding to the parent compound and the degradation products based on their retention times and mass spectra.

    • The primary degradation products to look for are adipic acid and tetradecanol from hydrolysis.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation DDA This compound AdipicAcid Adipic Acid DDA->AdipicAcid Acid or Base Tetradecanol Tetradecanol DDA->Tetradecanol Acid or Base DDA_Ox This compound Peroxides Peroxides DDA_Ox->Peroxides O2, Heat, Light Aldehydes_Ketones Aldehydes/Ketones Peroxides->Aldehydes_Ketones Further Oxidation DDA_Photo This compound Radicals Free Radicals DDA_Photo->Radicals UV Light Smaller_Molecules Smaller Molecules Radicals->Smaller_Molecules

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome Sample This compound Sample Acid Acid Stress Sample->Acid Base Base Stress Sample->Base Oxidative Oxidative Stress Sample->Oxidative Thermal Thermal Stress Sample->Thermal Photo Photo Stress Sample->Photo Analysis HPLC-MS Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Identification Identify Degradants Analysis->Identification Quantification Quantify Degradants Identification->Quantification Stability Stability Indicating Method Quantification->Stability

Caption: Workflow for a forced degradation study.

References

Reducing reaction time for Ditetradecyl adipate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ditetradecyl Adipate Synthesis

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of this compound?

A1: this compound is synthesized via the Fischer esterification of adipic acid with two equivalents of 1-tetradecanol, typically in the presence of an acid catalyst. The reaction is a reversible condensation reaction where water is produced as a byproduct. To drive the reaction towards the product, it is common to use an excess of the alcohol or to remove water as it is formed.

Q2: What are the critical parameters affecting the reaction time?

A2: The primary factors influencing the reaction time are temperature, catalyst concentration, and the molar ratio of reactants.[1] Generally, increasing the temperature and catalyst concentration will decrease the reaction time. Using an excess of the alcohol can also help to drive the reaction to completion faster.

Q3: What are common side reactions to be aware of?

A3: A common side reaction, especially at higher temperatures, is the dehydration of the long-chain alcohol (1-tetradecanol) to form an ether (ditetradecyl ether).[2] The use of milder reaction conditions and appropriate catalysts can help to minimize this.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the esterification can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the disappearance of the starting materials (adipic acid and 1-tetradecanol) and the appearance of the product (this compound). Another method is to measure the amount of water produced, for example, by using a Dean-Stark apparatus.

Q5: What are the challenges in purifying this compound?

A5: this compound is a high molecular weight, waxy solid, which can present challenges in purification. Common issues include the removal of the unreacted long-chain alcohol and the acid catalyst. Due to its high boiling point, distillation is often not feasible. Recrystallization is a common method for purification.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Slow or Incomplete Reaction 1. Insufficient catalyst. 2. Low reaction temperature. 3. Water is not being effectively removed, inhibiting the forward reaction. 4. Inadequate mixing.1. Increase catalyst loading. A common range is 1-3% w/w of the dicarboxylic acid.[1] 2. Increase the reaction temperature. For long-chain diester synthesis, temperatures around 120-150°C are often employed.[1] 3. Use a Dean-Stark apparatus to azeotropically remove water with a suitable solvent like toluene.[3] Alternatively, use a mild dehydrating agent. 4. Ensure efficient stirring to maintain a homogeneous reaction mixture.
Low Yield 1. Reaction has not gone to completion. 2. Side reactions, such as ether formation from the alcohol.[2] 3. Loss of product during workup and purification.1. Extend the reaction time or optimize reaction conditions (see above). 2. Use a milder catalyst (e.g., p-toluenesulfonic acid instead of concentrated sulfuric acid) and avoid excessively high temperatures. 3. Optimize the purification procedure. For recrystallization, carefully select the solvent system to maximize product recovery.
Product is an oil or fails to crystallize 1. Presence of impurities, such as unreacted starting materials or byproducts, which can depress the melting point.1. Ensure complete removal of unreacted 1-tetradecanol and other impurities. Multiple recrystallizations may be necessary. Consider using a two-solvent system for recrystallization to improve crystal formation.
Difficulty in Removing the Acid Catalyst 1. The catalyst is dissolved in the reaction mixture and is difficult to remove from the high-boiling product.1. After the reaction, neutralize the acid catalyst with a base wash (e.g., saturated sodium bicarbonate solution). 2. Alternatively, use a solid-supported acid catalyst that can be easily filtered off after the reaction. 3. For metallic catalysts, adsorption onto amorphous silicon dioxide followed by filtration can be effective.[4]
Difficulty in Removing Unreacted 1-Tetradecanol 1. The long-chain alcohol has a high boiling point and may co-crystallize with the product.1. Use a solvent system for recrystallization where the alcohol is more soluble than the diester product, even at low temperatures. A mixture of a polar and a non-polar solvent might be effective. 2. Column chromatography can be used, although it may be challenging for large-scale purifications.

Data Presentation

The following table summarizes the effect of various reaction parameters on the yield of a representative long-chain dicarboxylate ester, di-2-ethylhexyl succinate (D2EHS), which can provide insights into the synthesis of this compound.

Table 1: Effect of Reaction Parameters on the Yield of Di-2-ethylhexyl Succinate [1]

ParameterValueYield (%)
Reaction Time (hours) 2~65
3~75
4~78
5~78
Temperature (°C) 100~40
110~60
120~78
130~75
Catalyst Amount (% w/w of diacid) 1.0~80
2.0~90
3.0~85
Molar Ratio (Alcohol:Diacid) 2.0:1~70
2.5:1~90
3.0:1~90

Data adapted from the synthesis of di-2-ethylhexyl succinate and serves as a general guide.

Experimental Protocols

Key Experiment: Synthesis of this compound via Fischer Esterification

This protocol is adapted from the Fischer esterification of adipic acid with ethanol and is modified for the use of 1-tetradecanol.

Materials:

  • Adipic acid

  • 1-Tetradecanol (Myristyl alcohol)

  • Toluene

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvent for recrystallization (e.g., ethanol, acetone, or a mixture like ethanol/hexane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add adipic acid, 1-tetradecanol (2.2 equivalents), and toluene (as a solvent to facilitate azeotropic removal of water).

  • Catalyst Addition: Carefully add the acid catalyst (e.g., concentrated sulfuric acid, ~1-2% by weight of the adipic acid).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The water produced during the reaction will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected, or until TLC analysis indicates the consumption of the starting materials.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Concentrate the organic solution under reduced pressure to remove the toluene.

    • The crude product, a waxy solid, can be purified by recrystallization from a suitable solvent or solvent system.

Visualizations

Synthesis_Pathway Synthesis of this compound Adipic_Acid Adipic Acid Ditetradecyl_Adipate This compound Adipic_Acid->Ditetradecyl_Adipate Tetradecanol 1-Tetradecanol (2 eq.) Tetradecanol->Ditetradecyl_Adipate Catalyst Acid Catalyst (H+) Catalyst->Ditetradecyl_Adipate Water Water

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Reaction_Time Is Reaction Time Sufficient? Start->Check_Reaction_Time Increase_Time Increase Reaction Time Check_Reaction_Time->Increase_Time No Check_Temp Is Temperature Optimal? Check_Reaction_Time->Check_Temp Yes Increase_Time->Check_Temp Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Check_Catalyst Is Catalyst Concentration Adequate? Check_Temp->Check_Catalyst Yes Increase_Temp->Check_Catalyst Increase_Catalyst Increase Catalyst Concentration Check_Catalyst->Increase_Catalyst No Check_Water_Removal Is Water Being Removed Effectively? Check_Catalyst->Check_Water_Removal Yes Increase_Catalyst->Check_Water_Removal Improve_Water_Removal Improve Water Removal (e.g., Dean-Stark) Check_Water_Removal->Improve_Water_Removal No Investigate_Side_Reactions Investigate Side Reactions Check_Water_Removal->Investigate_Side_Reactions Yes Improve_Water_Removal->Investigate_Side_Reactions End Yield Improved Investigate_Side_Reactions->End

Caption: A logical workflow for troubleshooting low product yield.

Logical_Relationships Factors Affecting Reaction Rate Reaction_Rate Reaction Rate Temperature Temperature Temperature->Reaction_Rate Increases Catalyst_Conc Catalyst Concentration Catalyst_Conc->Reaction_Rate Increases Reactant_Ratio Reactant Molar Ratio (Alcohol Excess) Reactant_Ratio->Reaction_Rate Increases Water_Removal Efficiency of Water Removal Water_Removal->Reaction_Rate Increases

Caption: Key parameters influencing the rate of this compound synthesis.

References

Technical Support Center: Solvent-Free Synthesis of Ditetradecyl Adipate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the solvent-free synthesis of ditetradecyl adipate.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the solvent-free synthesis of this compound?

A1: The primary challenge is achieving a complete reaction in a highly viscous reaction mixture. Since no solvent is used, the physical properties of the reactants, adipic acid (a solid) and tetradecanol (a waxy solid at room temperature), can lead to poor mixing and mass transfer limitations, resulting in an incomplete reaction and lower yields.

Q2: Why is removing water crucial in this esterification reaction?

A2: The esterification of adipic acid and tetradecanol is a reversible reaction that produces water as a byproduct. According to Le Chatelier's principle, the presence of water can shift the equilibrium back towards the reactants, thus reducing the yield of the desired this compound.[1] Continuous removal of water is essential to drive the reaction to completion.

Q3: What types of catalysts are suitable for this solvent-free synthesis?

A3: Common catalysts for this type of reaction include strong acids like sulfuric acid or p-toluenesulfonic acid. Solid acid catalysts, such as acidic resins (e.g., Amberlyst-15) or certain metal oxides, are also good options for green chemistry as they can be easily removed by filtration after the reaction.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the starting materials (adipic acid and tetradecanol) and the appearance of the product, this compound. Another method is to measure the amount of water produced and collected.

Q5: What is a typical molar ratio of tetradecanol to adipic acid?

A5: To ensure the complete conversion of the dicarboxylic acid, it is common to use a slight excess of the alcohol. A molar ratio of 2.1 to 2.2 moles of tetradecanol for every 1 mole of adipic acid is a good starting point.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction due to poor mixing of the reactants.Ensure vigorous and continuous stirring throughout the reaction, especially in the initial stages when the reactants are melting and mixing.
The reaction has not reached completion.Increase the reaction time and continue to monitor via TLC until the starting materials are consumed.
The water produced during the reaction was not effectively removed, causing the equilibrium to shift back to the reactants.Apply a vacuum or use a gentle stream of an inert gas (like nitrogen) to facilitate the removal of water as it forms.
Product is Contaminated with Starting Materials Incomplete reaction.As mentioned above, increase the reaction time and ensure efficient water removal.
Inefficient purification.Optimize the purification process. Recrystallization from a suitable solvent (e.g., ethanol or acetone) is often effective for removing unreacted starting materials.
Product is Darkly Colored Reaction temperature is too high, leading to decomposition of reactants or product.Lower the reaction temperature. While higher temperatures increase the reaction rate, they can also lead to side reactions and degradation.
Presence of impurities in the starting materials.Ensure the purity of adipic acid and tetradecanol before starting the reaction.
Reaction Mixture Solidifies During Reaction The melting point of the product, this compound, might be higher than the reaction temperature.Gradually increase the reaction temperature to maintain a molten state. Ensure the temperature does not exceed the decomposition point of the reactants or product.

Experimental Protocol: Solvent-Free Synthesis of this compound

This protocol describes a general procedure for the solvent-free synthesis of this compound.

Materials:

  • Adipic acid

  • Tetradecanol

  • Catalyst (e.g., p-toluenesulfonic acid or Amberlyst-15)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser (optional, for reactions under atmospheric pressure)

  • Vacuum adapter and vacuum source (recommended)

Procedure:

  • Reactant Preparation: In a round-bottom flask, combine adipic acid and tetradecanol in a 1:2.1 molar ratio.

  • Catalyst Addition: Add the catalyst. For p-toluenesulfonic acid, a loading of 1-2% by weight of the total reactants is typical. For a solid catalyst like Amberlyst-15, a higher loading of 5-10% may be used.

  • Reaction Setup: Place a magnetic stir bar in the flask and place it in a heating mantle. Attach a condenser or a vacuum adapter.

  • Reaction Conditions:

    • Heat the mixture to a temperature between 120°C and 150°C with vigorous stirring. The exact temperature will depend on the catalyst used.

    • If using a vacuum, gradually reduce the pressure to facilitate the removal of water.

  • Monitoring: Monitor the reaction by TLC. A suitable solvent system might be a mixture of hexane and ethyl acetate.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • If a solid catalyst was used, it can be removed by filtration after dissolving the crude product in a suitable solvent.

    • If an acid catalyst was used, the crude product should be dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.

  • Purification: The crude this compound can be purified by recrystallization from a solvent such as ethanol or acetone to yield a pure, waxy solid.

Quantitative Data Summary
Parameter Value Notes
Molar Ratio (Adipic Acid:Tetradecanol) 1 : 2.1-2.2A slight excess of alcohol drives the reaction to completion.
Catalyst Loading (p-TSA) 1-2 wt%Based on the total weight of reactants.
Reaction Temperature 120 - 150 °CTemperature should be high enough to maintain a molten state and ensure a reasonable reaction rate without causing degradation.
Reaction Time 4 - 8 hoursVaries depending on temperature, catalyst, and efficiency of water removal.
Pressure Atmospheric or under vacuumVacuum is recommended for efficient water removal.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine Adipic Acid and Tetradecanol (1:2.1 molar ratio) catalyst Add Catalyst (e.g., p-TSA) reactants->catalyst heat Heat to 120-150°C with Stirring catalyst->heat water_removal Remove Water (Vacuum) heat->water_removal monitor Monitor by TLC water_removal->monitor cool Cool Reaction Mixture monitor->cool Reaction Complete neutralize Neutralize Catalyst cool->neutralize purify Purify by Recrystallization neutralize->purify product This compound purify->product troubleshooting_low_yield start Low Product Yield q1 Is the reaction mixture properly mixed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Check q2 Was water effectively removed? a1_yes->q2 s1 Increase stirring speed and ensure homogeneity. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no Check q3 Is the reaction time sufficient? a2_yes->q3 s2 Apply vacuum or inert gas stream to remove water. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no Check end Yield Improved a3_yes->end s3 Increase reaction time and monitor by TLC. a3_no->s3 s3->end

References

Technical Support Center: Purification of Ditetradecyl Adipate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ditetradecyl adipate. The following information is designed to help you identify and remove common impurities encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced this compound?

The primary impurities in this compound, which is typically synthesized via Fischer esterification of adipic acid and tetradecanol, are the unreacted starting materials. These include:

  • Adipic Acid: A dicarboxylic acid that is solid at room temperature.

  • Tetradecanol: A long-chain fatty alcohol.

Residual acid catalyst, if used in the synthesis, may also be present as an impurity.

Q2: How can I remove unreacted adipic acid from my this compound sample?

Unreacted adipic acid can be effectively removed using a liquid-liquid extraction with a basic aqueous solution. Adipic acid, being acidic, will react with a base (e.g., sodium bicarbonate or sodium carbonate) to form a water-soluble salt, which will then partition into the aqueous phase, leaving the desired ester in the organic phase.

Q3: What is the best way to remove unreacted tetradecanol?

Both column chromatography and recrystallization can be effective for removing unreacted tetradecanol. The choice of method will depend on the scale of your purification and the desired final purity.

Q4: Can I use recrystallization to purify this compound? What solvent should I use?

Yes, recrystallization is a suitable method for purifying this compound. The key is to select a solvent in which the ester has high solubility at elevated temperatures and low solubility at room or lower temperatures. Given that this compound is a long-chain aliphatic ester, non-polar or moderately polar solvents are good starting points. You may need to perform small-scale solvent screening to find the optimal solvent or solvent system (e.g., ethanol, acetone, or a mixture like hexane/ethyl acetate).

Q5: How can I assess the purity of my this compound sample?

Several analytical techniques can be used to determine the purity of your product. Thin-Layer Chromatography (TLC) is a quick and simple method for qualitative assessment. For quantitative analysis and identification of specific impurities, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the preferred methods.[1][2][3][4][5]

Troubleshooting Guides

Issue 1: Poor Separation During Column Chromatography

Problem: You are attempting to purify this compound using silica gel column chromatography, but you are observing poor separation between your product and impurities.

Possible Causes & Solutions:

CauseSolution
Incorrect Mobile Phase Polarity The polarity of the eluent is critical for good separation on a silica gel column. If the eluent is too polar, all compounds (product and impurities) will travel quickly down the column with little separation. If it is not polar enough, all compounds will remain adsorbed to the silica.
Troubleshooting Step: Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane. Use Thin-Layer Chromatography (TLC) to test different solvent systems before running the column to identify a mobile phase that gives good separation (i.e., different Rf values for your product and the impurities).
Column Overloading Applying too much crude sample to the column can lead to broad bands and overlapping of compounds.
Troubleshooting Step: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel used to pack the column.
Improper Column Packing Air bubbles or cracks in the silica gel bed can create channels, leading to uneven flow of the mobile phase and poor separation.
Troubleshooting Step: Ensure the column is packed uniformly. A "slurry packing" method, where the silica gel is mixed with the initial mobile phase before being poured into the column, is often effective. Gently tap the column as you pack to settle the silica gel evenly.
Issue 2: Oiling Out During Recrystallization

Problem: When you cool the hot solution of this compound during recrystallization, it separates as an oil instead of forming crystals.

Possible Causes & Solutions:

CauseSolution
Solution is Too Concentrated If the solution is supersaturated to a very high degree, the molecules may not have enough time to orient themselves into a crystal lattice upon cooling.
Troubleshooting Step: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly.
Cooling Rate is Too Fast Rapid cooling can shock the solution out of saturation, favoring oil formation over crystallization.
Troubleshooting Step: Allow the solution to cool slowly to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help to slow the cooling process.
Presence of Impurities High levels of impurities can interfere with the crystallization process.
Troubleshooting Step: Consider performing a preliminary purification step, such as a liquid-liquid extraction to remove highly polar or non-polar impurities, before attempting recrystallization.
Inappropriate Solvent The chosen solvent may not be ideal for the crystallization of this compound.
Troubleshooting Step: Experiment with different solvents or solvent mixtures. Sometimes, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can promote crystallization.

Experimental Protocols

Protocol 1: Purification of this compound by Liquid-Liquid Extraction

This protocol is designed to remove acidic impurities, such as unreacted adipic acid.

  • Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel.

  • Aqueous Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. The volume should be roughly equal to the organic phase.

  • Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from carbon dioxide evolution.

  • Phase Separation: Allow the layers to separate. The upper organic layer contains the this compound, and the lower aqueous layer contains the sodium salt of adipic acid.

  • Draining: Carefully drain the lower aqueous layer.

  • Repeat: Repeat the wash with the sodium bicarbonate solution (steps 2-5) one to two more times to ensure complete removal of the acidic impurity.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water-soluble impurities and to help break any emulsions.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification of this compound by Column Chromatography

This protocol is suitable for removing less polar impurities like unreacted tetradecanol.

  • Column Preparation:

    • Secure a glass chromatography column vertically.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane).

    • Carefully pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and to remove air bubbles.

    • Add another thin layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully apply the sample solution to the top of the silica gel bed.

  • Elution:

    • Begin adding the mobile phase to the top of the column.

    • Start with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to 90:10 hexane:ethyl acetate.

  • Fraction Collection:

    • Collect the eluent in small, separate fractions.

  • Analysis:

    • Analyze the collected fractions by TLC to identify which fractions contain the purified this compound.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Data Presentation

The following table summarizes the physical properties of this compound and its common impurities, which can aid in selecting appropriate purification strategies.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
This compound C₃₄H₆₆O₄538.9--Insoluble in water; Soluble in organic solvents.
Adipic Acid C₆H₁₀O₄146.14152337.5Slightly soluble in water; Soluble in boiling water, ethanol, and methanol; Insoluble in benzene and petroleum ether.[6][7][8]
Tetradecanol C₁₄H₃₀O214.3935-39289Insoluble in water; Soluble in ethanol and ether.

Visualization of Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound.

PurificationWorkflow cluster_start Crude Product cluster_extraction Step 1: Extraction cluster_chromatography Step 2: Chromatography cluster_analysis Purity Analysis cluster_end Final Product Crude Crude this compound (with Adipic Acid & Tetradecanol) Extraction Liquid-Liquid Extraction (vs. aq. NaHCO3) Crude->Extraction Remove Adipic Acid Chromatography Column Chromatography (Silica Gel) Extraction->Chromatography Remove Tetradecanol Analysis Purity Assessment (TLC, GC-MS, HPLC) Chromatography->Analysis Pure Pure this compound Analysis->Pure Verification

Caption: General workflow for the purification of this compound.

References

Optimizing temperature and pressure for Ditetradecyl adipate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of ditetradecyl adipate. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data summarized for your convenience.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.Increase reaction time or temperature within the optimal range. Ensure efficient removal of water, a byproduct of the reaction, by using a Dean-Stark trap or applying a vacuum.[1]
Suboptimal temperature.Optimize the reaction temperature. For enzymatic catalysis, a lower temperature around 65-70°C may be optimal, while traditional acid catalysis can require higher temperatures.[2]
Catalyst inefficiency.Ensure the catalyst is active and used in the correct concentration. For acid catalysts like sulfuric acid, ensure it is concentrated.
Reversibility of the reaction.Use an excess of one reactant (typically the alcohol, tetradecanol) to drive the equilibrium towards the product side.[1]
Presence of Unreacted Starting Materials Incomplete reaction.As with low yield, increase reaction time and/or temperature and ensure efficient water removal.
Insufficient catalyst.Increase the catalyst loading incrementally.
Product is Contaminated with Byproducts Inefficient purification.Use vacuum distillation for purification, as it is effective for high-boiling point esters and minimizes thermal decomposition.[1]
Side reactions.Lowering the reaction temperature might reduce the formation of byproducts, although this could also decrease the reaction rate.
Reaction is a different color than expected Impurities in reactants.Ensure the purity of adipic acid and tetradecanol before starting the reaction.
Degradation of reactants or product.Avoid excessively high temperatures, which can lead to decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of this compound?

A1: The optimal temperature for the synthesis of this compound can vary depending on the catalyst used. For enzyme-catalyzed reactions, a temperature of around 66.5°C has been shown to be effective for the synthesis of similar long-chain adipate esters.[2] For syntheses using acid catalysts, a higher temperature, potentially in the range of 80°C to 160°C, may be more favorable.[3][4] It is recommended to perform small-scale optimization experiments to determine the ideal temperature for your specific setup.

Q2: How does pressure affect the synthesis of this compound?

A2: Pressure, specifically reduced pressure (vacuum), plays a crucial role in driving the esterification reaction to completion. By applying a vacuum, the water produced during the reaction is continuously removed from the system. According to Le Chatelier's principle, this removal of a product shifts the equilibrium towards the formation of more ester, thereby increasing the yield. A vacuum of around 10 mbar has been used in the synthesis of polyesters from adipate esters.

Q3: What is the recommended molar ratio of adipic acid to tetradecanol?

A3: To maximize the conversion of adipic acid, it is common practice to use an excess of the alcohol. A molar ratio of adipic acid to tetradecanol of 1:2 or slightly higher (e.g., 1:2.2) is a good starting point. Using an excess of the alcohol helps to shift the reaction equilibrium towards the product side.[1]

Q4: Which catalyst is most suitable for the synthesis of this compound?

A4: The choice of catalyst depends on the desired reaction conditions and green chemistry considerations.

  • Acid catalysts: Concentrated sulfuric acid or p-toluenesulfonic acid are effective and commonly used. However, they can cause corrosion and generate acidic waste.[5]

  • Enzyme catalysts: Lipases, such as Candida antarctica lipase B (CALB), offer a milder and more environmentally friendly alternative, often operating at lower temperatures.[2]

  • Solid acid catalysts: These are heterogeneous catalysts that can be easily recovered and reused, simplifying product purification.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored by measuring the amount of water collected in a Dean-Stark trap if one is used.[1] Alternatively, you can take small aliquots of the reaction mixture at different time points and analyze them using techniques like Thin Layer Chromatography (TLC) to observe the disappearance of the starting materials and the appearance of the product. The acid value of the reaction mixture can also be titrated to determine the consumption of adipic acid.

Experimental Data Summary

The following tables summarize key experimental parameters for the synthesis of various adipate esters, which can serve as a reference for optimizing the synthesis of this compound.

Table 1: Temperature Optima for Adipate Ester Synthesis

Adipate EsterAlcoholCatalystOptimal Temperature (°C)
Dioleyl adipateOleyl alcoholCandida antarctica lipase B66.5[2]
Dialkyl adipatesButan-1-ol, 2-ethylhexan-1-olIonic Liquid80[6]
Di-mannitol adipate esterD-mannitolNone (thermal)160[4]
Poly(hexylene adipate)1,6-HexanediolCandida antarctica lipase B (N435)100

Table 2: Pressure Conditions in Adipate Ester Synthesis

ProductReactantsCatalystPressure
Poly(hexylene adipate)Diethyl adipate, 1,6-HexanediolCandida antarctica lipase B (N435)10 mbar
Di(2-ethylhexyl)adipateAdipic acid, 2-ethylhexanolCandida antarctica lipase B6.7 kPa (67 mbar)[3]

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound using an acid catalyst and a Dean-Stark apparatus to remove water.

Materials:

  • Adipic acid

  • Tetradecanol

  • Toluene (or another suitable solvent to form an azeotrope with water)

  • Concentrated sulfuric acid (or another suitable acid catalyst)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Solvents for purification (e.g., hexane, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Reactant Setup: In a round-bottom flask, combine adipic acid and tetradecanol in a 1:2.2 molar ratio. Add toluene to dissolve the reactants (approximately 2 mL of toluene per gram of adipic acid).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% by weight of adipic acid).

  • Reaction: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap, with the denser water separating and the toluene returning to the reaction flask. Continue the reaction until no more water is collected in the trap.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the toluene using a rotary evaporator.

    • Purify the crude this compound by vacuum distillation to obtain the final product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Adipic Acid and Tetradecanol B Add Toluene and Acid Catalyst A->B C Heat to Reflux with Dean-Stark Trap B->C D Monitor Water Collection C->D E Cool and Wash with Water D->E Reaction Complete F Neutralize with NaHCO3 Solution E->F G Wash with Brine F->G H Dry Organic Layer G->H I Remove Toluene (Rotary Evaporator) H->I J Vacuum Distillation I->J K This compound (Final Product) J->K

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield or Incomplete Reaction q1 Is water being effectively removed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the reaction temperature optimal? a1_yes->q2 s1 Improve water removal: - Check Dean-Stark setup - Apply vacuum a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the catalyst active and in sufficient amount? a2_yes->q3 s2 Adjust temperature: - Increase for acid catalysis - Optimize for enzymatic catalysis a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is an excess of alcohol being used? a3_yes->q4 s3 Check catalyst: - Use fresh catalyst - Increase loading a3_no->s3 s3->q4 a4_no No q4->a4_no end_node Problem Resolved q4->end_node Yes s4 Increase molar ratio of alcohol to acid a4_no->s4 s4->end_node

Caption: Troubleshooting decision tree for this compound synthesis.

References

Validation & Comparative

A Comparative Analysis of Ditetradecyl Adipate and Phthalate Plasticizers for Scientific Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of plasticizer is critical, influencing not only the physical properties of a material but also its biocompatibility and potential for leachable impurities. This guide provides an objective comparison of Ditetradecyl adipate, a long-chain aliphatic diester, and the widely used class of phthalate plasticizers. The following sections detail their performance based on available experimental data, outline the methodologies for these evaluations, and illustrate key conceptual frameworks.

Executive Summary

This compound, as a representative of the long-chain adipate ester class of plasticizers, presents a compelling alternative to traditional phthalates, particularly in sensitive research and medical applications. Adipates are generally characterized by their lower toxicity profiles, enhanced flexibility at low temperatures, and greater biodegradability.[1][2] Phthalates, while offering high efficiency and versatility, have come under scrutiny due to their potential as endocrine disruptors and reproductive toxicants.[3] This has led to regulatory restrictions on the use of certain phthalates, such as Di(2-ethylhexyl) phthalate (DEHP).

The primary advantages of this compound and similar long-chain adipates lie in their superior safety profile and performance at low temperatures. However, phthalates often exhibit higher plasticizing efficiency at room temperature. The selection between these plasticizer types will ultimately depend on the specific requirements of the application, including the need for biocompatibility, low-temperature flexibility, and resistance to migration.

Quantitative Performance Comparison

The following tables summarize key performance data for adipate and phthalate plasticizers based on studies of analogous compounds. Direct quantitative data for this compound is limited; therefore, data for similar long-chain adipates like Diisodecyl adipate (DIDA) and Dioctyl adipate (DOA) are used as representative examples.

Table 1: Plasticizing Efficiency

PropertyThis compound (and analogous long-chain adipates)Phthalate Plasticizers (e.g., DEHP, DINP, DBP)
Primary Function Imparts flexibility and reduces brittleness, particularly effective at low temperatures.High-efficiency plasticizers that significantly increase flexibility and workability of polymers like PVC.
Effect on Glass Transition Temperature (Tg) Effectively lowers the Tg of polymers, enhancing flexibility. A study on a novel adipate ester showed a reduction of 132.2°C in the Tg of PVC.[4]Highly effective at lowering the Tg of PVC. The reduction in Tg is a primary measure of their plasticizing efficiency.

Table 2: Migration Resistance

PropertyThis compound (and analogous long-chain adipates)Phthalate Plasticizers (e.g., DEHP, DINP, DBP)
Volatility Higher molecular weight long-chain adipates like DIDA are less volatile than shorter-chain phthalates.[5]Lower molecular weight phthalates can be more volatile, leading to higher migration rates.
Leaching in Aqueous Media Adipates can be susceptible to extraction in certain solvents.Phthalates, not being chemically bound to the polymer, can migrate into surrounding media, a significant concern in medical and food contact applications.
Leaching in Lipidic Media Due to their lipophilic nature, adipates may show higher migration into fatty substances.Phthalates exhibit significant migration into lipids, posing a risk of contamination.

Table 3: Thermal Stability

PropertyThis compound (and analogous long-chain adipates)Phthalate Plasticizers (e.g., DEHP, DINP, DBP)
Decomposition Temperature Generally exhibit good thermal stability. A study on a bio-based adipate plasticizer showed improved thermal stability compared to DOP.[6]Thermal stability varies among different phthalates.
Performance at Elevated Temperatures Long-chain adipates are more resistant to degradation at higher temperatures compared to some lower molecular weight plasticizers.[5]Can be susceptible to degradation and increased migration at elevated temperatures.

Table 4: Biocompatibility and Toxicity

PropertyThis compound (and analogous long-chain adipates)Phthalate Plasticizers (e.g., DEHP, DINP, DBP)
Toxicity Profile Generally considered to have low toxicity and are biodegradable.[1] Adipates do not form the toxic metabolites associated with some phthalates.[1]Certain phthalates are classified as reproductive and developmental toxicants and endocrine disruptors.[3]
Regulatory Status Adipates are often favored as safer alternatives in regulated applications like medical devices and food packaging.Use of several phthalates is restricted in many countries, especially in products for children and in medical applications.
Biocompatibility (ISO 10993) Materials plasticized with adipates are more likely to pass biocompatibility testing for sensitive applications.The potential for leachable, toxic phthalates can be a major hurdle in demonstrating biocompatibility.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of plasticizer performance. Below are outlines of key experimental protocols.

Evaluation of Plasticizing Efficiency

Objective: To determine the effectiveness of a plasticizer in increasing the flexibility and lowering the glass transition temperature (Tg) of a polymer.

Methodology: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Prepare polymer films (e.g., PVC) with a standardized concentration of the plasticizer (e.g., 40% by weight).

  • Instrumentation: Utilize a Differential Scanning Calorimeter.

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., -80°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above the expected Tg (e.g., 100°C).

    • Cool the sample back to the initial temperature.

    • Perform a second heating scan under the same conditions.

  • Data Analysis: Determine the glass transition temperature (Tg) from the midpoint of the step change in the heat flow curve from the second heating scan. A lower Tg indicates higher plasticizing efficiency.[4]

Assessment of Migration Resistance

Objective: To quantify the extent to which a plasticizer leaches from a polymer matrix under specific conditions.

Methodology: Solvent Extraction Test (Gravimetric Analysis)

  • Sample Preparation: Prepare circular discs of the plasticized polymer with known weight and surface area.

  • Extraction: Immerse the samples in a specific solvent (e.g., n-hexane for lipidic extraction, ethanol/water mixture for aqueous extraction) in a sealed container.

  • Incubation: Maintain the container at a controlled temperature (e.g., 37°C) for a defined period (e.g., 24 hours) with gentle agitation.

  • Analysis:

    • Remove the polymer samples from the solvent, dry them thoroughly in a vacuum oven until a constant weight is achieved.

    • Calculate the weight loss of the polymer sample, which corresponds to the amount of migrated plasticizer.

    • The migration rate can be expressed as weight loss per unit surface area.

Determination of Thermal Stability

Objective: To evaluate the temperature at which the plasticizer and the plasticized polymer begin to decompose.

Methodology: Thermogravimetric Analysis (TGA)

  • Sample Preparation: Place a small, known weight of the plasticizer or the plasticized polymer into a TGA sample pan.

  • Instrumentation: Use a Thermogravimetric Analyzer.

  • Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen).

  • Data Analysis:

    • Record the sample weight as a function of temperature.

    • The onset temperature of decomposition is identified as the temperature at which a significant weight loss begins.

    • The temperature of maximum decomposition rate can be determined from the peak of the derivative of the TGA curve (DTG). A higher decomposition temperature indicates greater thermal stability.[6]

Visualizing Key Concepts

The following diagrams, generated using Graphviz (DOT language), illustrate important conceptual frameworks relevant to the comparison of this compound and phthalate plasticizers.

Toxicity_Pathway cluster_Phthalate Phthalate Plasticizers cluster_Adipate This compound Phthalate Phthalate Ester (e.g., DEHP) Metabolite Monoester Metabolite (e.g., MEHP) Phthalate->Metabolite Metabolism Endocrine Endocrine Disruption Metabolite->Endocrine ReproTox Reproductive Toxicity Metabolite->ReproTox Adipate This compound Biodegradation Biodegradation Products (Non-toxic) Adipate->Biodegradation Metabolism

Caption: Comparative metabolic pathways of phthalate and adipate plasticizers.

Experimental_Workflow cluster_Tests Performance Evaluation Start Plasticizer Selection (Adipate vs. Phthalate) Formulation Polymer Formulation (e.g., PVC + Plasticizer) Start->Formulation Efficiency Plasticizing Efficiency (DSC) Formulation->Efficiency Migration Migration Resistance (Solvent Extraction) Formulation->Migration Thermal Thermal Stability (TGA) Formulation->Thermal Bio Biocompatibility (ISO 10993) Formulation->Bio Data Data Analysis & Comparative Assessment Efficiency->Data Migration->Data Thermal->Data Bio->Data Conclusion Selection of Optimal Plasticizer for Application Data->Conclusion

Caption: Workflow for the comparative evaluation of plasticizer performance.

Logical_Relationship cluster_Properties Plasticizer Properties cluster_Performance Performance Characteristics MW Molecular Weight Migration Migration Resistance MW->Migration Higher MW generally decreases migration Structure Chemical Structure (Aliphatic vs. Aromatic) Efficiency Plasticizing Efficiency Structure->Efficiency Aromatic rings can increase efficiency Toxicity Toxicity Structure->Toxicity Phthalate structure linked to endocrine disruption

Caption: Relationship between plasticizer properties and performance characteristics.

References

A Comparative Guide to Analytical Methods for the Structural Validation of Ditetradecyl Adipate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the structural validation of Ditetradecyl adipate, a long-chain diester with applications in various fields, including pharmaceuticals and cosmetics. The selection of an appropriate analytical technique is critical for ensuring the identity, purity, and quality of this compound. This document outlines the principles, experimental protocols, and comparative performance of key analytical methods, supported by experimental data for similar long-chain esters.

Workflow for Structural Validation

The structural validation of this compound typically follows a multi-step analytical approach, beginning with spectroscopic techniques for functional group identification and structural elucidation, followed by chromatographic methods for purity assessment and separation of any potential isomers or impurities.

Structural_Validation_Workflow cluster_Spectroscopy Spectroscopic Analysis cluster_Chromatography Chromatographic Analysis NMR NMR Spectroscopy (¹H & ¹³C) Structure_Confirmed Structure_Confirmed NMR->Structure_Confirmed FTIR FTIR Spectroscopy FTIR->Structure_Confirmed MS Mass Spectrometry MS->Structure_Confirmed GC_MS GC-MS GC_MS->Structure_Confirmed HPLC HPLC HPLC->Structure_Confirmed Sample Sample Sample->NMR Primary Structure Sample->FTIR Functional Groups Sample->MS Molecular Weight Sample->GC_MS Purity & Volatile Impurities Sample->HPLC Purity & Non-volatile Impurities

Performance of Ditetradecyl Adipate in Polymer Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of ditetradecyl adipate's performance as a plasticizer in different biodegradable polymer matrices, namely polylactic acid (PLA), polycaprolactone (PCL), and polyhydroxybutyrate (PHB). This compound, a long-chain adipate ester, is explored for its potential to enhance the flexibility and processability of these polymers, which are of significant interest in drug delivery and biomedical applications. Due to the limited direct experimental data for this compound in the public domain, this guide synthesizes findings from studies on similar long-chain adipate esters and extrapolates the expected performance.

Executive Summary

The incorporation of adipate esters into polymer matrices generally leads to a decrease in the glass transition temperature (Tg) and tensile strength, coupled with a significant increase in the elongation at break.[1][2] This plasticizing effect is crucial for overcoming the inherent brittleness of polymers like PLA and PHB, making them more suitable for applications requiring flexibility, such as films and coatings. While specific data for this compound is scarce, the trends observed with other adipate esters provide a strong indication of its performance.

Data Presentation: Comparative Performance Metrics

The following tables summarize the anticipated quantitative impact of this compound on the key thermal and mechanical properties of PLA, PCL, and PHB. The data for the neat polymers is based on typical values found in literature, and the values for the plasticized polymers are estimations based on the effects of similar adipate esters.

Table 1: Thermal Properties - Effect of this compound (15% w/w)

Polymer MatrixNeat Polymer Tg (°C)Plasticized Polymer Tg (°C) (Estimated)
Polylactic Acid (PLA)60 - 6540 - 50
Polycaprolactone (PCL)-60-65 to -70
Polyhydroxybutyrate (PHB)5 - 15-5 to 5

Table 2: Mechanical Properties - Effect of this compound (15% w/w)

Polymer MatrixPropertyNeat PolymerPlasticized Polymer (Estimated)
Polylactic Acid (PLA) Tensile Strength (MPa)50 - 7030 - 45
Young's Modulus (GPa)2.5 - 3.51.0 - 2.0
Elongation at Break (%)2 - 6100 - 250
Polycaprolactone (PCL) Tensile Strength (MPa)20 - 3015 - 25
Young's Modulus (GPa)0.3 - 0.50.1 - 0.3
Elongation at Break (%)400 - 800500 - 1000
Polyhydroxybutyrate (PHB) Tensile Strength (MPa)20 - 4015 - 30
Young's Modulus (GPa)1.5 - 3.00.5 - 1.5
Elongation at Break (%)3 - 850 - 150

Experimental Protocols

The following are detailed methodologies for the key experiments required to generate the comparative data presented above.

Preparation of Polymer Films by Solvent Casting

This method is suitable for preparing thin polymer films with a uniform dispersion of this compound.

Materials:

  • Polymer (PLA, PCL, or PHB)

  • This compound

  • Volatile solvent (e.g., chloroform, dichloromethane, or dioxane)

  • Glass petri dishes

Procedure:

  • Dissolve a predetermined amount of the polymer in a suitable volatile solvent to create a polymer solution (e.g., 10% w/v).

  • Add the desired weight percentage of this compound to the polymer solution.

  • Stir the mixture at room temperature until the polymer and plasticizer are completely dissolved and the solution is homogeneous.

  • Pour the solution into a flat-bottomed glass petri dish.

  • Allow the solvent to evaporate slowly in a fume hood at room temperature for 24-48 hours.

  • Once the film is formed, place it in a vacuum oven at a temperature slightly above the solvent's boiling point for 24 hours to remove any residual solvent.

  • Carefully peel the film from the petri dish for subsequent characterization.

Thermal Analysis using Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) of the polymer films.

Procedure:

  • Cut a small sample (5-10 mg) from the prepared polymer film.

  • Seal the sample in an aluminum DSC pan.

  • Place the pan in the DSC instrument.

  • Heat the sample to a temperature above its melting point to erase its thermal history.

  • Cool the sample at a controlled rate (e.g., 10 °C/min).

  • Heat the sample again at a controlled rate (e.g., 10 °C/min).

  • The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.

Mechanical Testing of Tensile Properties

The tensile strength, Young's modulus, and elongation at break of the polymer films are determined using a universal testing machine.

Procedure:

  • Cut the polymer films into dumbbell-shaped specimens according to ASTM D882 standard.

  • Measure the thickness and width of the gauge section of each specimen.

  • Mount the specimen in the grips of the universal testing machine.

  • Apply a tensile load at a constant crosshead speed until the specimen breaks.

  • Record the load and displacement data throughout the test.

  • Calculate the tensile strength, Young's modulus, and elongation at break from the stress-strain curve.

Visualizations

Experimental Workflow for Polymer Film Characterization

G cluster_prep Film Preparation cluster_char Characterization cluster_results Performance Metrics prep1 Dissolve Polymer & this compound in Solvent prep2 Solvent Casting in Petri Dish prep1->prep2 prep3 Solvent Evaporation prep2->prep3 prep4 Vacuum Drying prep3->prep4 char1 Differential Scanning Calorimetry (DSC) prep4->char1 Polymer Film char2 Tensile Testing (ASTM D882) prep4->char2 Polymer Film res1 Glass Transition Temperature (Tg) char1->res1 res2 Tensile Strength char2->res2 res3 Young's Modulus char2->res3 res4 Elongation at Break char2->res4

Caption: Workflow for preparing and characterizing polymer films.

Logical Relationship of Plasticizer Effect

G cluster_cause Cause cluster_mechanism Mechanism cluster_effect Effect on Properties cause Incorporation of this compound mech1 Increased Interchain Spacing cause->mech1 mech2 Reduced Intermolecular Forces cause->mech2 mech3 Increased Polymer Chain Mobility mech1->mech3 mech2->mech3 effect1 Decreased Tg mech3->effect1 effect2 Decreased Tensile Strength mech3->effect2 effect3 Increased Elongation at Break mech3->effect3

Caption: How this compound affects polymer properties.

References

Ecotoxicity Profile: Ditetradecyl Adipate Versus Other Common Plasticizers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers and Drug Development Professionals

The selection of plasticizers in pharmaceutical and manufacturing applications necessitates a thorough evaluation of their environmental impact. This guide provides a comparative ecotoxicological assessment of Ditetradecyl adipate against other widely used plasticizers, including other adipates and phthalates. The data presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions that align with environmental safety standards.

Quantitative Ecotoxicity Data

The following table summarizes the acute and chronic ecotoxicity data for this compound and a selection of alternative plasticizers across three key trophic levels: algae, aquatic invertebrates, and fish. It is important to note that no direct experimental ecotoxicity data was found for this compound. Therefore, a read-across approach has been employed, using data from structurally similar long-chain adipate esters to estimate its ecotoxicological profile. Longer-chain adipates generally exhibit lower toxicity due to their reduced water solubility.

PlasticizerTest OrganismEndpointValue (mg/L)Reference
This compound (C14 Adipate) Daphnia magna (Water Flea)48h EC50> 100 (estimated)Read-across
Danio rerio (Zebrafish)96h LC50> 100 (estimated)Read-across
Desmodesmus subspicatus (Green Algae)72h EC50> 100 (estimated)Read-across
Di(2-ethylhexyl) adipate (DEHA/DOA) Daphnia magna48h EC500.48 - 0.85[1]
Daphnia magna21d NOEC0.024 - 0.052[1]
Fish (various)96h LC50> 0.78[1]
Algae-Not acutely toxic at or above water solubility[1]
Dibutyl adipate (DBA) Oryzias latipes (Japanese Rice Fish)96h LC503.7[2]
Daphnia magna24h EC5017[2]
Selenastrum capricornutum (Green Algae)-NOEC = 2.0[2]
Daphnia magna21d NOEC5.6[2]
Diisononyl phthalate (DINP) Daphnia magna48h EC50> 4.3[3]
Brachydanio rerio (Zebrafish)96h LC50> 0.32[3]
Pseudokirchneriella subcapitata (Green Algae)96h EC501.8[4]
Di(2-ethylhexyl) phthalate (DEHP) Daphnia magna48h LC500.35 - 11[5][6]
Oncorhynchus mykiss (Rainbow Trout)96h LC50> 100[6]
Chlorella vulgaris (Green Algae)96h EC506.02[7]

Note on this compound Estimation: The estimated values for this compound are based on the principle that ecotoxicity of long-chain dialkyl esters decreases with increasing alkyl chain length due to reduced water solubility and bioavailability.

Experimental Protocols

The ecotoxicity data presented in this guide are derived from standardized test protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the key experimental methodologies.

Algal Growth Inhibition Test (OECD 201)

This test evaluates the effects of a substance on the growth of freshwater microalgae, such as Desmodesmus subspicatus or Pseudokirchneriella subcapitata.

  • Test Organism: A pure, exponentially growing culture of the selected algal species.

  • Test Conditions: Algal cultures are exposed to a range of concentrations of the test substance in a nutrient-rich medium under controlled conditions of light (continuous illumination), temperature (21-24°C), and pH for 72 hours.

  • Procedure:

    • A geometric series of at least five concentrations of the test substance is prepared.

    • Triplicate cultures are set up for each test concentration and a control.

    • Algal biomass is measured at the start of the test and at least every 24 hours thereafter. Common measurement techniques include cell counts using a hemocytometer or electronic particle counter, or indirect measures like chlorophyll fluorescence.

  • Endpoint: The primary endpoint is the inhibition of growth, expressed as the 72-hour EC50, which is the concentration of the test substance that causes a 50% reduction in either the growth rate or the yield of the algal population compared to the control.

Daphnia sp. Acute Immobilisation Test (OECD 202)

This acute toxicity test assesses the concentration of a substance that immobilizes 50% of the tested Daphnia magna population.

  • Test Organism: Young daphnids (less than 24 hours old) from a healthy, breeding culture.

  • Test Conditions: The daphnids are exposed to the test substance in a static or semi-static system for 48 hours at a constant temperature (18-22°C) and a 16-hour light/8-hour dark photoperiod.

  • Procedure:

    • At least five concentrations of the test substance are prepared in a suitable aqueous medium.

    • A minimum of 20 daphnids, divided into at least four replicate groups, are exposed to each concentration and a control.

    • The number of immobilized daphnids (those that are unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.

  • Endpoint: The main endpoint is the 48-hour EC50, the concentration of the test substance that immobilizes 50% of the daphnids.

Fish, Acute Toxicity Test (OECD 203)

This test determines the concentration of a chemical that is lethal to 50% of a population of a selected fish species over a 96-hour period.

  • Test Organism: A recommended fish species such as Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss) of a specific size and age.

  • Test Conditions: Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours. Water temperature, pH, and dissolved oxygen are maintained within narrow limits.

  • Procedure:

    • A range of at least five concentrations of the test substance is prepared.

    • A minimum of seven fish are used for each test concentration and control.

    • Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The primary endpoint is the 96-hour LC50, the concentration of the test substance that is lethal to 50% of the test fish.

Ready Biodegradability (OECD 301)

This set of tests evaluates the potential for a chemical to be readily biodegradable under aerobic conditions.

  • Inoculum: A mixed population of microorganisms from a source such as activated sludge from a sewage treatment plant.

  • Test Conditions: The test substance is incubated with the microbial inoculum in a mineral medium for 28 days in the dark or diffuse light at a constant temperature.

  • Procedure: Biodegradation is followed by measuring parameters such as the decrease of dissolved organic carbon (DOC), oxygen consumption, or carbon dioxide evolution.

  • Endpoint: The percentage of biodegradation is calculated. A substance is considered readily biodegradable if it reaches a pass level of >60% of theoretical CO2 evolution or >70% of DOC removal within a 10-day window during the 28-day test period. Adipate esters are generally considered to be readily biodegradable.

Signaling Pathway and Experimental Workflow

Plasticizers, particularly certain phthalates, have been identified as endocrine-disrupting chemicals (EDCs). One of the key mechanisms of action is their interaction with nuclear receptors, such as the Peroxisome Proliferator-Activated Receptors (PPARs). The following diagram illustrates a simplified signaling pathway of PPAR activation by a plasticizer, leading to potential downstream effects on gene expression related to lipid metabolism and endocrine function.

Plasticizer_PPAR_Pathway cluster_extracellular Extracellular Environment cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Plasticizer Plasticizer (e.g., Phthalate, Adipate) PPAR PPAR Plasticizer->PPAR Binding PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPAR_RXR->PPRE Binding PPAR_RXR->PPRE Gene_Expression Target Gene Transcription PPRE->Gene_Expression Activation Biological_Effects Biological Effects (e.g., Altered Lipid Metabolism, Endocrine Disruption) Gene_Expression->Biological_Effects

Caption: PPAR activation by a plasticizer.

The following diagram illustrates a typical workflow for assessing the aquatic ecotoxicity of a plasticizer according to OECD guidelines.

Ecotoxicity_Workflow cluster_planning Test Planning cluster_testing Definitive Testing cluster_data Data Analysis & Reporting Substance_Info Substance Characterization (Solubility, Stability) Range_Finding Range-Finding Test Substance_Info->Range_Finding Algae_Test OECD 201 Algal Growth Inhibition Range_Finding->Algae_Test Daphnia_Test OECD 202 Daphnia Immobilisation Range_Finding->Daphnia_Test Fish_Test OECD 203 Fish Acute Toxicity Range_Finding->Fish_Test EC50_Calc EC50 Calculation (Algae, Daphnia) Algae_Test->EC50_Calc Daphnia_Test->EC50_Calc LC50_Calc LC50 Calculation (Fish) Fish_Test->LC50_Calc Risk_Assessment Environmental Risk Assessment EC50_Calc->Risk_Assessment LC50_Calc->Risk_Assessment

Caption: Aquatic ecotoxicity testing workflow.

References

A Comparative Analysis of Ditetradecyl Adipate Synthesis Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ditetradecyl adipate, a long-chain diester, is a molecule of significant interest in various applications, including as a specialty emollient in cosmetics, a plasticizer, and a phase-change material. The efficient synthesis of this compound is crucial for its commercial viability and application in research and development. This guide provides a comparative analysis of the primary methods for synthesizing this compound: direct esterification, enzymatic synthesis, and transesterification. The performance of each method is evaluated based on reaction yield, purity, reaction conditions, and catalyst systems, supported by experimental data from analogous long-chain ester syntheses.

At a Glance: Comparison of Synthesis Methods

Synthesis MethodCatalystTypical Reaction Temperature (°C)Typical Reaction Time (hours)Molar Ratio (Alcohol:Acid)Reported Yield (%)Key AdvantagesKey Disadvantages
Direct Esterification Sulfuric Acid100 - 1205 - 102:1 to 3:190 - 98 (for similar esters)[1]High yield, readily available catalyst.Harsh reaction conditions, potential for side reactions and charring, difficult catalyst removal.
Ionic Liquid70 - 902 - 44:1>99 (for similar dialkyl adipates)[2]High yield and selectivity, mild conditions, catalyst recyclability.[2]Higher cost of catalyst.
Solid Acid (e.g., Amberlyst-16)115 - 140Continuous Flow1.25:1>98 (for long-chain esters)[3]Catalyst is easily separable and reusable, suitable for continuous processes.[3]Potential for lower reaction rates compared to homogeneous catalysts.
Enzymatic Synthesis Immobilized Lipase (e.g., Candida antarctica lipase B)40 - 703 - 241:1 to 2:1~100 (for di(2-ethylhexyl) adipate)[2]High selectivity, mild reaction conditions, environmentally friendly.[4]Higher catalyst cost, longer reaction times may be required.
Transesterification Tetrabutyl Titanate150 - 19055.4:1 (Alcohol:Ester)~100 (for similar transesterification)[5]High conversion, avoids water as a byproduct.High temperatures required, potential for metal contamination in the product.

Visualizing the Synthesis Workflow

A general workflow for the synthesis of this compound, regardless of the specific method, involves the reaction of a dicarboxylic acid (adipic acid) or its ester with a long-chain alcohol (1-tetradecanol), followed by purification.

SynthesisWorkflow Reactants Adipic Acid/Dimethyl Adipate + 1-Tetradecanol Reaction Reaction Vessel (with Catalyst and Heat/Stirring) Reactants->Reaction Purification Purification (e.g., Neutralization, Washing, Distillation) Reaction->Purification Byproducts Byproducts (Water/Methanol) Reaction->Byproducts Product This compound Purification->Product

Caption: Generalized workflow for this compound synthesis.

Experimental Protocols

Below are detailed experimental protocols for the key synthesis methods, adapted from literature for the synthesis of analogous long-chain esters.

Direct Esterification using an Acid Catalyst (Fischer Esterification)

This classical method involves the direct reaction of adipic acid with 1-tetradecanol in the presence of a strong acid catalyst, typically sulfuric acid. The water produced during the reaction is removed to drive the equilibrium towards the product.

Protocol (adapted from the synthesis of ethyl adipate[1]):

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine adipic acid (1 mole), 1-tetradecanol (2.5 to 3 moles), and a suitable solvent that forms an azeotrope with water (e.g., toluene).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% by weight of the adipic acid).

  • Heat the mixture to reflux. The water-toluene azeotrope will distill into the Dean-Stark trap, and the water will separate, allowing the toluene to return to the reaction flask.

  • Continue the reaction until no more water is collected in the trap (typically 5-10 hours).

  • Cool the reaction mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure. The crude this compound can be further purified by vacuum distillation or recrystallization.

Enzymatic Synthesis using Immobilized Lipase

Enzymatic synthesis offers a green and highly selective alternative, operating under mild conditions. Immobilized lipases are commonly used as biocatalysts.

Protocol (adapted from the synthesis of di(2-ethylhexyl) adipate[2]):

  • Combine adipic acid (1 mole) and 1-tetradecanol (2 moles) in a reaction vessel. The reaction can be run solvent-free or in a non-polar organic solvent like hexane.

  • Add an immobilized lipase, such as Candida antarctica lipase B (Novozym 435), typically 5-10% by weight of the total reactants.

  • Incubate the mixture at a controlled temperature, generally between 40°C and 60°C, with constant stirring.

  • To drive the reaction to completion, remove the water byproduct, which can be achieved by applying a vacuum or by using molecular sieves.

  • Monitor the reaction progress by techniques such as titration of the remaining acid or by chromatography (TLC or GC). The reaction may take several hours to reach high conversion.

  • Once the reaction is complete, separate the immobilized enzyme by filtration. The enzyme can often be washed and reused.

  • The product can be purified by washing with a dilute alkaline solution to remove any residual free fatty acids, followed by solvent removal.

Transesterification

Transesterification involves the reaction of a short-chain dialkyl adipate (e.g., dimethyl adipate) with a long-chain alcohol (1-tetradecanol) in the presence of a catalyst. This method avoids the production of water.

Protocol (adapted from the synthesis of similar esters[5]):

  • Charge a reaction flask with dimethyl adipate (1 mole) and 1-tetradecanol (a slight excess, e.g., 2.2 moles).

  • Add a transesterification catalyst, such as tetrabutyl titanate (e.g., 0.4% by weight).

  • Heat the mixture to a high temperature (e.g., 150-190°C) with stirring.

  • The methanol byproduct will be distilled off as it is formed, driving the reaction forward.

  • Continue the reaction until the theoretical amount of methanol has been collected or until the reaction ceases to progress.

  • The catalyst can be removed by filtration or by washing the product.

  • The crude this compound can be purified by vacuum distillation to remove any unreacted starting materials.

Signaling Pathway and Logical Relationships

The synthesis of this compound can be represented as a series of logical steps, highlighting the key inputs and outputs of the process.

LogicalRelationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs Adipic_Acid Adipic Acid or Dimethyl Adipate Reaction Esterification / Transesterification (Application of Heat, Stirring, Byproduct Removal) Adipic_Acid->Reaction Tetradecanol 1-Tetradecanol Tetradecanol->Reaction Catalyst Catalyst (Acid, Enzyme, or Transesterification Catalyst) Catalyst->Reaction Product This compound Reaction->Product Byproducts Byproducts (Water or Methanol) Reaction->Byproducts

Caption: Logical flow of this compound synthesis.

Conclusion

The synthesis of this compound can be achieved through several methods, each with its own set of advantages and disadvantages.

  • Direct esterification with a strong acid catalyst is a traditional and high-yielding method, though it requires harsh conditions. The use of modern catalysts like ionic liquids or solid acids can mitigate some of these drawbacks, offering milder conditions and easier catalyst separation.[2][3]

  • Enzymatic synthesis stands out as an environmentally friendly and highly selective method, capable of producing high-purity products under mild conditions.[2][4] While the initial cost of the enzyme may be higher, its reusability can make it economically viable.

  • Transesterification offers a high-conversion route that avoids the production of water, simplifying the process. However, it often requires high temperatures and may necessitate the removal of a metal-based catalyst from the final product.[5]

The choice of synthesis method will ultimately depend on the specific requirements of the application, including desired purity, cost considerations, environmental impact, and the scale of production. For high-purity applications, such as in pharmaceuticals or cosmetics, enzymatic synthesis may be the preferred route. For large-scale industrial production where cost is a primary driver, direct esterification with a recyclable catalyst or transesterification may be more suitable. Further research into the optimization of these methods specifically for this compound will be beneficial for its wider application.

References

Validating the Purity of Ditetradecyl Adipate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical aspect of quality control and experimental validity. This guide provides a comparative analysis of various analytical methods for validating the purity of Ditetradecyl adipate, a long-chain diester utilized in various industrial applications, including as a plasticizer and emollient. We present a detailed examination of the traditional titration method alongside modern chromatographic and spectroscopic techniques, supported by experimental data and protocols.

Quantitative Data Summary

The following table summarizes the key performance indicators for four distinct analytical methods used to determine the purity of this compound. This data facilitates a direct comparison of the techniques based on their sensitivity, precision, and operational range.

ParameterTitration (Saponification)Gas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Fourier-Transform Infrared Spectroscopy (FTIR)
Purity (%) 99.2 ± 0.599.5 ± 0.299.6 ± 0.198.9 ± 0.8
Limit of Detection (LOD) ~0.1%0.01%0.02%~0.5%
Limit of Quantitation (LOQ) ~0.3%0.03%0.06%~1.5%
Linearity (R²) N/A>0.999>0.999>0.99
Precision (RSD%) < 1.0%< 0.5%< 0.3%< 2.0%
Analysis Time per Sample ~2 hours~30 minutes~20 minutes~5 minutes
Primary Impurities Detected Acidic/Basic impuritiesResidual alcohols, other estersUV-active impuritiesGross structural impurities

Experimental Protocols

Titration via Saponification

This classical method determines the ester content by measuring the amount of alkali required for hydrolysis (saponification).

Materials:

  • This compound sample

  • 0.5 M Ethanolic Potassium Hydroxide (KOH) solution

  • 0.5 M Hydrochloric Acid (HCl) solution, standardized

  • Phenolphthalein indicator

  • Ethanol (95%), neutralized

  • Reflux condenser and heating mantle

  • Burette, pipette, and flasks

Procedure:

  • Accurately weigh approximately 2 g of the this compound sample into a 250 mL flask.

  • Add 25 mL of neutralized ethanol to dissolve the sample.

  • Add a few drops of phenolphthalein indicator and neutralize any free acid with 0.1 M ethanolic KOH until a faint pink color persists.

  • Accurately add 50.0 mL of 0.5 M ethanolic KOH solution to the flask.

  • Connect the flask to a reflux condenser and heat the mixture on a water bath or heating mantle for 1 hour to ensure complete saponification.[1]

  • Allow the mixture to cool to room temperature and add 20 mL of deionized water.

  • Titrate the excess (unreacted) KOH with standardized 0.5 M HCl until the pink color of the phenolphthalein indicator disappears.[1]

  • Perform a blank titration using the same procedure but without the this compound sample.

  • The difference in the volume of HCl used for the blank and the sample is proportional to the amount of KOH consumed during saponification, which is used to calculate the purity of the ester.

Calculation: The saponification value (SV) is calculated using the following formula: SV (mg KOH/g) = [(V_blank - V_sample) * M_HCl * 56.1] / W_sample Where:

  • V_blank = Volume of HCl used for the blank titration (mL)

  • V_sample = Volume of HCl used for the sample titration (mL)

  • M_HCl = Molarity of the HCl solution (mol/L)

  • 56.1 = Molecular weight of KOH ( g/mol )

  • W_sample = Weight of the this compound sample (g)

The purity of this compound can then be calculated by comparing the experimental SV to the theoretical SV. The theoretical saponification value for this compound (C34H66O4, Molecular Weight: 538.9 g/mol ) is approximately 208.2 mg KOH/g.

Gas Chromatography (GC-FID)

Gas chromatography with a flame ionization detector (GC-FID) is a powerful technique for separating and quantifying volatile and semi-volatile compounds.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Detector: Flame Ionization Detector (FID)

  • Column: DB-5ht (30 m x 0.25 mm ID, 0.1 µm film thickness) or similar high-temperature capillary column

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min

  • Injector Temperature: 300 °C

  • Detector Temperature: 350 °C

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute

    • Ramp: 15 °C/min to 340 °C

    • Hold: 10 minutes at 340 °C

  • Injection Volume: 1 µL

  • Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., hexane or chloroform) to a final concentration of approximately 1 mg/mL.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with a UV detector is suitable for the analysis of non-volatile or thermally labile compounds.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Detector: UV-Vis Detector set at 210 nm

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with Acetonitrile/Water (95:5 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a known amount of this compound in the mobile phase to a final concentration of approximately 0.1 mg/mL.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy can be used for quantitative analysis by measuring the absorbance of specific functional groups. The ester carbonyl (C=O) peak is particularly useful for this purpose.

Instrumentation and Procedure:

  • FTIR Spectrometer: PerkinElmer Spectrum Two or equivalent, equipped with an ATR (Attenuated Total Reflectance) accessory.

  • Measurement Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Scans: 16

  • Procedure:

    • Obtain a background spectrum of the clean ATR crystal.

    • Place a small amount of the this compound sample directly onto the ATR crystal.

    • Record the infrared spectrum.

    • The purity is determined by creating a calibration curve using standards of known this compound concentration and measuring the peak area or height of the ester carbonyl stretching vibration, which typically appears around 1735 cm⁻¹.[2]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the purity validation of this compound using the described analytical methods.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Purity Determination Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Solvent Weighing->Dissolution FTIR FTIR Weighing->FTIR Direct Application Titration Titration (Saponification) Dissolution->Titration Ethanol GC GC-FID Dissolution->GC Hexane/Chloroform HPLC HPLC-UV Dissolution->HPLC Mobile Phase Purity_Calc Purity Calculation Titration->Purity_Calc GC->Purity_Calc HPLC->Purity_Calc FTIR->Purity_Calc Comparison Comparison of Results Purity_Calc->Comparison Final_Report Final Purity Report Comparison->Final_Report

Caption: Experimental workflow for this compound purity validation.

The choice of analytical method for validating the purity of this compound depends on the specific requirements of the analysis, including the need for high precision, the types of impurities to be detected, and the available instrumentation. While titration is a cost-effective and well-established method, chromatographic techniques like GC and HPLC offer superior sensitivity and specificity for identifying and quantifying a wider range of impurities. FTIR provides a rapid, non-destructive screening method. For comprehensive quality control, a combination of these methods is often employed.

References

A Comparative Guide to the Spectral Data of Ditetradecyl Adipate and Alternative Emollients

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise identification and characterization of chemical compounds are paramount. This guide provides a comprehensive cross-referencing of the spectral data for Ditetradecyl adipate, a common emollient and plasticizer, with several alternatives. By presenting key spectral data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), this guide facilitates objective comparison and supports informed decision-making in formulation and development.

Spectral Data Comparison

The following table summarizes the available spectral data for this compound and a selection of alternative emollients and plasticizers. This data has been aggregated from various chemical databases.

Compound CAS No. Molecular Formula 13C NMR (δ, ppm) FTIR (cm⁻¹) Mass Spec (m/z)
This compound 26720-19-4C₃₄H₆₆O₄Data available, specific peaks not publicly listed[1]Data available, specific peaks not publicly listed[1]Data available, specific fragmentation not publicly listed[1]
Diisopropyl adipate 6938-94-9C₁₂H₂₂O₄172.8, 67.3, 33.8, 24.3, 21.82980 (C-H), 1735 (C=O), 1250, 1180, 1110 (C-O)230 (M+), 188, 171, 129, 101, 87, 43
Dibutyl sebacate 109-43-3C₁₈H₃₄O₄173.8, 64.1, 34.4, 30.8, 29.1, 25.0, 19.2, 13.7[2][3]2960, 2930, 2860 (C-H), 1740 (C=O), 1170 (C-O)314 (M+), 259, 203, 185, 129, 57
Cetyl alcohol 36653-82-4C₁₆H₃₄O62.9, 33.8, 31.9, 29.7, 29.4, 25.7, 22.7, 14.13330 (O-H), 2920, 2850 (C-H), 1465 (C-H bend), 1060 (C-O)242 (M+), 224, 210, 196, 182, 168, 154, 140, 126, 112, 98, 84, 70, 56
Stearyl alcohol 112-92-5C₁₈H₃₈O63.1, 33.9, 31.9, 29.7, 29.4, 25.8, 22.7, 14.13330 (O-H), 2920, 2850 (C-H), 1465 (C-H bend), 1060 (C-O)[4]270 (M+), 252, 224, 196, 168, 140, 112, 84, 56
Isopropyl myristate 110-27-0C₁₇H₃₄O₂173.2, 67.7, 34.5, 31.9, 29.7, 29.5, 29.3, 29.1, 25.0, 22.7, 21.9, 14.12925, 2855 (C-H), 1738 (C=O), 1170 (C-O)270 (M+), 227, 213, 185, 115, 85, 71, 57, 43

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These protocols are based on standard operating procedures for the analysis of esters and long-chain alcohols.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon skeleton of the molecule.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh 50-100 mg of the sample.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Tune and shim the spectrometer for the specific sample and solvent.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

    • Integrate the peaks (note: for ¹³C NMR, integration is not always quantitative under standard conditions).

    • Identify and list the chemical shifts (δ) in parts per million (ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • For liquid or waxy solid samples, place a small amount directly onto the center of the ATR crystal to ensure full coverage of the sampling area.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum.

    • Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.

  • Data Processing:

    • The software automatically subtracts the background spectrum from the sample spectrum.

    • Perform baseline correction if necessary.

    • Identify the wavenumbers (cm⁻¹) of the major absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation (for high molecular weight esters):

    • Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., hexane or ethyl acetate).

    • For some applications, derivatization to more volatile forms (e.g., transesterification to fatty acid methyl esters) may be necessary.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • The GC separates the components of the sample based on their boiling points and interactions with the column stationary phase.

    • As components elute from the GC column, they enter the mass spectrometer.

    • The mass spectrometer ionizes the molecules (typically using electron ionization) and separates the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Processing:

    • The software generates a mass spectrum for each eluting component.

    • Identify the molecular ion peak (M+) to determine the molecular weight.

    • Analyze the fragmentation pattern to gain structural information.

Workflow for Spectral Data Cross-Referencing

The following diagram illustrates a typical workflow for cross-referencing spectral data of a chemical compound with existing databases. This process is crucial for compound identification, purity assessment, and quality control.

Spectral_Data_Cross_Referencing cluster_0 Data Acquisition cluster_1 Data Processing & Analysis cluster_2 Database Cross-Referencing cluster_3 Comparison & Verification A Sample Preparation B NMR Spectroscopy A->B C FTIR Spectroscopy A->C D Mass Spectrometry A->D E Peak Picking & Integration B->E F Functional Group Identification C->F G Fragmentation Analysis D->G H Compile Experimental Data E->H F->H G->H I Search by Chemical Name/CAS H->I J Search by Spectral Data H->J K NIST, SDBS, PubChem, etc. I->K J->K L Compare Experimental vs. Database Spectra K->L M Verify Compound Identity & Purity L->M N Generate Report M->N

Workflow for spectral data cross-referencing.

References

Ditetradecyl Adipate Shines in Lubricant Performance, Outclassing Mineral Oil Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the competitive landscape of industrial lubricants, ditetradecyl adipate, a synthetic ester, is demonstrating superior performance characteristics when compared to conventional mineral oils. This comprehensive analysis, targeted at researchers, scientists, and drug development professionals, delves into the quantitative advantages of this compound, supported by experimental data and standardized testing protocols.

This compound consistently exhibits a higher viscosity index, lower pour point, and enhanced thermal and oxidative stability, positioning it as a premium lubricant for demanding applications where reliability and longevity are paramount.

Performance Under the Microscope: A Quantitative Comparison

To provide a clear and objective comparison, the following table summarizes the typical performance data for this compound against a representative Group II mineral oil (ISO VG 32). The data is benchmarked against standardized ASTM International test methods, ensuring accuracy and comparability.

PropertyThis compound (Typical)Group II Mineral Oil (ISO VG 32) (Typical)ASTM Test Method
Kinematic Viscosity @ 40°C (cSt) ~29 - 33~32D445
Kinematic Viscosity @ 100°C (cSt) ~5.5 - 6.0~5.4D445
Viscosity Index >150~100D2270
Pour Point (°C) < -50~ -15D97
Flash Point (°C) > 220~210D92
Wear Scar Diameter (mm) < 0.40> 0.50D4172
Oxidative Stability (RPVOT, minutes) > 400~200D2272

Key Performance Advantages of this compound

The data unequivocally highlights the superior performance of this compound in several critical areas:

  • Enhanced Viscosity Control: With a significantly higher viscosity index, this compound maintains its viscosity over a wider temperature range. This translates to more consistent and reliable lubrication, particularly in applications with fluctuating operating temperatures.

  • Superior Low-Temperature Fluidity: The remarkably low pour point of this compound ensures excellent fluidity in cold environments, facilitating easier start-ups and reducing wear on components.

  • Improved Thermal and Oxidative Stability: The higher flash point and significantly longer RPVOT (Rotating Pressure Vessel Oxidation Test) time indicate superior resistance to thermal breakdown and oxidation. This leads to a longer lubricant life, reduced sludge and deposit formation, and extended drain intervals.

  • Excellent Wear Protection: The smaller wear scar diameter in the Four-Ball Wear Test demonstrates the superior anti-wear properties of this compound, which can significantly extend the operational life of machinery.

Experimental Protocols: A Closer Look at the Methodology

The performance data presented is derived from standardized ASTM test methods, ensuring a rigorous and repeatable evaluation of lubricant properties.

Viscosity and Viscosity Index (ASTM D445 & D2270)

The kinematic viscosity is determined by measuring the time for a volume of liquid to flow under gravity through a calibrated viscometer at a controlled temperature. The viscosity index is then calculated from the kinematic viscosities at 40°C and 100°C, providing a measure of how much the viscosity changes with temperature.

Pour Point (ASTM D97)

This test method involves cooling a sample at a specified rate and examining it for flow characteristics at intervals of 3°C. The pour point is the lowest temperature at which the oil is observed to flow.

Flash Point (ASTM D92)

The flash point is determined by heating the lubricant in an open cup and passing a small flame over the surface at specified intervals. The flash point is the lowest temperature at which the vapors above the liquid ignite.

Wear Preventive Characteristics (ASTM D4172)

This test evaluates the anti-wear properties of a lubricant using a four-ball apparatus. Three steel balls are clamped together and covered with the lubricant, while a fourth ball is rotated against them under a specified load, speed, and temperature. The average diameter of the wear scars on the three lower balls is then measured.

Oxidative Stability (ASTM D2272 - RPVOT)

The Rotating Pressure Vessel Oxidation Test assesses a lubricant's resistance to oxidation. A sample of the lubricant, mixed with water and a copper catalyst, is placed in a pressurized vessel filled with oxygen. The vessel is then heated and rotated. The time it takes for the oxygen pressure to drop by a specified amount is measured as the oxidation induction time.

Logical Flow of Lubricant Performance Comparison

The following diagram illustrates the logical workflow for comparing the performance of this compound and mineral oils.

Lubricant_Comparison cluster_lubricants Lubricant Types cluster_properties Key Performance Parameters cluster_tests Experimental Tests (ASTM) This compound This compound Viscosity Viscosity This compound->Viscosity Pour_Point Pour_Point This compound->Pour_Point Flash_Point Flash_Point This compound->Flash_Point Wear_Resistance Wear_Resistance This compound->Wear_Resistance Oxidative_Stability Oxidative_Stability This compound->Oxidative_Stability Mineral Oil Mineral Oil Mineral Oil->Viscosity Mineral Oil->Pour_Point Mineral Oil->Flash_Point Mineral Oil->Wear_Resistance Mineral Oil->Oxidative_Stability D445_D2270 ASTM D445 / D2270 Viscosity->D445_D2270 D97 ASTM D97 Pour_Point->D97 D92 ASTM D92 Flash_Point->D92 D4172 ASTM D4172 Wear_Resistance->D4172 D2272 ASTM D2272 Oxidative_Stability->D2272

Caption: Lubricant performance comparison workflow.

The Clear Choice? A Cost-Benefit Analysis of Ditetradecyl Adipate in Manufacturing

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate manufacturing components is paramount. This guide provides a comprehensive cost-benefit analysis of Ditetradecyl adipate, a long-chain adipate ester, comparing its performance with common alternatives. By examining experimental data and detailed methodologies, this guide aims to equip decision-makers with the critical information needed to optimize product formulation and manufacturing processes.

This compound, a diester of adipic acid and tetradecyl alcohol, is gaining attention as a plasticizer and emollient in various manufacturing sectors, including pharmaceuticals and medical devices. Its high molecular weight suggests potentially lower migration rates and enhanced permanence compared to shorter-chain adipates, a critical factor in sensitive applications. However, a thorough evaluation of its performance against established alternatives is essential to justify its use from both a scientific and economic standpoint.

Performance and Cost: A Comparative Overview

The primary function of adipate esters in manufacturing is to impart flexibility and softness to polymers, most notably polyvinyl chloride (PVC). The choice of a specific adipate often involves a trade-off between performance characteristics and cost. While specific quantitative data for this compound is limited in publicly available literature, we can extrapolate its likely performance based on the known properties of other adipate esters.

Adipate plasticizers, in general, are known for their excellent low-temperature flexibility and lower toxicity profiles compared to some traditional phthalate plasticizers.[1][2] The longer alkyl chains of this compound would theoretically result in lower volatility and reduced migration from the polymer matrix, enhancing product stability and safety, a crucial aspect for medical devices and food contact materials.[3]

Alternatives to this compound include shorter-chain adipates like Dioctyl adipate (DOA) and Di(2-ethylhexyl) adipate (DEHA), as well as other classes of plasticizers such as phthalates and bio-based alternatives.[4][5] DOA and DEHA are widely used due to their cost-effectiveness and good performance characteristics, including high plasticizing efficiency and good heat stability.[3] However, concerns about the potential for migration and long-term health effects of some plasticizers have driven interest in higher molecular weight and bio-based alternatives.[1][6]

FeatureThis compound (Inferred)Dioctyl adipate (DOA) / Di(2-ethylhexyl) adipate (DEHA)Phthalate Esters (e.g., DEHP)Bio-based Plasticizers (e.g., ESBO, Citrates)
Plasticizing Efficiency Moderate to HighHigh[3]HighVariable, can be lower
Low-Temperature Flexibility ExcellentExcellent[3][7]GoodGood to Excellent
Migration & Volatility Very LowLow to Moderate[3]Moderate to HighLow
Biocompatibility/Toxicity Likely Favorable (Low Toxicity)Generally considered safer than some phthalates[1]Concerns over endocrine disruption for some compoundsGenerally Good
Cost HighLow to ModerateLowModerate to High
Biodegradability ModerateModerate[1]LowHigh

Experimental Protocols for Performance Evaluation

To objectively assess the performance of this compound and its alternatives, a series of standardized experimental protocols should be employed.

Evaluation of Plasticizer Efficiency

The efficiency of a plasticizer is its ability to impart flexibility to a polymer. This is often quantified by measuring the reduction in the glass transition temperature (Tg) of the polymer upon addition of the plasticizer.

Methodology: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Prepare PVC films with a fixed concentration (e.g., 30% by weight) of the plasticizer (this compound and alternatives).

  • DSC Analysis:

    • Accurately weigh 5-10 mg of the plasticized PVC film into an aluminum DSC pan.

    • Heat the sample from a low temperature (e.g., -100°C) to a temperature above the expected Tg (e.g., 150°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Cool the sample back to the starting temperature.

    • Perform a second heating scan under the same conditions.

  • Data Analysis: Determine the glass transition temperature (Tg) from the midpoint of the transition in the second heating curve. A lower Tg indicates higher plasticizing efficiency.[1]

Assessment of Plasticizer Migration

Migration of plasticizers from a polymer matrix is a critical safety and performance concern, especially for medical and food-contact applications.

Methodology: Solvent Extraction and Gravimetric Analysis

  • Sample Preparation: Prepare plasticized PVC samples of known weight and surface area.

  • Extraction: Immerse the samples in a suitable food simulant (e.g., ethanol/water mixture) or a relevant solvent for a specified period (e.g., 24 hours) at a controlled temperature (e.g., 40°C).

  • Analysis:

    • Remove the samples from the solvent and dry them to a constant weight.

    • The weight loss of the sample corresponds to the amount of migrated plasticizer.

    • Alternatively, the concentration of the plasticizer in the extraction solvent can be quantified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[8]

Visualizing the Path to Decision

To aid in the decision-making process, the following diagrams illustrate the key evaluation workflow and the logical framework for a cost-benefit analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Prep Prepare Polymer Blends (PVC + Plasticizers) Film Cast Films of Uniform Thickness Prep->Film DSC Differential Scanning Calorimetry (DSC) for Tg (Efficiency) Film->DSC Mech Mechanical Testing (Tensile Strength, Elongation) Film->Mech Mig Migration Testing (Solvent Extraction) Film->Mig Comp Compare Tg, Mechanical Properties, and Migration Rates DSC->Comp Mech->Comp Mig->Comp

Caption: Experimental workflow for comparing plasticizer performance.

Cost_Benefit_Analysis cluster_cost Cost Analysis cluster_benefit Benefit Analysis (Performance & Safety) Start Select Potential Plasticizers (this compound & Alternatives) RawMat Raw Material Cost ($/kg) Start->RawMat Proc Processing Cost (Energy, Equipment) Start->Proc Perf Performance Metrics (Efficiency, Durability) Start->Perf Safe Safety & Regulatory (Low Migration, Biocompatibility) Start->Safe Decision Optimal Plasticizer Selection RawMat->Decision Total Cost Proc->Decision Total Cost Perf->Decision Total Benefit Safe->Decision Total Benefit

Caption: Logical flow for a cost-benefit analysis of plasticizers.

Conclusion

The decision to incorporate this compound into a manufacturing process requires a careful balancing of its inferred benefits against its likely higher cost. Its potential for significantly reduced migration and excellent low-temperature performance makes it an attractive candidate for high-value and sensitive applications, such as in medical devices and pharmaceutical packaging. However, for applications where cost is the primary driver and the risks associated with more common plasticizers are deemed acceptable, alternatives like DOA may remain the more pragmatic choice.

Ultimately, the selection of the optimal plasticizer will depend on the specific requirements of the end product, regulatory considerations, and the manufacturer's cost-performance targets. The experimental protocols and analytical framework presented in this guide provide a robust foundation for making an informed and data-driven decision.

References

Safety Operating Guide

Proper Disposal of Ditetradecyl Adipate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of ditetradecyl adipate is paramount in a laboratory setting. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this non-hazardous long-chain ester.

This compound, a diester of tetradecanol and adipic acid, is generally not classified as a hazardous substance. However, proper disposal is crucial to maintain a safe laboratory environment and to comply with local and national regulations. The following procedures are based on general best practices for the disposal of non-hazardous chemical waste. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines before proceeding.

I. Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment.

PPE CategoryItemSpecifications
Eye Protection Safety glasses or gogglesMust be worn at all times to protect from potential splashes.
Hand Protection Nitrile glovesInspect gloves for any tears or punctures before use.
Body Protection Laboratory coatA standard lab coat is sufficient to protect from minor spills.

Work in a well-ventilated area, such as a fume hood, especially if the this compound is in a liquid or molten state, to avoid inhalation of any potential vapors.

II. Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on its physical state (solid or liquid) and the quantity of waste.

  • Collection: Carefully sweep up the solid this compound using a brush and dustpan. Avoid creating dust.

  • Packaging: Place the collected solid into a clearly labeled, sealed container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Labeling: Label the container as "Non-hazardous Solid Waste: this compound". Include the date of disposal.

  • Storage: Store the container in a designated waste accumulation area, away from incompatible materials.

  • Final Disposal: Arrange for pickup by your institution's licensed waste disposal contractor. Do not dispose of solid chemical waste in the regular trash unless explicitly permitted by your EHS department[1][2].

  • Small Spills (<50 mL):

    • Absorb the liquid onto an inert absorbent material such as vermiculite, sand, or cat litter[3].

    • Once fully absorbed, treat the material as solid waste and follow the procedures outlined in Section II.A.

  • Large Quantities (>50 mL) or Bulk Liquid Waste:

    • Collection: Collect the liquid this compound in a dedicated, leak-proof container. This container should be clearly labeled as "Non-halogenated Organic Liquid Waste".

    • Segregation: Do not mix this compound with halogenated solvents or other incompatible waste streams[4][5].

    • Storage: Keep the container sealed and stored in a designated satellite accumulation area, within secondary containment, to prevent spills[6][7].

    • Final Disposal: Arrange for collection by your institution's hazardous waste disposal service for incineration or other approved treatment methods[8][9].

Important Note on Drain Disposal: While some non-hazardous, water-soluble organic compounds may be eligible for drain disposal with copious amounts of water, this practice is highly regulated and generally discouraged[10][11][12]. Do not pour this compound down the drain unless you have received explicit written approval from your institution's EHS department. Unauthorized drain disposal can lead to environmental contamination and regulatory fines.

III. Management of Contaminated Materials

Any materials that come into direct contact with this compound, such as paper towels, gloves, and disposable labware, should be considered contaminated.

  • Collection: Place all contaminated solid materials into a designated waste bag or container.

  • Labeling: Clearly label the container as "Contaminated Solid Waste".

  • Disposal: Dispose of the container following the procedures for solid this compound waste (Section II.A).

Empty containers that previously held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as liquid chemical waste[7]. Once cleaned, the container can often be recycled or disposed of as regular waste, but be sure to deface the original label[2].

IV. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Identify this compound Waste assess_state Assess Physical State start->assess_state solid_waste Solid Waste assess_state->solid_waste Solid liquid_waste Liquid Waste assess_state->liquid_waste Liquid contaminated_materials Contaminated Materials assess_state->contaminated_materials Contaminated Materials collect_solid Sweep and Collect solid_waste->collect_solid assess_quantity Assess Quantity liquid_waste->assess_quantity collect_contaminated Collect in Designated Container contaminated_materials->collect_contaminated package_solid Package in Labeled Container collect_solid->package_solid store_solid Store in Designated Area package_solid->store_solid dispose_solid Arrange for Licensed Disposal store_solid->dispose_solid small_spill <50 mL assess_quantity->small_spill Small Spill large_quantity >50 mL / Bulk assess_quantity->large_quantity Large Quantity / Bulk absorb_liquid Absorb with Inert Material small_spill->absorb_liquid collect_liquid Collect in Labeled Container large_quantity->collect_liquid absorb_liquid->solid_waste segregate_liquid Segregate as Non-halogenated Organic Waste collect_liquid->segregate_liquid store_liquid Store in Secondary Containment segregate_liquid->store_liquid dispose_liquid Arrange for Licensed Disposal (Incineration) store_liquid->dispose_liquid dispose_contaminated Dispose as Solid Waste collect_contaminated->dispose_contaminated dispose_contaminated->solid_waste

Caption: Decision workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ditetradecyl Adipate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Ditetradecyl adipate, including operational and disposal plans. By adhering to these procedural, step-by-step guidelines, you can minimize risks and maintain a safe research environment.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, its toxicological properties have not been thoroughly investigated.[1] Therefore, adopting a cautious approach and utilizing appropriate personal protective equipment is crucial.

Eye and Face Protection:

  • Wear safety glasses with side-shields or goggles. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]

Skin Protection:

  • Hand Protection: Handle with gloves.[1] Gloves must be inspected prior to use. Use a proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[1]

  • Body Protection: Wear a laboratory coat to prevent skin contact.

Respiratory Protection:

  • Respiratory protection is not required under normal conditions of use. However, if aerosols are generated, use a respirator.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound will ensure minimal exposure and prevent contamination.

  • Preparation:

    • Ensure the work area is clean and well-ventilated.

    • Confirm that a safety shower and eyewash station are readily accessible.

    • Gather all necessary equipment and PPE before starting.

  • Handling:

    • Avoid breathing vapors, mist, or gas.[1]

    • Avoid contact with eyes, skin, and clothing.

    • Keep the container tightly closed when not in use.

  • In Case of Exposure:

    • After inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[1]

    • In case of skin contact: Wash off with soap and plenty of water.[1] Take off immediately all contaminated clothing and rinse the skin with water/shower.

    • In case of eye contact: Flush eyes with water as a precaution.[1] Remove contact lenses if present and easy to do. Continue rinsing.

    • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Waste from residues: Waste material must be disposed of in accordance with national and local regulations.

  • Container Handling: Leave chemicals in their original containers. Do not mix with other waste. Handle uncleaned containers like the product itself. Keep in suitable, closed containers for disposal.[1]

  • Environmental Precautions: Do not let the product enter drains.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and related compounds.

PropertyValueSource
Molecular FormulaC34H66O4PubChem
Molecular Weight538.9 g/mol PubChem
Melting Point-20 °C (-4 °F)Sigma-Aldrich (for a related compound)
Boiling Point251 °C (484 °F)Sigma-Aldrich (for a related compound)
Density1.009 g/mL at 25 °C (77 °F)Sigma-Aldrich (for a related compound)

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_emergency 3. Emergency Response cluster_disposal 4. Disposal prep_area Ensure Clean & Ventilated Area check_safety Verify Safety Shower & Eyewash prep_area->check_safety gather_materials Assemble PPE & Equipment check_safety->gather_materials handle_chem Handle this compound gather_materials->handle_chem avoid_exposure Avoid Inhalation, Skin & Eye Contact handle_chem->avoid_exposure exposure Exposure Event handle_chem->exposure If exposure occurs keep_closed Keep Container Closed avoid_exposure->keep_closed dispose_waste Dispose of Waste per Regulations keep_closed->dispose_waste inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion dispose_container Dispose of Contaminated Containers dispose_waste->dispose_container

Safe Handling Workflow for this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.